molecular formula C10H20BIO2 B1445297 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1236275-93-6

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1445297
CAS No.: 1236275-93-6
M. Wt: 309.98 g/mol
InChI Key: JSNVPKWJELUHJD-UHFFFAOYSA-N
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Description

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboronic ester that integrates a pinacol-protected boronic ester with a terminal iodide functional group. This bifunctional structure makes it a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where the boronic ester moiety serves as a crucial coupling partner . The terminal iodide offers a versatile handle for further structural elaboration through various substitution reactions or as an initiator in polymerizations. Compounds within the 1,3,2-dioxaborolane family are recognized as useful synthetic intermediates for the construction of complex molecules, including pharmaceuticals and agrochemicals . This product is intended For Research Use Only and is not approved for human or animal consumption, or for any form of personal use. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVPKWJELUHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Selective Synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 1,4-Diiodobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview for the synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable bifunctional building block in modern organic synthesis. The primary focus is a detailed examination of the Grignard-based approach, which offers superior control over selective mono-functionalization of the symmetric 1,4-diiodobutane precursor. We will dissect the causality behind critical experimental parameters, from the selective formation of the mono-Grignard reagent to the subsequent borylation and purification. An alternative, the Miyaura borylation, will be discussed as a comparative pathway. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for accessing this versatile synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound, also known as 4-iodobutylboronic acid pinacol ester, is a molecule of significant synthetic utility. It uniquely combines two highly versatile and orthogonally reactive functional groups: a primary alkyl iodide and a boronic ester. The alkyl iodide serves as a potent electrophile for nucleophilic substitution reactions, while the pinacol boronate is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.[1][2][3]

The primary synthetic challenge lies in the selective mono-borylation of 1,4-diiodobutane. A successful synthesis must overcome the statistical probability of forming the 1,4-diborylated butane and other byproducts. This guide details a field-proven methodology that prioritizes the formation of the desired mono-substituted product through precise stoichiometric and kinetic control.

Comparative Analysis of Synthetic Strategies

Two principal pathways emerge for the formation of the target C(sp³)–B bond from an alkyl iodide: the Grignard reagent pathway and the transition-metal-catalyzed cross-coupling pathway.

  • Grignard-Based Synthesis: This classic organometallic approach involves two discrete steps: (i) the formation of a mono-Grignard reagent from 1,4-diiodobutane and (ii) the subsequent quenching of this nucleophilic intermediate with a suitable boron electrophile. This method offers excellent control through stoichiometry and is often the most cost-effective and direct route for this specific transformation.[4][5]

  • Miyaura Borylation: This powerful palladium-catalyzed cross-coupling reaction directly connects an organic halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1][2][3] While highly effective for aryl and vinyl halides, its application to unactivated alkyl halides requires specific catalytic systems and can present challenges in achieving mono-selectivity with a dihalide substrate.[6][7]

For the synthesis of this compound, the Grignard pathway is the superior and recommended approach due to its high degree of control, reliability, and operational simplicity.

The Grignard-Based Synthesis: A Mechanistic and Practical Dissection

The conversion of 1,4-diiodobutane to its mono-borylated counterpart via a Grignard intermediate is a process governed by careful control of reaction conditions.

Core Principle & Workflow

The overall strategy is to leverage the higher reactivity of one C–I bond to form a nucleophilic Grignard reagent, which is then trapped by a boron electrophile before the second C–I bond can react.

G cluster_0 Reagents A 1,4-Diiodobutane C Mono-Grignard Reagent (I-(CH₂)₄-MgI) A->C Step 1: Grignard Formation B Mg(0) / THF E Crude Product C->E Step 2: Borylation D Borylation (i-PrOBpin, -78 °C) F Workup & Purification E->F G Final Product F->G

Caption: High-level workflow for the Grignard-based synthesis.

Step 1: Selective Mono-Grignard Reagent Formation

The success of the entire synthesis hinges on the efficient and selective formation of I-(CH₂)₄-MgI.

  • Causality of Stoichiometry: The key to preventing the formation of the di-Grignard reagent (I-Mg-(CH₂)₄-Mg-I) and subsequent Wurtz-type coupling is to use 1,4-diiodobutane in slight excess relative to the magnesium metal. By ensuring magnesium is the limiting reagent, the reaction is statistically driven towards mono-insertion. A typical ratio is 1.0 equivalent of Mg to 1.1-1.2 equivalents of 1,4-diiodobutane.

  • The Role of Magnesium Activation: Commercial magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.

    • Activation Methods: Initiation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Vigorous mechanical stirring can also be effective.

    • Mechanism of Activation: These activators react with the magnesium surface to expose a fresh, reactive metal surface, allowing the primary reaction with 1,4-diiodobutane to commence.

  • Solvent and Temperature Considerations: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its high polarity and ability to coordinate with the magnesium center effectively solvate the forming Grignard reagent, preventing precipitation and maintaining its reactivity. The reaction is exothermic; therefore, the 1,4-diiodobutane is added dropwise to maintain a gentle, controlled reflux, ensuring a steady reaction rate without dangerous temperature spikes.

Step 2: Borylation with a Boron Electrophile

Once the mono-Grignard reagent has formed, it is reacted with a boron electrophile to form the C–B bond.

Caption: Simplified mechanism of borylation.

  • Choice of Reagent: The most common and effective electrophile is 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) . Its reactivity is well-matched for Grignard reagents, and it directly installs the desired pinacol ester group in a single step, maximizing atom economy.

  • Critical Role of Low Temperature: The borylation step must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath). The pre-formed Grignard solution is added slowly to a cold solution of i-PrOBpin. This kinetic control is crucial for two reasons:

    • It prevents the highly reactive Grignard reagent from adding to the carbonyl-like boron center in an uncontrolled manner.

    • It minimizes side reactions, such as the Grignard reagent reacting with the product or other electrophilic species.

  • Workup and Quenching: After the addition is complete, the reaction is slowly warmed and then quenched, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid serves to protonate any unreacted Grignard reagent and to break down the magnesium alkoxide byproducts, facilitating their removal during the aqueous workup.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and scaled as necessary. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Reagents & Materials

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Magnesium Turnings24.3150.01.22 g1.0
1,4-Diiodobutane309.9255.017.05 g1.1
Iodine253.81~0.11 crystalCatalytic
Anhydrous THF--150 mL-
i-PrOBpin186.0950.09.30 g1.0
Sat. aq. NH₄Cl--100 mL-
Diethyl Ether--200 mL-
Brine--50 mL-
Anhydrous MgSO₄----

Procedure

  • Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is thoroughly flame-dried under a flow of nitrogen and allowed to cool.

  • Grignard Initiation: The flask is charged with magnesium turnings (1.22 g). A single crystal of iodine is added. The flask is gently warmed with a heat gun until purple iodine vapors are observed, then allowed to cool.

  • Grignard Formation: 1,4-diiodobutane (17.05 g) is dissolved in anhydrous THF (50 mL) and transferred to the dropping funnel. Approximately 10% of this solution is added to the magnesium. The reaction is initiated (slight warming, bubbling). Once initiated, the remaining diiodide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours until most of the magnesium is consumed.

  • Borylation Setup: In a separate flame-dried 500 mL flask under nitrogen, i-PrOBpin (9.30 g) is dissolved in anhydrous THF (50 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Borylation Reaction: The prepared Grignard solution is transferred via cannula into the cold i-PrOBpin solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Warming and Quenching: After the addition is complete, the reaction mixture is stirred at -78 °C for one hour, then allowed to slowly warm to room temperature overnight. The reaction is then cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL).

  • Workup: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford this compound as a colorless liquid.

Expected Outcome: Yields for this procedure are typically in the range of 60-75%.

Conclusion

The synthesis of this compound from 1,4-diiodobutane is most effectively and reliably achieved through a carefully controlled Grignard-based pathway. By leveraging stoichiometric control to favor mono-Grignard formation and kinetic control (low temperature) during the borylation step, this method consistently delivers the desired bifunctional product while minimizing the formation of symmetric byproducts. This technical guide provides the fundamental principles and a practical, field-tested protocol to enable researchers to confidently produce this valuable intermediate for applications in pharmaceutical development and complex molecule synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Joshi-Pangu, A., Ma, X., Diane, M., Iqbal, S., Kribs, R. J., Huang, R., Wang, C.-Y., & Biscoe, M. R. (2012). A mild palladium-catalyzed borylation of primary and secondary alkyl bromides. The Journal of Organic Chemistry, 77(15), 6629–6633.
  • Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Synfacts. Retrieved from [Link]

  • Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). A new, convenient, and general method for the synthesis of boronic esters from Grignard reagents. The Journal of Organic Chemistry, 76(23), 9602–9610.
  • Haddenham, D., Bailey, C. L., Vu, C., Nepomuceno, G., Eagon, S., Pasumansky, L., & Singaram, B. (2011). Lithium aminoborohydrides 17. Palladium catalyzed borylation of aryl iodides, bromides, and triflates with diisopropylaminoborane prepared from lithium diisopropylaminoborohydride. Tetrahedron, 67(4), 576–583.
  • WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
  • US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the experimental procedure for the synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in organic synthesis. This document delves into the underlying chemical principles, offers a detailed step-by-step protocol, and discusses critical aspects of purification and characterization.

Introduction: The Significance of Alkyl Pinacol Boronic Esters

Alkyl pinacol boronic esters are a class of versatile and highly valued reagents in modern organic chemistry. Their stability, ease of handling, and broad reactivity make them indispensable intermediates in a wide array of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The target molecule, this compound, incorporates both a reactive boronic ester moiety and a primary alkyl iodide, rendering it a bifunctional building block capable of participating in sequential or orthogonal coupling strategies. This dual functionality is particularly attractive in the synthesis of complex molecules and in the field of drug discovery.

The Core Reaction: Hydroboration of a Functionalized Alkene

The most direct and atom-economical approach to the synthesis of this compound is the hydroboration of the terminal alkene, 4-iodo-1-butene, with pinacolborane (HBpin).

Mechanistic Rationale

Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. The reaction typically proceeds in a concerted, syn-addition fashion, where the boron and hydrogen atoms add to the same face of the alkene. For terminal alkenes, the hydroboration reaction exhibits a high degree of regioselectivity, with the boron atom preferentially adding to the less substituted carbon atom. This anti-Markovnikov selectivity is governed by both steric and electronic factors. The bulky borane reagent approaches the less sterically hindered terminal carbon, while electronically, the boron atom acts as a Lewis acid and adds to the more electron-rich terminal carbon of the double bond.

The reaction can be performed without a catalyst, often requiring elevated temperatures, or it can be catalyzed by a variety of transition metal complexes (e.g., rhodium, iridium) or even main group metal hydrides, which can allow for milder reaction conditions and improved selectivity. The presence of the iodide in the starting material, 4-iodo-1-butene, is well-tolerated by many hydroboration methods.

Experimental Procedure: A Representative Protocol

Materials and Equipment
Reagent/EquipmentPurpose
4-Iodo-1-buteneStarting material
Pinacolborane (HBpin)Boron source
Anhydrous Tetrahydrofuran (THF)Reaction solvent
Nitrogen or Argon gasInert atmosphere
Schlenk flask or oven-dried round-bottom flask with septumReaction vessel
Magnetic stirrer and stir barAgitation
Syringe and needlesReagent transfer
Ice bathTemperature control
Rotary evaporatorSolvent removal
High-vacuum pumpRemoval of volatile residues
Silica gel for column chromatographyPurification
Hexanes and Ethyl AcetateEluent for chromatography
Step-by-Step Synthesis

Reaction Setup:

  • An oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar is cooled under a stream of dry nitrogen or argon.

  • Under a positive pressure of inert gas, add 4-iodo-1-butene (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.5 M.

  • To the stirred solution, add pinacolborane (1.1 eq.) dropwise via syringe at room temperature.

Reaction Execution: 5. After the addition is complete, the reaction mixture is heated to 65-70 °C and stirred under an inert atmosphere. 6. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting alkene. Reaction times can vary but are typically in the range of 12-24 hours for uncatalyzed reactions.

Work-up and Isolation: 7. Once the reaction is complete, the mixture is cooled to room temperature. 8. The solvent (THF) is removed under reduced pressure using a rotary evaporator. 9. The crude residue is then subjected to purification.

Purification Strategy

Alkyl pinacol boronic esters can sometimes be challenging to purify by silica gel chromatography due to their potential to hydrolyze or strongly adsorb to the stationary phase. However, with careful technique, it is often successful.

  • Column Chromatography: The crude product is dissolved in a minimal amount of the eluent and loaded onto a silica gel column. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is recommended. The fractions are collected and analyzed by TLC.

  • Solvent Removal: The fractions containing the pure product are combined and the solvent is removed by rotary evaporation.

  • Drying: The isolated product is then dried under high vacuum to remove any residual solvent, yielding this compound as a liquid.

Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons, with the methylene group adjacent to the iodine appearing at a downfield chemical shift (around 3.2 ppm) and the methylene group attached to the boron appearing further upfield. The twelve protons of the methyl groups on the pinacol ring will appear as a sharp singlet around 1.2 ppm.

    • ¹³C NMR: The carbon NMR will show distinct signals for the four carbons of the butyl chain and the carbons of the pinacol group. The carbon bearing the iodine will be shifted downfield. The carbon attached to the boron may be difficult to observe due to quadrupolar relaxation.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (309.98 g/mol ). The fragmentation pattern can also provide structural information.

Safety and Handling

  • 4-Iodo-1-butene: Is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Pinacolborane: Is a flammable liquid and is moisture-sensitive. It should be handled under an inert atmosphere.

  • Solvents: Anhydrous THF is flammable and can form explosive peroxides. It should be handled with care.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The final product, this compound, is expected to be an irritant.

Logical Flow and Workflow Visualization

The overall process can be visualized as a linear workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Inert Atmosphere Setup (Schlenk Line/Glovebox) Reagents Measure Reagents: - 4-Iodo-1-butene - Pinacolborane - Anhydrous THF Start->Reagents Mixing Combine Reagents in Flask Reagents->Mixing Heating Heat to 65-70 °C (12-24 hours) Mixing->Heating Monitoring Monitor Reaction (TLC/GC-MS) Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Evaporation Solvent Removal (Rotary Evaporator) Cooling->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Drying Dry Under High Vacuum Chromatography->Drying Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry Drying->Characterization Product Pure 2-(4-Iodobutyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Characterization->Product

Caption: Experimental workflow for the synthesis of the target compound.

The chemical transformation at the heart of this procedure is the hydroboration reaction.

Hydroboration_Mechanism Reactants 4-Iodo-1-butene Pinacolborane (HBpin) TransitionState [Four-membered Transition State] Syn-addition Reactants->TransitionState Hydroboration Product This compound TransitionState->Product

Caption: Simplified representation of the hydroboration reaction.

Conclusion

The synthesis of this compound via the hydroboration of 4-iodo-1-butene is a straightforward and effective method for obtaining this valuable bifunctional building block. Careful execution of the reaction under inert conditions and a well-planned purification strategy are key to achieving a high yield of the pure product. The protocol provided in this guide, based on established chemical principles, offers a reliable pathway for researchers in organic synthesis and drug development to access this important synthetic intermediate.

References

  • Frankland, E. On a new series of organic compounds containing boron. Journal of the Chemical Society1862, 15, 363-365. (URL not available)
  • Vedejs, E.; Karatjas, A. G. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. The Journal of Organic Chemistry2008 , 73 (23), 9508–9510. [Link]

  • Colin, S.; Vaysse-Ludot, L.; Lecouvé, J.; Maddaluno, J. Combining high pressure and catalysis: pinacol- or catecholborane hydroboration of functionalized olefins. Journal of the Chemical Society, Perkin Transactions 12000 , (24), 4505-4511. [Link]

  • Daniel, S. "Investigation into the Synthesis and Characterization of Poly(Dioxaborolane)s". University of South Carolina Scholar Commons, 2014 . [Link]

  • Patentscope. WIPO PATENTSCOPE. [Link]

  • A representative procedure based on analogous transformations. A specific literature procedure for this exact compound is not readily available. The conditions provided are based on general knowledge of hydroboration reactions of functionalized alkenes.

Sources

Physical and chemical properties of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: A Bifunctional Linchpin in Modern Organic Synthesis

This compound is a versatile organoboron compound that has emerged as a valuable building block for synthetic chemists. Its structure is distinguished by two key functional groups: a stable pinacol boronate ester and a reactive primary alkyl iodide. This unique bifunctional architecture allows for sequential and orthogonal chemical transformations, making it a powerful tool for constructing complex molecular architectures. Primarily utilized in palladium-catalyzed cross-coupling reactions, this reagent serves as a robust precursor for introducing a functionalizable four-carbon chain into a wide array of organic molecules, from pharmaceuticals to advanced materials.[1] This guide provides an in-depth analysis of its physical and chemical properties, reactivity, applications, and handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

The fundamental properties of this compound are dictated by its molecular structure, which combines a hydrocarbon backbone with the sterically hindered pinacol boronate ester and a terminal iodine atom.

Caption: Chemical structure of the title compound.

Table 1: Physical and Chemical Property Summary

PropertyValueSource/Comment
IUPAC Name This compoundDerived from structure
CAS Number 334533-97-8Identifier
Molecular Formula C₁₀H₂₀BIO₂Based on structure
Molecular Weight 310.08 g/mol Calculated from formula
Appearance Colorless to pale yellow liquid or low-melting solidInferred from similar compounds[2]
Solubility Soluble in most organic solvents (e.g., THF, Dioxane, Toluene, DCM, Ether)Typical for organoboron esters
Stability Air and moisture sensitive; stable under inert atmosphere.[3][4]Pinacol ester enhances stability over the free boronic acid.[5]

Chemical Properties and Reactivity Profile

The synthetic utility of this reagent is rooted in the distinct reactivity of its two functional ends. Understanding the causality behind these properties is crucial for designing successful experiments.

The Pinacol Boronate Ester: A Stable Handle for C-C Bond Formation

Boronic acids are foundational in cross-coupling chemistry but are often prone to dehydration to form boroxines or undergo protodeboronation under certain reaction conditions.[5] The conversion to a pinacol boronate ester significantly enhances the compound's stability.

  • Expertise & Experience: The four methyl groups on the pinacol backbone provide substantial steric hindrance around the boron atom. This shielding kinetically slows the approach of water, thereby inhibiting the hydrolytic cleavage of the B-O bonds that would otherwise revert the ester to the less stable boronic acid.[6][7] This stability is paramount, as it allows the compound to be purified via silica gel chromatography and stored for extended periods under an inert atmosphere, simplifying handling and experimental setup.[5][8]

  • Reactivity: Despite its stability, the boronate ester readily participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle. In the presence of a palladium catalyst and a suitable base, the B-C bond is activated, enabling the transfer of the alkyl group to the palladium center, which is the key step for forming a new carbon-carbon bond.[1][9]

The Iodobutyl Chain: A Classic Electrophilic Site

The terminal carbon-iodine bond is a classic and reliable electrophilic site in organic synthesis.

  • Trustworthiness: Iodine is an excellent leaving group due to the weakness of the C-I bond and the stability of the resulting iodide anion (I⁻). This makes the terminal methylene carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity is predictable and forms the basis for numerous well-established transformations, including:

    • Nucleophilic substitutions (Sₙ2 reactions) with alkoxides, amines, cyanides, and thiolates.

    • Formation of Grignard or other organometallic reagents.

    • Participation in other cross-coupling reactions, such as Sonogashira or Heck couplings, if converted to a suitable derivative.

Orthogonal Reactivity: A Two-Stage Synthetic Strategy

The true power of this compound lies in the ability to address each functional group independently, a concept known as orthogonal reactivity. The reaction conditions for Suzuki-Miyaura coupling (Pd catalyst, base) are typically mild enough not to interfere with the C-I bond. Conversely, many nucleophilic substitution conditions do not affect the robust boronate ester. This allows for a planned, stepwise functionalization.

workflow cluster_0 Synthetic Pathways start 2-(4-Iodobutyl) Bpin path1_step1 Suzuki Coupling (Pd, Base) start->path1_step1 path2_step1 Nucleophilic Substitution (Nu⁻) start->path2_step1 path1_intermediate Aryl-(CH₂)₄-I path1_step1->path1_intermediate path1_step2 Nucleophilic Substitution (Nu⁻) path1_intermediate->path1_step2 path1_final Aryl-(CH₂)₄-Nu path1_step2->path1_final path2_intermediate Nu-(CH₂)₄-Bpin path2_step1->path2_intermediate path2_step2 Suzuki Coupling (Pd, Base) path2_intermediate->path2_step2 path2_final Nu-(CH₂)₄-Aryl path2_step2->path2_final

Caption: Orthogonal reactivity of the title compound.

Synthesis and Experimental Protocols

While numerous vendors supply this reagent, understanding its synthesis provides insight into potential impurities and handling requirements.

Protocol 1: Generalized Synthesis via Borylation

A common and reliable method involves the reaction of a Grignard reagent derived from 1,4-diiodobutane with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step-by-Step Methodology:

  • Grignard Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings. Add a solution of 1,4-diiodobutane in anhydrous diethyl ether or THF dropwise. A crystal of iodine may be needed to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed. Causality: This selectively forms the mono-Grignard reagent due to the large excess of diiodide.

  • Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the same solvent dropwise, maintaining the low temperature to prevent side reactions.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for coupling the title compound with an aryl bromide.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio). Trustworthiness: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 R¹-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product R¹-R² (Product) red_elim->product aryl_halide Ar-X (R¹) aryl_halide->ox_add boronate Alkyl-Bpin (R²) boronate->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of organoboron reagents and ensuring laboratory safety.[3]

Table 2: Safety and Handling Guidelines

AspectRecommendationRationale
Handling Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and nitrile gloves.[10]Alkyl iodides and organoboron compounds can be irritants to the skin, eyes, and respiratory system.[11][12]
Storage Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place (refrigeration at 2-8°C is recommended).[8][13]Prevents hydrolysis from atmospheric moisture and degradation from heat or light.[5]
Incompatibilities Avoid contact with strong oxidizing agents and water.Organoboranes are susceptible to oxidation. Contact with water can lead to slow hydrolysis.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.Ensures environmental safety and regulatory compliance.

Conclusion

This compound is a strategically designed synthetic intermediate that offers a reliable and versatile platform for molecular construction. Its enhanced stability, a direct result of the pinacol ester moiety, combined with the predictable reactivity of the primary alkyl iodide, provides chemists with a powerful tool for sequential C-C bond formation and nucleophilic substitution reactions. By understanding the distinct chemical principles governing each functional group, researchers can leverage this reagent's full potential in the efficient synthesis of complex target molecules, accelerating discovery in drug development and materials science.

References

  • Bernardini, R., et al. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. Retrieved from [Link]

  • (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Retrieved from [Link]

  • (2020, March 18). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. RSC Publishing. Retrieved from [Link]

  • (n.d.). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). A Water-Stable Boronate Ester Cage. PMC - NIH. Retrieved from [Link]

  • (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. Retrieved from [Link]

  • (2019, August 28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Retrieved from [Link]

  • (n.d.). 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Retrieved from [Link]

  • (n.d.). 4,4,5,5-Tetramethyl[5][14][15]dioxaborolane. PubChem. Retrieved from [Link]

  • (n.d.). Synthesis and Application of Organoboron Compounds. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • (2012, February 13). SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved from [Link]

  • (n.d.). Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[5][14][15]DIOXABOROLANE synthesis. Retrieved from [Link]

  • (n.d.). 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Retrieved from [Link]

  • (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

  • (n.d.). Organoboron chemistry. Wikipedia. Retrieved from [Link]

  • (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Oakwood Chemical. Retrieved from [Link]

  • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). Exploring the Chemical Synthesis Applications of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (n.d.). Borate handling and storage. borax.com. Retrieved from [Link]

  • (n.d.). 4,4,5,5-TETRAMETHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1,3,2-DIOXABOROLANE. Matrix Fine Chemicals. Retrieved from [Link]

  • (n.d.). 2‐Methoxy‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1236275-93-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile bifunctional reagent in modern organic synthesis. We will delve into its chemical properties, synthesis, stability, and key applications, with a focus on providing practical, field-proven insights for its effective utilization in research and development.

Core Concepts: Structure and Strategic Value

This compound is an organoboron compound that features a primary alkyl iodide and a pinacol boronic ester within the same molecule. This unique structure makes it a valuable building block, enabling sequential or tandem reactions where each functional group can be selectively addressed.

The pinacol boronic ester group is a stable, easily handled surrogate for a boronic acid, making it ideal for storage and use in a variety of coupling reactions.[1] The primary alkyl iodide provides a reactive site for nucleophilic substitution or further cross-coupling reactions.

Key Structural Features:

  • Pinacol Boronic Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety protects the boron atom, enhancing stability against degradation pathways like dehydration and protodeboronation that are common with free boronic acids.[1] This increased stability translates to a longer shelf life and more consistent reactivity.[1]

  • Iodobutyl Chain: The four-carbon chain provides flexibility and the terminal iodide is an excellent leaving group, making it a prime substrate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Physicochemical and Safety Profile

A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 1236275-93-6
Molecular Formula C₁₀H₂₀BIO₂
Molecular Weight 309.98 g/mol
Physical Form Liquid
Purity Typically ≥96%
Storage Temperature 4°C

Safety and Handling:

While specific hazard data for this compound is limited, general precautions for handling organoboron and iodoalkane compounds should be observed. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2] The recommended storage temperature is 4°C to maintain long-term stability.

Synthesis of this compound: A Methodological Overview

Conceptual Synthesis Workflow:

G cluster_0 Step 1: Monoborylation cluster_1 Step 2: Esterification A 1,4-Diiodobutane B Grignard Formation (e.g., with Mg or i-PrMgCl) A->B Selective reaction at one C-I bond C Trapping with Borate Ester (e.g., B(OiPr)₃ or B(OMe)₃) B->C D Intermediate Alkoxyborane C->D E Pinacol D->E Acid or Lewis Acid catalyst F 2-(4-Iodobutyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane E->F

Caption: Conceptual workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol (Exemplary):

This protocol is based on established methods for the synthesis of alkylboronic esters from alkyl halides.[3][4][5]

Part 1: Formation of 4-Iodobutylboronic Acid

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.1 equivalents). Add a solution of 1,4-diiodobutane (1.0 equivalent) in anhydrous diethyl ether or THF dropwise. Gentle heating or the addition of a small crystal of iodine may be necessary to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed. The key to this step is the selective formation of the mono-Grignard reagent.

  • Borylation: Cool the Grignard solution to -78°C in a dry ice/acetone bath. To this, add a solution of triisopropyl borate or trimethyl borate (1.2 equivalents) in the same anhydrous solvent dropwise, maintaining the internal temperature below -70°C.

  • Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) at 0°C.

  • Work-up and Isolation: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 4-iodobutylboronic acid, which can be used in the next step without further purification.

Part 2: Esterification with Pinacol

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-iodobutylboronic acid from the previous step in a suitable solvent such as diethyl ether or dichloromethane.

  • Esterification: Add pinacol (1.1 equivalents) and a drying agent like anhydrous magnesium sulfate (1.5 equivalents) to the solution.

  • Reaction and Monitoring: Stir the suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Purification: Upon completion, filter off the drying agent and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.[4]

Reactivity and Applications: A Gateway to Molecular Complexity

The synthetic utility of this compound stems from its two distinct reactive centers. The pinacol boronic ester is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the alkyl iodide is amenable to a variety of nucleophilic substitution and other cross-coupling processes.

The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[6][7][8] The use of alkylboronic esters, such as the title compound, in these reactions has significantly expanded their scope.[6]

General Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition R-X R-X R-X->R-Pd(II)(X)L_n Oxidative\nAddition Oxidative Addition R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation Base Base Base->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination R-R' R-R' R-Pd(II)(R')L_n->R-R' Reductive\nElimination Reductive Elimination R'-B(pin) R'-B(pin) (e.g., Title Compound) R'-B(pin)->R-Pd(II)(X)L_n

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a B-Alkyl Suzuki-Miyaura Coupling:

The following is a general procedure that can be adapted for coupling this compound with an aryl or vinyl halide.

  • Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand like XPhos, 2-5 mol%), and a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring for the required time (1-24 hours). The reaction can often be accelerated using microwave irradiation.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Causality in Experimental Choices:

  • Choice of Base: The base plays a crucial role in activating the boronic ester for transmetalation.[9] Stronger bases are often required for less reactive coupling partners. The choice of base can also influence the reaction rate and the suppression of side reactions.

  • Choice of Catalyst and Ligand: The palladium catalyst and its associated ligands are critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times, especially with challenging substrates like aryl chlorides.[9]

  • Solvent System: The solvent must be capable of dissolving the reactants and facilitating the interaction of both the organic and inorganic components. Biphasic solvent systems, such as toluene/water, are common.

Utilization of the Alkyl Iodide Functionality

The primary alkyl iodide in the title compound offers a versatile handle for introducing the boronic ester-containing butyl chain into a molecule via nucleophilic substitution. This allows for the construction of more complex organoboron reagents that can then be used in subsequent Suzuki-Miyaura couplings.

Potential Synthetic Transformations:

  • Alkylation of Nucleophiles: The iodide can be displaced by a wide range of nucleophiles, such as amines, alkoxides, thiolates, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

  • Formation of Organometallic Reagents: The alkyl iodide can be converted into an organolithium or Grignard reagent, which can then react with various electrophiles.

This dual reactivity makes this compound a valuable tool for the synthesis of complex molecules, including pharmaceuticals and advanced materials. For instance, it could be used to introduce a boronate-functionalized linker into a bioactive scaffold.

Characterization and Spectroscopic Data

Accurate characterization of the reagent is essential for ensuring its purity and for monitoring reaction progress. The following are the expected spectroscopic signatures for this compound.

Expected NMR Data:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~3.1-3.3t2H-CH₂-I
~1.7-1.9m2H-CH₂-CH₂-I
~1.4-1.6m2HB-CH₂-CH₂-
~1.25s12H-C(CH₃)₂
~0.7-0.9t2HB-CH₂-
¹³C NMR ~83s-O-C(CH₃)₂
~33-35s-CH₂-CH₂-I
~28-30sB-CH₂-CH₂-
~24.8s-C(CH₃)₂
~6-8s-CH₂-I
Not observedB-CH₂-
¹¹B NMR ~30-34br s-B(pin)

Note: The carbon atom directly attached to the boron (B-CH₂) is often not observed or appears as a very broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation by the boron nucleus.[1][10] The ¹¹B NMR spectrum will show a broad singlet in the characteristic range for tricoordinate boronic esters.[1][11]

Conclusion and Future Outlook

This compound is a highly valuable and versatile bifunctional reagent for organic synthesis. Its stability, conferred by the pinacol ester, combined with the reactivity of the primary alkyl iodide, provides chemists with a powerful tool for the construction of complex molecular architectures. Its primary application in B-alkyl Suzuki-Miyaura cross-coupling reactions is well-established, and its potential for use in sequential functionalization strategies makes it a reagent of considerable interest for drug discovery and materials science. As the demand for more efficient and modular synthetic methods continues to grow, the utility of such bifunctional building blocks is likely to expand further.

References

  • Charette, A. B. et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • Hesse, M. J., et al. (2012). Supporting Information for (E)-2-(Dec-5-en-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Angewandte Chemie, 124, 12612-12616. [Link]

  • Li, L., et al. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Chemical Communications. [Link]

  • Aggarwal, V. K., et al. LITHIATED PRIMARY ALKYL CARBAMATES FOR THE HOMOLOGATION OF BORONIC ESTERS. Organic Syntheses Procedure. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Zhang, Y., et al. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1362-1365. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(6), 439-449. [Link]

  • Google Patents. (2021). Process for the preparation of tavaborole, its novel polymorphic forms and....
  • Sethi, K. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • PubChem. (n.d.). 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • ChemBK. (2024). 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 2-iodobutane. [Link]

  • Westcott, S. A., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

  • ResearchGate. (n.d.). Transformation of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane 2a. [Link]

  • University of Ottawa. (n.d.). Boron NMR. [Link]

  • Regan, C. K., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(12), 2824-2829. [Link]

  • Li, Y., et al. (2018). Synthesis of biologically active boron-containing compounds. Bioorganic & Medicinal Chemistry Letters, 28(23), 3594-3604. [Link]

  • PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]. [Link]

  • Sharma, V., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4923. [Link]

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  • Hu, D., et al. (2017). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Organic Letters, 19(11), 2770-2773. [Link]

  • Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Burgess, K., et al. (2007). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Tetrahedron Letters, 48(39), 6931-6934. [Link]

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1H NMR and 13C NMR of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic intermediates in drug discovery and materials science. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a versatile building block used in cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to explain the causality behind spectral features and to provide a robust protocol for data acquisition. We will deconstruct the spectra, assign key signals, and discuss the influence of the boronate ester and iodo functionalities on the chemical environment of the alkyl chain.

Introduction: The Structural Significance of 2-(4-Iodobutyl)pinacol Boronate

This compound, often referred to as 4-iodobutylpinacol boronate, is a bifunctional reagent of significant interest. It incorporates a primary alkyl iodide, a versatile handle for nucleophilic substitution or metal-catalyzed cross-coupling, and a pinacol boronate ester, a staple for Suzuki-Miyaura coupling reactions. The precise characterization of this molecule is paramount to ensure its suitability for downstream applications, where stoichiometry and purity are critical. NMR spectroscopy provides the most definitive, non-destructive method for confirming its identity and integrity.

This guide will systematically interpret the proton (¹H) and carbon-13 (¹³C) NMR spectra, providing a foundational understanding for scientists working with this and structurally related compounds.

Part I: ¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The structure's asymmetry along the butyl chain results in four distinct methylene signals, in addition to the prominent signal from the pinacol methyl groups.

Molecular Structure and Proton Assignments

To facilitate a clear discussion, the protons are labeled alphabetically from the iodine-bearing carbon.

Caption: Labeled structure of the target molecule for NMR assignment.

Predicted Chemical Shifts (δ) and Rationale

The chemical shift of each proton group is primarily dictated by the electronegativity of adjacent atoms and anisotropic effects.

  • Hα (α to Iodine): Protons on the carbon directly attached to the iodine atom are the most deshielded in the alkyl chain due to the iodine's electronegativity and heavy atom effect.[1][2][3] They are expected to appear as a triplet around δ 3.20 ppm .[4]

  • Hβ (β to Iodine): These protons are adjacent to the Hα group and will appear as a multiplet (quintet) further upfield, estimated around δ 1.85 ppm .

  • Hγ (γ to Iodine): Further shielded, these protons will also be a multiplet, appearing in the more typical alkane region around δ 1.45 ppm .

  • Hδ (δ to Boron): Protons on the carbon bonded to the boron atom are significantly shielded. The boron atom is less electronegative than carbon, causing a noticeable upfield shift. This signal is expected as a triplet around δ 0.80 ppm .

  • Hε (Pinacol Methyl Protons): The four methyl groups of the pinacol moiety are chemically equivalent due to free rotation. They give rise to a sharp, intense singlet integrating to 12 protons. This signal is a hallmark of the pinacol boronate group and is typically found around δ 1.25 ppm .[5][6]

Spin-Spin Coupling and Multiplicity

The splitting patterns (multiplicities) arise from the coupling between non-equivalent neighboring protons (n+1 rule).

  • Hα (t): Coupled to the two Hβ protons, resulting in a triplet (2+1=3).

  • Hβ (p): Coupled to two Hα and two Hγ protons, resulting in a pentet (4+1=5).

  • Hγ (p): Coupled to two Hβ and two Hδ protons, resulting in a pentet (4+1=5).

  • Hδ (t): Coupled to the two Hγ protons, resulting in a triplet (2+1=3).

  • Hε (s): No adjacent protons, resulting in a singlet.

Part II: ¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a direct count of the non-equivalent carbon environments.

Predicted Chemical Shifts (δ) and Rationale
  • C(pin) Quaternary (C-O): The two quaternary carbons of the pinacol ring are highly deshielded by the attached oxygen atoms. This signal is a characteristic downfield peak for pinacol boronates, expected around δ 83.5 ppm .[5][7]

  • Cβ and Cγ (Alkyl Chain): These carbons reside in a standard alkane environment and are predicted to appear around δ 35.1 ppm and δ 29.8 ppm , respectively. Their exact assignment can be confirmed with 2D NMR techniques like HSQC.

  • C(pin) Methyl (Cε): The four equivalent methyl carbons of the pinacol group will produce a single, sharp resonance around δ 24.8 ppm .[5][7]

  • Cδ (C-B): The carbon atom directly bonded to boron is often a challenge to observe. The boron nucleus (¹¹B) has a nuclear quadrupole moment, which can cause rapid relaxation and lead to significant broadening of the attached carbon's signal, sometimes to the point of it being indistinguishable from the baseline.[8] When observed, it is expected to be a broad signal far upfield, estimated around δ 15-20 ppm .

  • Cα (C-I): The carbon bonded to iodine experiences a pronounced "heavy atom effect." Unlike the deshielding seen with chlorine or bromine, the large electron cloud of iodine induces an upfield shift compared to a standard alkane. This signal is expected to be found at the highest field strength for the butyl chain, around δ 6.5 ppm .

Part III: Practical Guide to NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a systematic and validated approach to sample preparation and instrument setup.

Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice as it is an excellent solvent for this compound and its residual proton peak (δ ~7.26 ppm) does not interfere with analyte signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

    • Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogenous solution.

  • Instrument Setup and Data Acquisition (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape on the lock signal or the TMS peak.

    • For ¹H NMR:

      • Acquire a spectrum with 8 to 16 scans.

      • Use a spectral width of approximately 16 ppm.

      • Employ a 30-degree pulse angle and a relaxation delay of 2-5 seconds to ensure accurate integration.

    • For ¹³C NMR:

      • Acquire a spectrum using proton decoupling (e.g., zgpg30).

      • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is much less sensitive than ¹H.

      • Use a spectral width of approximately 240 ppm.

Workflow for NMR Analysis

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Compound (10-15 mg) prep2 Add CDCl₃ (~0.6 mL) + TMS prep1->prep2 prep3 Dissolve & Homogenize prep2->prep3 acq1 Insert & Equilibrate prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire ¹H Spectrum (16 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (1024+ scans) acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H Signals proc3->proc4 proc5 Assign Peaks & Confirm Structure proc4->proc5

Caption: Standard workflow from sample preparation to final spectral analysis.

Data Summary

The predicted assignments provide a clear benchmark for researchers analyzing this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment Label Predicted δ (ppm) Multiplicity Integration
-CH₂-I ~3.20 Triplet (t) 2H
-CH₂-CH₂I ~1.85 Pentet (p) 2H
B-CH₂-CH₂- ~1.45 Pentet (p) 2H
B-CH₂- ~0.80 Triplet (t) 2H

| Pinacol -CH₃ | Hε | ~1.25 | Singlet (s) | 12H |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Assignment Label Predicted δ (ppm) Notes
C(pin)-O - ~83.5 Quaternary carbons
-CH₂-CH₂I ~35.1 -
B-CH₂-CH₂- ~29.8 -
C(pin)-CH₃ ~24.8 Methyl carbons
B-CH₂- ~15-20 Often broad or unobserved

| -CH₂-I | Cα | ~6.5 | Strong upfield shift |

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a unique and highly informative set of signals. The key identifying features are the characteristic 12H singlet of the pinacol methyls in the ¹H spectrum and the corresponding quaternary and methyl signals in the ¹³C spectrum. The butyl chain is clearly resolved, with the termini being shifted to opposite extremes of the alkyl region due to the opposing electronic effects of the iodine atom and the boronate ester group. This guide provides a robust framework for the confident identification and purity assessment of this important synthetic intermediate, enabling researchers to proceed with their work with a high degree of certainty in their starting material.

References

  • Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • University of Wisconsin-Madison. Typical Proton NMR Chemical Shifts. Chemistry Department Handout. Available at: [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]

  • Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. Available at: [Link]

  • Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Semantic Scholar. Available at: [Link]

  • San Diego State University. 11B NMR Chemical Shifts. Chemistry Department Resource. Available at: [Link]

  • ResearchGate. (2015). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. Available at: [Link]

  • Patro, A. G., Sahoo, R. K., & Nembenna, S. (2024). Electronic Supporting Information (ESI). The Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information for: Copper-catalyzed hydroboration of alkynes and alkenes with pinacolborane. Available at: [Link]

  • Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 2-iodobutane. Available at: [Link]

  • Kanagawa, T., et al. (2021). Data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. ResearchGate. Available at: [Link]

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Mechanism of formation for 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction

This compound is a highly valuable bifunctional molecule in modern organic synthesis. It serves as a versatile building block, uniquely possessing two distinct reactive centers: a primary alkyl iodide, which is an excellent electrophile for nucleophilic substitution and cross-coupling reactions, and a pinacol boronate ester, a cornerstone functional group for Suzuki-Miyaura cross-coupling, C-H borylation, and other transformations. This guide provides an in-depth exploration of the primary and alternative mechanisms for its formation, tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of its synthesis.

Part 1: Primary Formation Pathway via Catalytic Hydroboration

The most common and elegant strategy for synthesizing this compound is the transition-metal-catalyzed hydroboration of a terminal alkene, specifically 5-iodo-1-pentene. This approach leverages the precise addition of a B-H bond across the double bond, a reaction class that has been refined to offer exceptional control over regioselectivity.

Conceptual Framework & Regioselectivity

The core transformation is the addition of pinacolborane (HBpin) to 5-iodo-1-pentene. In the absence of a catalyst, the hydroboration of alkenes can be slow and may lack selectivity.[1] Transition metal catalysis, particularly with rhodium or iridium complexes, is employed to accelerate the reaction and, crucially, to direct the boron atom to the terminal carbon.[2] This outcome, known as anti-Markovnikov addition, is sterically and electronically favored by the catalytic mechanism, yielding the desired linear alkylboronate ester.

The Mechanism of Rhodium-Catalyzed Hydroboration

The catalytic cycle for rhodium-catalyzed hydroboration, often employing Wilkinson's catalyst [Rh(PPh₃)₃Cl], is a well-established process that proceeds through several key steps. The generally accepted mechanism involves the oxidative addition of the B-H bond to the rhodium(I) center, followed by alkene insertion and reductive elimination.[3][4]

The key stages are:

  • Catalyst Activation: A phosphine ligand dissociates from the Rh(I) center to generate a catalytically active, coordinatively unsaturated 14-electron species.

  • Oxidative Addition: The B-H bond of pinacolborane adds across the rhodium center, forming a Rh(III)-hydrido-boryl complex. This is a critical step where the boron reagent is activated.

  • Alkene Coordination: The terminal alkene (5-iodo-1-pentene) coordinates to the rhodium center.

  • Migratory Insertion: The alkene inserts into the Rh-H bond. This step dictates the regioselectivity. The hydride adds to the internal carbon (C2) of the alkene, forming a more stable primary rhodium-alkyl species, which places the rhodium (and subsequently the boryl group) on the terminal carbon (C1). This preference minimizes steric hindrance.

  • Reductive Elimination: The newly formed alkyl group and the boryl group are eliminated from the rhodium center, forming the C-B bond of the final product, this compound. This step regenerates the active Rh(I) catalyst, allowing the cycle to continue.[4]

Rhodium-Catalyzed Hydroboration Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs A [Rh(I)] Catalyst B Rh(III)-Hydrido-Boryl Complex A->B + HBpin (Oxidative Addition) C Alkene Coordinated Complex B->C + Alkene (Coordination) D Primary Rh-Alkyl Complex C->D Migratory Insertion (Anti-Markovnikov) D->A - Product (Reductive Elimination) Product 2-(4-Iodobutyl)pinacolborane D->Product E Product Release React1 5-Iodo-1-pentene React1->C React2 Pinacolborane (HBpin) React2->B

Caption: Rhodium-catalyzed anti-Markovnikov hydroboration cycle.

Experimental Protocol: Iridium-Catalyzed Synthesis

While rhodium is effective, iridium catalysts often provide superior selectivity for terminal hydroboration.[2] The following is a representative protocol adapted from established procedures.

Materials & Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Argon or nitrogen inert atmosphere setup

  • Syringes for liquid transfer

  • Reactants: 5-iodo-1-pentene, Pinacolborane (HBpin)

  • Catalyst: [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add [Ir(cod)Cl]₂ (e.g., 0.5-1.0 mol%) and dppe (e.g., 0.5-1.0 mol%). Add anhydrous THF and stir for 15-20 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add 5-iodo-1-pentene (1.0 equivalent).

  • Reagent Addition: Add pinacolborane (HBpin, ~1.1 equivalents) dropwise to the mixture via syringe at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS analysis. The reaction is typically complete within 1-4 hours.

  • Workup & Purification:

    • Once the reaction is complete, carefully quench any excess HBpin with a few drops of water.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Summary
ParameterConditionRationale
Catalyst [Ir(cod)Cl]₂ / dppeHigh terminal selectivity (>99%) and efficiency at room temperature.[2]
Catalyst Loading 0.5 - 2.0 mol%Balances reaction rate with cost and ease of removal.
Solvent Anhydrous THFEthereal solvent that solubilizes reactants and does not interfere with the catalyst.
Temperature Room TemperatureSufficient for catalytic activity while minimizing potential side reactions.
Stoichiometry ~1.1 eq. HBpinA slight excess of the borane ensures complete consumption of the alkene.
Typical Yield 85 - 95%High efficiency is expected for this transformation.

Part 2: Alternative Formation Pathways

While catalytic hydroboration is often preferred, other robust methods exist for the formation of alkylboronate esters, which can be adapted for this specific target molecule.

Synthesis via Grignard Reagents

This classic organometallic approach involves the reaction of a Grignard reagent with a boron electrophile.[5] The key is the chemoselective formation of the Grignard reagent.

Mechanism:

  • Grignard Formation: 1-Bromo-4-iodobutane is reacted with magnesium turnings in an ethereal solvent like THF. The Grignard reagent forms preferentially at the more reactive carbon-bromine bond, leaving the carbon-iodine bond intact.

  • Borylation: The resulting Grignard reagent, 4-iodobutylmagnesium bromide, is then added to a solution of an electrophilic boron species, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin). The organometallic carbon acts as a nucleophile, attacking the electron-deficient boron atom and displacing the isopropoxide leaving group.[6][7]

Grignard Borylation cluster_synthesis Two-Step Synthesis A Br-(CH₂)₄-I B BrMg-(CH₂)₄-I (Grignard Reagent) A->B + Mg / THF C Product I-(CH₂)₄-B(pin) B->C Nucleophilic Attack D i-PrO-B(pin) (Boron Electrophile) D->C

Caption: Synthesis via chemoselective Grignard formation and borylation.

Synthesis via Nucleophilic Substitution (Finkelstein Reaction)

This pathway builds the molecule by forming the C-I bond last. It relies on the synthesis of a precursor molecule, such as 2-(4-bromobutyl)- or 2-(4-tosyloxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by a halide exchange reaction.

Mechanism: The precursor, typically the bromo- or tosyloxy-analogue, is dissolved in a polar aprotic solvent like acetone. An excess of sodium iodide (NaI) is added. The iodide anion acts as a nucleophile in a classic Sₙ2 reaction, displacing the bromide or tosylate leaving group. The equilibrium is driven towards the product because sodium iodide is soluble in acetone, whereas the resulting sodium bromide or sodium tosylate is not and precipitates out of the solution, effectively removing it from the reaction mixture (Le Châtelier's principle).

Finkelstein Reaction cluster_reaction SN2 Halide Exchange Reactant X-(CH₂)₄-B(pin) (X = Br, OTs) TransitionState [I···C···X]‡ Transition State Reactant->TransitionState + NaI (in Acetone) Product I-(CH₂)₄-B(pin) TransitionState->Product - NaX (ppt.)

Caption: Finkelstein reaction for the formation of the C-I bond.

Conclusion

The synthesis of this compound is most efficiently achieved via the transition-metal-catalyzed hydroboration of 5-iodo-1-pentene. This method provides high yields and exceptional regioselectivity, making it the preferred route in many research and development settings. Alternative pathways, such as those involving Grignard reagents or nucleophilic substitution, offer viable and mechanistically distinct options that can be advantageous depending on the availability of starting materials and the specific requirements of the synthetic campaign. A thorough understanding of these formation mechanisms allows scientists to make informed decisions and troubleshoot syntheses effectively.

References

  • Wikipedia. Metal-catalysed hydroboration . [Link]

  • Evans, D. A., Fu, G. C., & Hoveyda, A. H. (1990). The rhodium-catalyzed hydroboration of olefins: a mechanistic investigation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis . [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews.
  • Wang, D., et al. (2019). Stereospecific Nucleophilic Substitution with Arylboronic Acids as Nucleophiles: A Crucial CONH Effect.
  • Li, J., et al. (2024). Mechanochemical Synthesis of α-halo Alkylboronic Esters. Advanced Science.
  • Chen, J., & Sieber, J. D. (2017). Enantioselective Rhodium(III)-Catalyzed Markovnikov Hydroboration of Unactivated Terminal Alkenes. Journal of the American Chemical Society.
  • Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Saleh, M. (1996). Hydroboration of Alkenes catalyzed by rhodium compounds. RIT Digital Institutional Repository.
  • Wang, C., et al. (2019). Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride. RSC Advances.
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  • PubMed. Mechanochemical Synthesis of α-halo Alkylboronic Esters . [Link]

  • Aggarwal, V. K., et al. Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. University of Bristol Research Portal.
  • Taylor & Francis. Pinacolborane – Knowledge and References . [Link]

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane . [Link]

  • Aggarwal, V. K., et al. (2011). Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society.
  • ResearchGate. Activation of boronic esters via nucleophilic addition to the p-orbital... . [Link]

  • Elford, T. G., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
  • PubMed. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron . [Link]

  • PubMed. (2024). Mechanochemical Synthesis of α-halo Alkylboronic Esters . [Link]

  • Wang, C., et al. (2019). Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride. RSC Publishing.
  • Carboni, B., et al. Combining high pressure and catalysis: pinacol- or catecholborane hydroboration of functionalized olefins. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane from Dichloromethane . [Link]

  • ResearchGate. Methods for the synthesis of alkyl boronate esters... . [Link]

  • ResearchGate. Synthesis of Alkylboronic Esters from Alkyl Iodides . [Link]

  • Google Patents. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Oestreich, M., et al. (2016). Boron Lewis Acid-Catalyzed Hydroboration of Alkenes with Pinacolborane: BArF3 Does What B(C6F5)3 Cannot Do!. Chemistry – A European Journal.
  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes . Master Organic Chemistry. [Link]

  • Rami, F., et al. (2020). Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity.
  • ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . [Link]

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Stability and storage of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates two key reactive handles: a primary alkyl iodide, amenable to nucleophilic substitution and cross-coupling reactions, and a pinacol boronic ester, a cornerstone of Suzuki-Miyaura cross-coupling.[1][2] This dual functionality allows for sequential, orthogonal chemical modifications, making it a valuable tool for the synthesis of complex molecules.

However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. The presence of an electron-deficient boron atom and a labile carbon-iodine bond necessitates a thorough understanding of its stability profile to ensure experimental reproducibility, maximize shelf-life, and guarantee the integrity of downstream synthetic applications. This guide provides a comprehensive overview of the factors governing the stability of this reagent, outlines its primary degradation pathways, and offers field-proven protocols for its optimal storage, handling, and stability assessment.

Section 1: Understanding the Inherent Chemical Vulnerabilities

The stability of this compound is dictated by the interplay of its two primary functional groups: the pinacol boronic ester and the alkyl iodide.

  • The Pinacol Boronic Ester: The boron atom in the dioxaborolane ring is sp2-hybridized and possesses a vacant p-orbital, making it a Lewis acid.[3] This electron deficiency is the primary driver of its reactivity and its most common degradation pathway: hydrolysis. While alkylboronic esters are generally more stable than their arylboronic acid counterparts, they are not immune to degradation.[1][3] The bulky tetramethyl-substituted (pinacol) diol provides significant steric hindrance, which enhances its stability compared to simpler diol esters, but this protection is not absolute.[4][5]

  • The Primary Alkyl Iodide: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. This moiety is also susceptible to light-induced homolytic cleavage, which can initiate radical-based side reactions.[6]

A summary of the key physicochemical properties is provided in Table 1.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C10H20BIO2N/A
Molecular Weight 310.08 g/mol N/A
Appearance Colorless to pale yellow liquid or low-melting solidN/A

Table 1: Physicochemical Properties of this compound.

Section 2: Primary Degradation Pathways

Understanding the mechanisms by which this compound degrades is critical for developing effective storage and handling strategies. The principal pathways are hydrolysis, oxidation, and photolytic decomposition.

main 2-(4-Iodobutyl)-Bpin hydrolysis Hydrolysis (H₂O, Acid/Base) main->hydrolysis Moisture oxidation Oxidation (Air, O₂) main->oxidation Atmospheric O₂ photolysis Photolysis (UV Light) main->photolysis Light Exposure boronic_acid 4-Iodobutylboronic Acid + Pinacol hydrolysis->boronic_acid alcohol 4-Iodobutanol oxidation->alcohol radical Alkyl Radical Species photolysis->radical

Figure 1: Key degradation pathways for this compound (Bpin).
Hydrolysis to Boronic Acid

The most significant and common degradation pathway is the hydrolysis of the pinacol ester to the corresponding 4-iodobutylboronic acid.[7][8] This reaction is reversible but can be problematic, as the presence of the free boronic acid can complicate reaction stoichiometry and purification.[5]

  • Mechanism: The reaction proceeds via nucleophilic attack of water on the electron-deficient boron atom. This process can be catalyzed by both acid and base. The presence of residual acidic or basic impurities can significantly accelerate this degradation.

  • Consequences: While boronic acids are often the desired reactive species in Suzuki couplings, their uncontrolled formation from the ester represents a loss of reagent purity. Boronic acids are also prone to forming cyclic trimers known as boroxines through dehydration, further complicating analysis.[9] Analysis by standard reversed-phase HPLC can be challenging as the aqueous mobile phases can cause on-column hydrolysis, leading to inaccurate purity assessments.[10][11]

Oxidation

Organoboron compounds are susceptible to oxidation, though alkylboronic esters are generally more robust than trialkylboranes.[12]

  • Mechanism: Atmospheric oxygen can react with the carbon-boron bond, particularly in the presence of radical initiators, to ultimately yield the corresponding alcohol (4-iodobutanol) after workup.

  • Consequences: This pathway leads to the irreversible loss of the boronic ester functionality, resulting in a non-reactive impurity that can be difficult to separate from the desired material.

Photolytic Decomposition

The carbon-iodine bond is sensitive to ultraviolet (UV) light.

  • Mechanism: Absorption of UV radiation can cause homolytic cleavage of the C-I bond, generating a primary alkyl radical and an iodine radical.[6] These highly reactive radical species can then participate in a variety of undesired side reactions, including dimerization, reaction with solvents, or polymerization.

  • Consequences: Photodegradation leads to a complex mixture of impurities and a significant reduction in the effective concentration of the desired reagent.

Thermal Stability

While pinacol boronic esters exhibit good thermal stability, prolonged exposure to high temperatures can accelerate all degradation pathways, particularly in the presence of impurities.[13][14] Transesterification with other alcohols or diols present as impurities can also occur at elevated temperatures.

Section 3: Authoritative Guide to Storage and Handling

Adherence to strict storage and handling protocols is paramount to preserving the integrity of this compound. The following recommendations are based on mitigating the degradation pathways described above.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerate) Reduces the rate of all chemical degradation pathways. Freezing is generally not necessary and may not be recommended by all suppliers.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents hydrolysis from atmospheric moisture and minimizes oxidative degradation by displacing oxygen.[15]
Light Amber Glass Vial / Protect from Light Prevents photolytic cleavage of the sensitive carbon-iodine bond.[6]
Container Tightly Sealed, Dry Glassware Prevents ingress of moisture. Use of PTFE-lined caps is recommended to ensure an airtight seal.[16]
Purity Use High-Purity, Anhydrous Solvents If supplied as a solution, ensures that no water or other nucleophilic/protic impurities are present to initiate degradation.

Table 2: Recommended Storage Conditions for this compound.

Safe Handling Protocols
  • Work Under Inert Atmosphere: Whenever possible, handle the reagent in a glovebox or under a positive pressure of argon or nitrogen using Schlenk techniques. This is the most critical step to prevent exposure to air and moisture.[17]

  • Use Dry Glassware and Solvents: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents from a reputable supplier or a solvent purification system.

  • Avoid Incompatibilities: Keep the reagent away from strong oxidizing agents, strong acids, and strong bases, as these will rapidly accelerate its decomposition.[18]

  • Controlled Dispensing: Use dry, clean syringes or cannulas for transferring the liquid reagent. Briefly removing the cap in open air should be avoided.

  • Proper Quenching and Disposal: Unused or waste material should be quenched carefully by slow addition to a stirred protic solvent like isopropanol before disposal according to local regulations.[19]

Section 4: Experimental Workflow for Stability Assessment

To ensure the quality of the reagent, particularly after prolonged storage, a stability assessment is recommended. A forced degradation study is a powerful tool to understand the compound's liabilities.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of 2-(4-Iodobutyl)-Bpin in ACN or THF acid Acidic (0.1 M HCl) prep->acid Aliquot base Basic (0.1 M NaOH) prep->base Aliquot oxidative Oxidative (3% H₂O₂) prep->oxidative Aliquot thermal Thermal (60 °C, dark) prep->thermal Aliquot photo Photolytic (UV light, 25 °C) prep->photo Aliquot control Control (25 °C, dark) prep->control Aliquot analysis Analyze samples at t=0, 2, 8, 24 hr (e.g., by LC-MS, NMR) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis data Quantify parent compound and identify major degradants analysis->data

Figure 2: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation Study

Objective: To identify the primary degradation products and determine the relative stability of the compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Amber and clear HPLC vials

  • Photostability chamber (with UV lamp)

  • Oven or heating block

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of ~1 mg/mL in acetonitrile.

  • Sample Preparation:

    • Acidic: Mix equal volumes of the stock solution and 0.2 M HCl in an amber vial (final HCl concentration ~0.1 M).

    • Basic: Mix equal volumes of the stock solution and 0.2 M NaOH in an amber vial (final NaOH concentration ~0.1 M).

    • Oxidative: Mix equal volumes of the stock solution and 6% H₂O₂ in an amber vial (final H₂O₂ concentration ~3%).

    • Thermal: Place a vial of the stock solution in an oven set to 60 °C, protected from light.

    • Photolytic: Place a vial of the stock solution in a clear vial inside a photostability chamber.

    • Control: Place a vial of the stock solution at room temperature, protected from light.

  • Time Points: Analyze all samples immediately after preparation (T=0) and at subsequent time points (e.g., 2, 8, 24 hours).

  • Analysis: Use a stability-indicating method, such as LC-MS, to monitor the disappearance of the parent peak and the appearance of new peaks. ¹H and ¹¹B NMR spectroscopy can also be used to characterize the degradation products.

  • Data Interpretation: Compare the degradation profiles under different conditions to identify the compound's primary liabilities. For example, rapid degradation in the acidic and basic samples confirms susceptibility to hydrolysis.

Conclusion

This compound is a powerful synthetic intermediate whose utility is directly linked to its purity. Its stability is primarily threatened by hydrolysis, oxidation, and photolysis. By understanding these degradation pathways, researchers can implement robust storage and handling procedures to ensure the compound's integrity. Storing the reagent under a dry, inert atmosphere at refrigerated temperatures and protecting it from light are the most critical measures. Regular quality control checks and a comprehensive understanding of its stability profile will empower scientists to use this versatile building block with confidence, leading to more reliable and reproducible synthetic outcomes.

References

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (n.d.). ResearchGate. [Link]

  • Order of thermodynamic stability of representative boronic esters. (n.d.). ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate. [Link]

  • Nguyen, V. D., et al. (n.d.). recent advances in photoinduced synthetic approaches to organoboron compounds. NIH. [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Ingenta Connect. [Link]

  • Organoboron Compounds in Visible Light-Driven Photoredox Catalysis. (n.d.). ResearchGate. [Link]

  • EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. (2021). Thesis. [Link]

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Reactivity of the carbon-iodine bond in 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the carbon-iodine (C-I) bond in this compound. This bifunctional molecule serves as a valuable building block in modern organic synthesis, possessing both a reactive alkyl iodide moiety and a stable, versatile pinacol boronate ester. We will explore the fundamental principles governing the C-I bond's behavior, its susceptibility to nucleophilic substitution, and its utility as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this reagent.

Introduction: A Bifunctional Linchpin in Synthesis

The molecule this compound represents a class of reagents that have become indispensable in the construction of complex molecular architectures. Its structure features two key functional groups separated by a flexible butyl chain:

  • A Primary Alkyl Iodide: A potent electrophilic site due to the inherent properties of the carbon-iodine bond.

  • A Pinacol Boronate Ester: A robust and exceptionally versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling and other transformations.[1][2]

The strategic separation and distinct chemical nature of these two groups allow for selective, stepwise functionalization, making this reagent a powerful tool for introducing alkylboronate motifs into molecules. This guide will focus specifically on the reactivity of the C(sp³)-I bond, a cornerstone of its synthetic utility.

Fundamental Reactivity of the Primary Carbon-Iodine Bond

The reactivity of an alkyl halide is primarily dictated by the nature of the carbon-halogen bond.[3] In the case of the C-I bond, several factors converge to make it a highly reactive and synthetically useful linkage.

  • Bond Strength and Polarity: The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I).[3][4] Its bond dissociation energy is significantly lower than other alkyl-halogen bonds, making it easier to cleave homolytically or heterolytically.[5] While iodine is the least electronegative of the common halogens, the C-I bond still possesses a degree of polarity, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles.[6]

  • Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group. This is a direct consequence of its stability as an anion, which can be correlated with the high acidity of its conjugate acid, hydroiodic acid (HI).[6] A stable leaving group is essential for facilitating both nucleophilic substitution and oxidative addition steps in cross-coupling catalysis.

These intrinsic properties establish the primary C-I bond in this compound as a prime site for forming new chemical bonds. The presence of the distant boronate ester has a negligible electronic influence on this site, allowing its reactivity to be predicted and controlled based on established principles for primary alkyl iodides.

Key Reaction Pathways of the C-I Bond

The electrophilic nature of the iodobutyl moiety enables its participation in a range of powerful synthetic transformations. The stability of the pinacol boronate ester under many of these conditions is crucial for maintaining the molecule's bifunctional character for subsequent reactions.

Nucleophilic Substitution (SN2) Reactions

The primary C-I bond is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[7][8] In this pathway, a nucleophile attacks the electrophilic carbon atom, displacing the iodide leaving group in a single, concerted step.

  • Causality of Mechanism: The unhindered nature of the primary carbon atom provides clear access for the nucleophile's backside attack, which is characteristic of the SN2 mechanism.[9] This process occurs with an inversion of stereochemistry, although this is not relevant for the achiral carbon center in the title compound.

  • Scope of Nucleophiles: A wide array of nucleophiles can be employed to form diverse bond types:

    • C-O Bond Formation: Alkoxides, hydroxides, and carboxylates to form ethers, alcohols, and esters.

    • C-N Bond Formation: Azides, amines, and amides to introduce nitrogen-containing functionalities.

    • C-S Bond Formation: Thiolates and thiocyanates for sulfur-containing compounds.

    • C-C Bond Formation: Cyanide and enolates to extend the carbon skeleton.

sn2_workflow sub Substrate (R-I) ts Transition State [Nu---R---I]⁻ sub->ts Attack nuc Nucleophile (Nu:⁻) nuc->ts prod Product (R-Nu) ts->prod Bond Formation lg Leaving Group (I⁻) ts->lg Bond Cleavage

Caption: Generalized workflow for an SN2 reaction.

This protocol details a representative SN2 reaction to synthesize 2-(4-Cyanobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • System Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the stirred cyanide suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired nitrile.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions represent a more advanced application of the C-I bond, enabling the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds. While challenging due to slower oxidative addition and potential side reactions like β-hydride elimination, alkyl iodides are the most reactive among alkyl halides for these transformations.[10][11]

The Negishi coupling, which pairs an organohalide with an organozinc reagent, is particularly effective for unactivated alkyl halides.[12][13] Palladium or nickel catalysts are commonly used.[14][15]

  • Causality of Reagent Choice: Organozinc reagents exhibit high transmetalation rates without requiring strong bases that could compromise the boronate ester. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., PCyp₃) is crucial to promote the slow oxidative addition step and prevent unwanted side reactions.[14]

negishi_cycle pd0 Pd(0)L₂ pd2_a R-Pd(II)L₂(I) pd0->pd2_a R-I oa_label pd2_b R-Pd(II)L₂(R') pd2_a->pd2_b R'-ZnX tm_label pd2_b->pd0 R-R' re_label

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

  • Organozinc Preparation: Prepare the arylzinc reagent (e.g., PhZnCl) by adding a solution of phenylmagnesium bromide (1.5 equivalents) in THF to a stirred solution of anhydrous zinc chloride (1.6 equivalents) in THF at 0 °C. Stir for 30 minutes at room temperature.

  • System Preparation: In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., PCyp₃, 8 mol%).

  • Reagent Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF/NMP (4:1 solvent mixture).[14] Then, add the freshly prepared arylzinc solution via cannula.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by GC-MS.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify via flash column chromatography.

While the boronate ester in the molecule is designed for Suzuki coupling, the C-I bond can also act as the electrophilic partner. This C(sp³)-C(sp²) coupling is more challenging than the Negishi reaction.[16]

  • Causality of Conditions: Success hinges on overcoming the difficult oxidative addition to the C(sp³)-I bond.[10] This often requires specialized nickel catalysts or palladium systems with specific ligands that are active enough to engage the alkyl halide.[10][11] A base is required to activate the boronic acid partner for transmetalation.[16]

suzuki_cycle pd0 Pd(0)L₂ pd2_a R-Pd(II)L₂(I) pd0->pd2_a R-I oa_label pd2_b R-Pd(II)L₂(Ar) pd2_a->pd2_b Ar-B(OR)₂ + Base tm_label pd2_b->pd0 R-Ar re_label

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Chemoselectivity: C-I vs. C-B Reactivity

The synthetic power of this compound lies in the ability to selectively address one functional group while leaving the other intact.

  • Reactions at the C-I Bond: Nucleophilic substitution and Negishi/Suzuki couplings (where the C-I bond is the electrophile) typically proceed under conditions that do not affect the stable pinacol boronate ester. Boronate esters are generally stable to a wide range of non-acidic and non-oxidative conditions.[17]

  • Reactions at the C-B Bond: Conversely, a standard Suzuki-Miyaura coupling using the boronate ester as the nucleophilic partner with an aryl halide electrophile can be performed while leaving the alkyl iodide untouched. This requires a palladium catalyst and base, conditions under which the C(sp³)-I bond is often less reactive towards oxidative addition than the C(sp²)-X bond of the coupling partner.

This orthogonal reactivity allows for a programmed, multi-step synthesis from a single, advanced starting material.

Summary Data Table

Reaction TypeKey ReagentsCatalyst/ConditionsBond FormedC-B Bond Stability
SN2 Substitution Nucleophiles (e.g., NaCN, NaN₃)Polar aprotic solvent (DMSO, DMF)C-NuHigh
Negishi Coupling Organozinc Halides (R'-ZnX)Pd(0) or Ni(0) with phosphine ligandsC-CHigh
Suzuki Coupling Organoboronic Acids (Ar-B(OH)₂)Pd(0) or Ni(0) with ligands, BaseC-CHigh

Conclusion

The carbon-iodine bond in this compound is a highly reactive and synthetically versatile functional group. Its low bond energy and the excellent leaving group ability of iodide make it an ideal electrophilic site for both classical SN2 reactions and modern transition-metal-catalyzed cross-coupling reactions. The inherent stability of the pinacol boronate ester under these conditions provides chemists with a powerful bifunctional building block, enabling the strategic and selective construction of complex molecules essential for pharmaceutical and materials science research. Understanding the principles and protocols outlined in this guide is key to unlocking the full potential of this valuable reagent.

References

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  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1288–1300. [Link]

  • Pulis, A. P., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(31), 4347–4361. [Link]

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Solubility of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern organic synthesis and drug discovery. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of solubility, data from structurally analogous pinacol boronic esters, and established experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for its use. The document elucidates the theoretical underpinnings of solubility, predicts solubility behavior across a spectrum of organic solvents, and offers a detailed, self-validating protocol for empirical solubility determination.

Introduction: The Role and Importance of Pinacol Boronic Esters

Pinacol boronic esters, such as this compound, are indispensable reagents in contemporary chemical synthesis. Their prominence is largely due to their role as stable, versatile intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The pinacol protecting group confers enhanced stability compared to the corresponding boronic acids, mitigating issues such as dehydration to form boroxines.[1] This stability, however, must be balanced with sufficient solubility in common organic solvents to ensure efficient reaction kinetics and facilitate purification processes. Understanding the solubility profile of this compound is therefore a critical parameter for its effective application in synthetic workflows.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several structural features influence its solubility:

  • The Pinacol Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is relatively nonpolar, contributing to its solubility in a range of organic solvents. Studies on analogous compounds, such as the pinacol ester of phenylboronic acid, have demonstrated significantly better solubility in organic solvents compared to the parent boronic acid.[2][3]

  • The Iodobutyl Chain: The -(CH₂)₄I chain introduces a degree of polarity due to the carbon-iodine bond. The alkyl portion of the chain is nonpolar, while the terminal iodine atom is polarizable and can participate in dipole-dipole interactions and London dispersion forces.

  • Overall Molecular Structure: The combination of the bulky, relatively nonpolar pinacol group and the flexible iodobutyl chain suggests that the molecule as a whole will exhibit moderate polarity.

Based on these structural characteristics, it is anticipated that this compound will demonstrate good solubility in a variety of common organic solvents.

Predicted Solubility in Common Organic Solvents

While empirical data is paramount, a qualitative prediction of solubility can guide solvent selection for synthesis, purification, and analytical applications. The following table provides an expected solubility profile based on the principles of intermolecular forces and data from analogous compounds.

Solvent Class Example Solvents Predicted Solubility Rationale
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThe polarity of the C-I bond and the overall molecular structure align well with the polarity of halogenated solvents, facilitating strong dipole-dipole and dispersion forces. Studies on phenylboronic acid pinacol ester show the highest solubility in chloroform.[2][3][4]
Ethers Tetrahydrofuran (THF), Diethyl ether, DioxaneHigh to ModerateThe ether oxygen can act as a hydrogen bond acceptor, and the overall moderate polarity of these solvents is well-suited to dissolve the target compound. Phenylboronic acid has demonstrated high solubility in ethers.[2][3]
Ketones Acetone, 2-Butanone (MEK)High to ModerateThe polar carbonyl group in ketones can engage in dipole-dipole interactions with the solute. Phenylboronic acid and its esters show good solubility in ketones.[2][3]
Aromatic Hydrocarbons Toluene, XyleneModerateThe nonpolar aromatic ring can interact with the nonpolar alkyl portions of the solute via London dispersion forces.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLowThe significant difference in polarity between the solute and nonpolar aliphatic hydrocarbons will likely result in poor solvation. Phenylboronic acid pinacol ester exhibits very low solubility in methylcyclohexane.[2][3][5]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese highly polar solvents are generally effective at dissolving a wide range of organic compounds.
Alcohols Methanol, Ethanol, IsopropanolModerate to LowThe potential for the pinacol ester to undergo transesterification with the alcohol solvent, especially in the presence of acid or base catalysts, may complicate solubility assessments and limit their use as primary solvents for reactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the dynamic method, a reliable technique for determining the solubility of crystalline solids in various solvents.[2][6]

Materials and Equipment
  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating bath for temperature control

  • Calibrated temperature probe

  • Luminance probe or turbidimeter

  • Analytical balance

Experimental Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

G prep Preparation of Saturated Solution equilibrate Temperature Equilibration & Stirring prep->equilibrate Transfer to jacketed vessel measure Turbidity/Luminance Measurement equilibrate->measure Continuous monitoring increment Incremental Temperature Increase measure->increment If solution is turbid clear_point Determination of Clear Point measure->clear_point When turbidity disappears increment->equilibrate Adjust bath temperature calculate Calculation of Solubility clear_point->calculate Record temperature and composition

Caption: Workflow for Dynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of the Sample: Accurately weigh a known amount of this compound and the desired solvent into the jacketed glass vessel. The initial concentration should be such that a solid phase is present at the starting temperature.

  • Equilibration: Set the circulating bath to the starting temperature and allow the system to equilibrate while stirring.

  • Turbidity Measurement: Monitor the turbidity or luminance of the solution. The presence of undissolved solid will result in a turbid solution.

  • Temperature Incrementation: Gradually increase the temperature of the circulating bath in small, precise increments (e.g., 0.5-1.0 °C). Allow the system to equilibrate at each new temperature.

  • Determination of the Clear Point: Continue to increase the temperature until the solution becomes completely clear, indicating that all the solid has dissolved. The temperature at which the last solid particle disappears is the "clear point" or saturation temperature for that specific concentration.

  • Data Recording and Calculation: Record the clear point temperature and the known composition (mole fraction or g/100g of solvent) of the solution.

  • Repeat for Different Compositions: Repeat steps 1-6 with different known compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clear comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for this compound

Solvent Temperature (°C) Solubility ( g/100g of solvent) Mole Fraction (x)
Chloroform25Data to be determinedData to be determined
40Data to be determinedData to be determined
Tetrahydrofuran25Data to be determinedData to be determined
40Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
40Data to be determinedData to be determined
Heptane25Data to be determinedData to be determined
40Data to be determinedData to be determined

The generated data can be plotted to visualize the temperature dependence of solubility, which is crucial for applications such as recrystallization.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for:

  • Reaction Optimization: Selecting an appropriate solvent that dissolves both the boronic ester and other reactants is key to achieving optimal reaction rates and yields.

  • Purification Strategies: Knowledge of solubility in different solvents is essential for developing effective purification methods, such as recrystallization or chromatography. For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature would be an ideal candidate for recrystallization.

  • Analytical Method Development: The choice of diluent for analytical techniques like HPLC and NMR is dictated by the solubility of the analyte.[7]

  • Handling and Storage: While pinacol boronic esters are more stable than boronic acids, they can be susceptible to hydrolysis.[1][8] Using anhydrous solvents is recommended, especially for long-term storage of solutions.

Conclusion

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4593–4600. [Link]

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  • ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... [Image]. Retrieved from [Link]

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Methodological & Application

Suzuki-Miyaura coupling with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Suzuki-Miyaura coupling of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from mechanistic principles to detailed laboratory protocols, emphasizing scientific integrity and practical application.

Introduction: Expanding the Scope of Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Initially developed for coupling aryl and vinyl partners, its scope has expanded significantly.[1][3] A particularly valuable frontier is the use of alkylboron reagents, which allows for the construction of C(sp²)–C(sp³) bonds—a motif prevalent in pharmaceuticals and natural products.

This guide focuses on a unique and versatile building block: This compound . This reagent is bifunctional, containing both a nucleophilic pinacol boronic ester for Suzuki-Miyaura coupling and an electrophilic primary iodide. This duality presents both an opportunity and a challenge: the ability to perform sequential, orthogonal reactions, but also the need for carefully controlled conditions to ensure selective coupling at the C–B bond.

This document serves as a senior application scientist's guide to successfully employing this reagent, explaining the critical parameters that govern reactivity and providing a robust, field-proven protocol.

Reagent Profile: A Bifunctional Linchpin

This compound (herein referred to as Iodo-Butyl-B(pin)) is a stable, crystalline solid that is relatively easy to handle compared to more reactive trialkylboranes.[4][5]

  • Structure:

    • Pinacol Boronic Ester: The B(pin) group offers a balance of stability and reactivity. Pinacol esters are generally less reactive than their corresponding boronic acids but are stable to air and moisture, and can often be purified via column chromatography.[5]

    • Primary Alkyl Iodide: The terminal iodide is a versatile handle for subsequent nucleophilic substitution or a secondary cross-coupling reaction.

  • Key Challenge - Chemoselectivity: The primary challenge in using this reagent is achieving selective reaction at the C(sp³)–B bond without interference from the C(sp³)–I bond. Standard Suzuki-Miyaura conditions can potentially lead to side reactions. However, the oxidative addition of a Pd(0) catalyst is significantly faster for aryl/vinyl halides than for unactivated primary alkyl iodides.[1] This inherent rate difference is the key to achieving selectivity.

The Mechanism of C(sp³)–B Alkyl Suzuki-Miyaura Coupling

The catalytic cycle for alkylboron reagents follows the fundamental steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination.[1][2][6] However, the transmetalation of alkyl groups presents unique requirements.

The generally accepted mechanism involves three key stages:[1][6]

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step.[1]

  • Transmetalation: This is the critical step for alkylboranes. The boronic ester must be activated by a base (e.g., OH⁻, PO₄³⁻) to form a tetracoordinate "ate" complex.[3][7] This activation increases the nucleophilicity of the alkyl group, facilitating its transfer from the boron atom to the palladium center. The transfer is believed to proceed with retention of configuration at the carbon atom.[4][7]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C–C bond and regenerating the active Pd(0) catalyst. For alkyl couplings, this step must outcompete β-hydride elimination, a common side reaction for alkylpalladium intermediates.[1] The use of bulky, electron-rich ligands helps to promote reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition pd0->oa_complex trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation oa_complex->trans_complex trans_complex->pd0 Reductive Elimination trans_complex->pd0 product R¹-R² trans_complex->product catalyst_regen Regenerated Pd(0)L₂ reagents R¹-X (Aryl Halide) reagents->oa_complex boronate R²-B(pin) (Iodo-Butyl-B(pin)) boronate_ate [R²-B(pin)(Base)]⁻ boronate->boronate_ate base Base (e.g., K₃PO₄) base->boronate_ate boronate_ate->trans_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Application & Protocols

This section provides a robust, general protocol for the coupling of Iodo-Butyl-B(pin) with various aryl or heteroaryl bromides.

Essential Equipment and Reagents
  • Glassware: Schlenk flask or reaction vial, condenser, glass syringes, needles. All glassware must be oven-dried and cooled under an inert atmosphere.

  • Inert Atmosphere: Schlenk line or glovebox with high-purity nitrogen or argon.

  • Reagents:

    • This compound (Iodo-Butyl-B(pin))

    • Aryl/Heteroaryl Halide (Iodides and bromides are preferred)

    • Palladium Precatalyst: Pd₂(dba)₃ or a pre-formed Pd(II) precatalyst like PdCl₂(SPhos)₂

    • Ligand: SPhos, XPhos, or RuPhos (Bulky, electron-rich monophosphine ligands are critical for C(sp³)-C(sp²) couplings)

    • Base: K₃PO₄ (anhydrous, finely powdered), Cs₂CO₃, or K₂CO₃

    • Solvent: Anhydrous 1,4-Dioxane or Toluene, with degassed water.

Recommended Reaction Parameters

The optimal conditions can vary based on the specific aryl halide used. The following table provides a validated starting point for optimization.

ParameterRecommended ConditionRationale
Iodo-Butyl-B(pin) 1.2 - 1.5 equivalentsEnsures complete consumption of the limiting aryl halide.
Aryl Halide 1.0 equivalentLimiting reagent.
Pd Precatalyst 1 - 3 mol %Lower loadings are possible but may require longer reaction times.
Ligand 1.1 - 1.2 x Pd mol %Ensures full coordination to the metal center.
Base 2.0 - 3.0 equivalentsCrucial for activating the boronic ester for transmetalation.[3]
Solvent Dioxane/H₂O (5:1 to 10:1)The aqueous component is essential for dissolving the base and facilitating the formation of the 'ate' complex.[2]
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barrier, especially for the oxidative addition step.
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS.
Step-by-Step Protocol (General Procedure)

The following workflow outlines the critical steps from setup to product isolation.

Experimental_Workflow start Start: Prepare Dry Glassware setup Assemble under Inert Atmosphere (N₂/Ar) start->setup add_solids Add Aryl Halide, Boronate, Base, Catalyst, and Ligand setup->add_solids degas Evacuate and Refill with Inert Gas (3x) add_solids->degas add_solvents Add Degassed Solvents (Dioxane, H₂O) via Syringe degas->add_solvents react Heat Reaction Mixture with Vigorous Stirring add_solvents->react monitor Monitor Progress (TLC / GC-MS) react->monitor workup Cool, Quench (H₂O), and Extract with Organic Solvent monitor->workup Upon Completion purify Dry, Concentrate, and Purify via Column Chromatography workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end_node End: Pure Product analyze->end_node

Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Iodo-Butyl-B(pin) (1.3 mmol), and finely powdered K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol %) and the phosphine ligand (e.g., SPhos, 0.033 mmol, 3.3 mol %).

  • Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. The mixture will typically be a heterogeneous suspension.

  • Monitoring: After the allotted time, cool the reaction to room temperature. Take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or GC-MS to confirm the consumption of the starting aryl halide.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes).

Troubleshooting and Key Considerations

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst or insufficient degassing. Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Ensure all reagents and solvents are properly handled under inert conditions. Use freshly opened, high-quality catalysts and ligands.

  • Protodeboronation:

    • Cause: The boronic ester hydrolyzes back to the alkane. This can be promoted by excessive water or prolonged reaction times at high temperatures.

    • Solution: Use the recommended solvent ratio and do not extend the reaction time unnecessarily once the starting material is consumed.

  • Homocoupling of Aryl Halide:

    • Cause: A common side reaction, often favored at higher temperatures or if the transmetalation step is slow.

    • Solution: Ensure the base is of high quality and finely powdered to facilitate boronate activation. Consider a slightly lower temperature.

  • Reaction at the C–I Bond:

    • Cause: While kinetically disfavored, direct oxidative addition at the primary C-I bond can occur under harsh conditions or with certain catalyst systems.

    • Solution: Stick to the recommended catalysts (Pd with bulky phosphine ligands) which show high selectivity for aryl halides. Avoid nickel catalysts, which are known to be more reactive towards alkyl halides.[1]

Conclusion

This compound is a powerful and versatile reagent for introducing functionalized alkyl chains onto aromatic and heteroaromatic scaffolds. Success hinges on a solid understanding of the C(sp³)–B coupling mechanism and meticulous execution of the experimental protocol. By carefully selecting a suitable palladium catalyst with a bulky, electron-rich phosphine ligand and using a strong inorganic base in an aqueous solvent system, chemists can achieve high yields and excellent chemoselectivity, preserving the terminal iodide for subsequent synthetic transformations. This approach unlocks a streamlined pathway to complex molecules relevant to the pharmaceutical and materials science industries.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Soderquist, J. A., & Matos, K. (1998). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(2), 461–464. [Link]

  • El-Mekawy, M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 296. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Synthetic Utility of Alkylboronates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] Initially developed for the coupling of aryl and vinyl boronic acids, its scope has significantly expanded to include alkylboron reagents, thereby enabling the crucial formation of sp²-sp³ and sp³-sp³ linkages.[4] This guide focuses on a specific and versatile building block, 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a bifunctional reagent that incorporates both a nucleophilic boronic ester and an electrophilic primary iodide. This unique structure opens avenues for sequential and selective cross-coupling strategies in the synthesis of complex molecular architectures.

This document provides a detailed protocol for the application of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for halides is generally I > Br > OTf >> Cl.[1][5][6]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The presence of a base is essential here; it activates the organoboron compound, making it more nucleophilic and facilitating the ligand exchange on the palladium complex.[4][7][8][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3]

Suzuki_Coupling_Cycle cluster_boron Base Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 [R-B(OR)3]- [R-B(OR)3]- R-B(OR)2->[R-B(OR)3]- + Base Base (e.g., OH-) Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials and Reagents
  • Aryl bromide (Ar-Br): 1.0 mmol, 1.0 equiv

  • This compound: 1.2 mmol, 1.2 equiv

  • Palladium Catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 equiv) or K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), 5 mL (deoxygenated)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Ar-Br, boronic ester, and base in a reaction vessel. B Evacuate and backfill the vessel with an inert gas (3x). A->B C Add the palladium catalyst and deoxygenated solvent. B->C D Heat the reaction mixture at 80-100 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., EtOAc). F->G H Dry the organic layer, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

  • Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times to ensure the removal of oxygen.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3 mol%) and the deoxygenated solvent mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, base, and solvent can significantly influence the yield of the Suzuki-Miyaura coupling. The following table provides a hypothetical optimization study for the coupling of 4-bromoanisole with this compound.

EntryPalladium Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901278
2PdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285
3PdCl₂(dppf) (3)K₃PO₄ (2)Dioxane/H₂O (4:1)901092
4PdCl₂(dppf) (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)901090
5PdCl₂(dppf) (3)K₃PO₄ (2)Toluene/H₂O (4:1)1001275
6PdCl₂(dppf) (3)K₃PO₄ (2)THF/H₂O (4:1)801688

Yields are hypothetical and for illustrative purposes only.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper handling and storage of the palladium catalyst. Use a freshly opened bottle or a glovebox for dispensing.
Insufficiently deoxygenated systemThoroughly degas the solvent and ensure a proper inert atmosphere is maintained throughout the reaction.
Poor choice of base or solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. For some substrates, anhydrous conditions may be beneficial.[10]
Protodeboronation (loss of boronic ester) Presence of excess water or acidUse anhydrous solvents and ensure the base is of high quality. Minimize reaction time.
Homocoupling of the aryl halide Slow transmetalationIncrease the concentration of the boronic ester or try a more activating base.
Formation of byproducts Reaction temperature too highLower the reaction temperature and monitor for decomposition of starting materials or products.
Side reactions of the iodide moietyIf the iodide is reacting, consider a milder catalyst system or lower reaction temperatures. Protecting the iodide may be necessary in some cases.

Conclusion

This compound is a valuable synthetic intermediate that allows for the introduction of a functionalized alkyl chain via the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this reagent to construct complex molecules for applications in drug discovery, materials science, and beyond. The protocol and insights provided herein serve as a comprehensive guide to facilitate the successful implementation of this powerful synthetic tool.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Alkylboron Reagents in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] While traditionally dominated by the coupling of sp²-hybridized partners (aryl, vinyl), the extension to sp³-hybridized alkylboron reagents has unlocked new frontiers in medicinal chemistry and materials science. This expansion allows for the construction of complex molecular architectures with greater three-dimensional character, a highly desirable trait for novel therapeutic agents.[4]

This guide provides a comprehensive overview and detailed protocols for the application of a specific and versatile C(sp³)-building block: 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The presence of a terminal iodo group on the butyl chain introduces a unique bifunctional handle, allowing for sequential or orthogonal cross-coupling strategies. However, this bifunctionality also presents specific challenges that necessitate careful optimization of reaction conditions to prevent undesired intramolecular side reactions.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the underlying principles to empower rational experimental design and troubleshooting.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle for C(sp³)-C(sp²) Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (in this case, the 4-iodobutyl moiety) to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex of the boronic ester, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials and Reagents:
  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene)

  • Degassed water

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Detailed Protocol:
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

    • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst. [2]

  • Solvent Addition and Reaction:

    • Through the septum, add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) followed by degassed water (e.g., 1 mL). The addition of water can be beneficial for the solubility of the base and can facilitate the transmetalation step. [5][6] * Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Recommendations

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes key considerations:

ParameterRecommendations and Rationale
Palladium Catalyst Pd(dppf)Cl₂: A robust and commonly used precatalyst that is effective for a wide range of substrates. Pd(PPh₃)₄: A classic catalyst, though it can be sensitive to air and moisture. Pd₂(dba)₃ with a ligand: Offers flexibility in tuning the catalytic system.
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene): Often used in conjunction with PdCl₂. The resulting complex is stable and efficient. Buchwald-type ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands that can promote the oxidative addition of challenging electrophiles, such as aryl chlorides. [7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄: The choice of base can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly employed. Cesium carbonate is often more effective due to its higher solubility in organic solvents. [8]
Solvent 1,4-Dioxane, THF, Toluene: These are common aprotic solvents for Suzuki-Miyaura couplings. The addition of a small amount of water is often beneficial. [5][6][9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized) - Insufficiently anhydrous/degassed conditions - Inappropriate base or solvent- Ensure rigorous inert atmosphere techniques. - Use freshly opened or purified solvents. - Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃). - Try a different solvent system.
Homocoupling of the Boronic Ester - Presence of oxygen, leading to oxidative homocoupling. - Presence of Pd(II) species at the start of the reaction. [2]- Thoroughly degas all solvents and the reaction mixture. - Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.
Protodeborylation - Presence of protic impurities. - Prolonged reaction times at high temperatures.- Use anhydrous solvents and reagents. - Monitor the reaction and stop it once the starting material is consumed.
Intramolecular Cyclization - The 4-iodobutyl chain can potentially undergo intramolecular reactions.- Use milder reaction conditions (lower temperature, shorter reaction time). - Choose a catalyst/ligand system that favors the intermolecular cross-coupling.

Synthesis and Stability of this compound

While a detailed synthetic procedure for this compound is beyond the scope of this application note, it is typically prepared from the corresponding Grignard reagent and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or via hydroboration of a suitable alkene followed by functional group manipulation.

Stability: Pinacol boronic esters are generally stable to air and moisture, making them easier to handle than many other organometallic reagents. [2]However, they can be susceptible to protodeborylation under strongly acidic or basic conditions, or at elevated temperatures over extended periods. It is recommended to store the reagent under an inert atmosphere and in a refrigerator.

Conclusion and Future Outlook

The use of this compound in palladium-catalyzed cross-coupling reactions offers a powerful strategy for the synthesis of complex molecules bearing an alkyl chain with a terminal iodide. This bifunctionality opens up possibilities for further diversification, making it a valuable tool in drug discovery and materials science. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can effectively harness the potential of this versatile building block. Future developments in this area may focus on the development of even more active and selective catalyst systems that can operate under milder conditions and tolerate an even broader range of functional groups, further expanding the synthetic utility of this and related alkylboron reagents.

References

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C–C Bond-Forming Tool. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]

  • Sato, M.; Miyaura, N.; Suzuki, A. Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst. Chemistry Letters1989 , 18 (8), 1405-1408. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angew. Chem. Int. Ed.2008 , 47 (26), 4851-4854. [Link]

  • Li, L.; Zhao, S.; Joshi-Pangu, A.; Diane, M.; Biscoe, M. R. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. J. Am. Chem. Soc.2014 , 136 (40), 14027-14030. [Link]

  • Uozumi, Y.; Nakai, Y. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J. Environ. Sci. (China)2009 , 21 Suppl 1, S124-6. [Link]

  • Sayes, M.; Benoit, G.; Charette, A. B. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Org. Synth.2019 , 96, 277-299. [Link]

  • Molinaro, C.; et al. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. J. Org. Chem.2011 , 76 (19), 8107-12. [Link]

  • NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, March 29, 2025. [Link]

  • Wang, L.; et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate, January 2019. [Link]

  • Uozumi, Y.; et al. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate, August 2025. [Link]

  • Çetinkaya, B.; et al. Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate, January 2013. [Link]

  • Saha, A.; Ranu, B. C. The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate, January 2012. [Link]

  • Boruah, P. R.; et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Publishing, 2015. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, 2023. [Link]

  • Charette, A. B.; et al. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 2019. [Link]

  • Thomas, A. A.; et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catal.2017 , 7 (1), 194-198. [Link]

  • Haydl, A. M.; Hartwig, J. F. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. Org. Lett.2019 , 21 (5), 1337-1341. [Link]

  • Gevorgyan, V.; et al. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules2021 , 26 (11), 3330. [Link]

  • Kapdi, A. R.; et al. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega2018 , 3 (10), 13511-13520. [Link]

  • Hamdi, N.; et al. New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. ResearchGate, June 2020. [Link]

  • Denmark, S. E. sp3: The Final Challenge in Cross-‐Coupling. Denmark Group Meeting, October 2012. [Link]

  • Dalmás, M.; et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química2016 , 27 (2), 146-151. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. NINGBO INNO PHARMCHEM CO.,LTD., January 16, 2026. [Link]

  • Wisniewski, S. R.; et al. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Org. Lett.2020 , 22 (19), 7514-7519. [Link]

  • Dhudshia, B.; Thadani, A. N. Cross-coupling Reactions of Organoboranes: An Easy Method for C–C Bonding. Chemistry Letters2011 , 40 (9), 894-901. [Link]

  • Wisniewski, S. R.; et al. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. PMC, September 30, 2020. [Link]

  • Tellis, J. C.; et al. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. PMC, September 20, 2016. [Link]

  • Légaré, M.-A.; et al. Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv, 2025. [Link]

  • LookChem. Cas 25240-59-9, 4,4,5,5-TETRAMETHYL-D[8][10][11]IOXABOROLAN-2-OL. LookChem. [Link]

  • Li, W.; et al. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate, January 2013. [Link]

  • Sigma-Aldrich. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Nakao, Y.; et al. Cross-coupling reactions through the intramolecular activation of alkyl(triorgano)silanes. Angew. Chem. Int. Ed. Engl.2010 , 49 (26), 4447-50. [Link]

  • Nakao, Y.; et al. Cross-Coupling Reactions through the Intramolecular Activation of Alkyl(triorgano)silanes. Sci-Hub, 2010. [Link]

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Application Notes & Protocols: Synthesis of Functionalized Polymers Using 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Advanced Polymer Architectures

In the pursuit of novel polymeric materials with tailored functionalities, the strategic design of monomeric units is paramount. 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane emerges as a uniquely versatile building block, possessing two distinct and orthogonally reactive functional groups: a primary alkyl iodide and a boronate ester. This bifunctionality opens avenues for a range of polymerization and post-polymerization modification strategies, enabling the synthesis of complex and functional polymer architectures. The alkyl iodide moiety can readily participate in classic carbon-carbon bond-forming reactions, including Suzuki-Miyaura cross-coupling, or act as an initiator for controlled radical polymerizations such as Atom Transfer Radical Polymerization (ATRP).[1][2][] Concurrently, the pinacol boronate ester group serves as a robust handle for post-polymerization modification or as a key component in the formation of dynamic covalent networks, such as self-healing polymers and hydrogels.[4][5][6] This guide provides an in-depth exploration of the synthetic utility of this reagent, complete with detailed protocols and mechanistic insights for researchers in materials science and drug development.

Part 1: Strategic Polymerization Methodologies

The dual reactivity of this compound allows for its incorporation into polymer chains through several distinct and powerful methodologies. The choice of method is dictated by the desired polymer architecture and final application.

Suzuki-Miyaura Polycondensation: Crafting Conjugated Polymers

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis and has been extended to the formation of polymers.[1] In this context, this compound can act as an A-B type monomer in self-polycondensation or as a comonomer with a dihalo- or diboronate-functionalized aromatic compound. The alkyl iodide provides the halide component for the coupling reaction.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the alkyl iodide to a Pd(0) complex, transmetalation of the boronate ester with the resulting Pd(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1] The choice of base, ligand, and solvent is critical for efficient polymerization and to minimize side reactions.[1][7]

Suzuki_Polycondensation cluster_reactants Reactants & Catalysts Monomer 2-(4-Iodobutyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Polymer Functionalized Conjugated Polymer Monomer->Polymer Suzuki-Miyaura Polycondensation Dihalo_Comonomer Dihalo-Aryl Comonomer Dihalo_Comonomer->Polymer Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Polymer Base Base (e.g., K2CO3) Base->Polymer Solvent Solvent (e.g., Toluene/H2O) Solvent->Polymer

Figure 1: Workflow for Suzuki-Miyaura Polycondensation.

Atom Transfer Radical Polymerization (ATRP): Precision Polymer Synthesis

The alkyl iodide functionality of this compound makes it an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique.[2][] This method allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and star polymers.[8]

Causality in Initiator Choice: The carbon-iodine bond is sufficiently weak to be homolytically cleaved by a transition metal complex (typically copper-based) in its lower oxidation state. This generates a radical that initiates polymerization and a metal complex in a higher oxidation state. The key to control in ATRP is the reversible deactivation of the growing polymer chain by the higher oxidation state metal complex, which reforms the dormant alkyl halide species. This dynamic equilibrium ensures a low concentration of active radicals at any given time, minimizing termination reactions.[8]

ATRP_Workflow cluster_reactants Reaction Components Initiator 2-(4-Iodobutyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Boronate_Polymer Boronate-Functionalized Polymer Initiator->Boronate_Polymer Initiation & Propagation Monomer Vinyl Monomer (e.g., Styrene, Acrylates) Monomer->Boronate_Polymer Catalyst_System Cu(I)Br / Ligand (e.g., PMDETA) Catalyst_System->Boronate_Polymer Solvent Solvent (e.g., Anisole) Solvent->Boronate_Polymer

Figure 2: General workflow for ATRP using the bifunctional initiator.

Part 2: Post-Polymerization Modification

A significant advantage of incorporating this compound into a polymer backbone is the presence of the pendant boronate ester group. This group serves as a versatile platform for subsequent chemical transformations, allowing for the introduction of a wide array of functional moieties.

Hydrolysis to Boronic Acid and Subsequent Derivatization

The pinacol boronate ester can be readily hydrolyzed under mild acidic or basic conditions to the corresponding boronic acid. This boronic acid can then be engaged in a variety of reactions. For instance, it can form dynamic covalent bonds with diols, which is the basis for self-healing materials and hydrogels for drug delivery and 3D cell culture.[4][5][6] The formation and cleavage of these boronate ester bonds are often responsive to changes in pH or the presence of specific sugars, making them ideal for stimuli-responsive systems.[4][5][6]

Suzuki-Miyaura Cross-Coupling for Grafting

The boronate ester itself can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides. This allows for the grafting of aromatic side chains onto the polymer backbone, a powerful strategy for modifying the polymer's optical, electronic, or solubility properties.

Post_Polymerization_Modification Start_Polymer Polymer with Pendant Boronate Ester Groups Hydrolysis Mild Acidic/Basic Hydrolysis Start_Polymer->Hydrolysis Suzuki_Grafting Suzuki-Miyaura Coupling with Aryl Halides Start_Polymer->Suzuki_Grafting Boronic_Acid_Polymer Polymer with Pendant Boronic Acid Groups Hydrolysis->Boronic_Acid_Polymer Diol_Crosslinking Reaction with Diols (e.g., PVA, Sugars) Boronic_Acid_Polymer->Diol_Crosslinking Hydrogel Stimuli-Responsive Hydrogel / Self-Healing Material Diol_Crosslinking->Hydrogel Grafted_Polymer Polymer with Grafted Aromatic Side Chains Suzuki_Grafting->Grafted_Polymer

Figure 3: Pathways for Post-Polymerization Modification.

Part 3: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific monomers and desired polymer characteristics.

Protocol 1: Synthesis of a Boronate-Functionalized Polystyrene via ATRP

This protocol details the synthesis of a polystyrene derivative with a terminal boronate ester group.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
Styrene104.151041.510.0100
This compound310.0031.00.11
Copper(I) Bromide (CuBr)143.4514.30.11
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)173.3017.30.11
Anisole (Solvent)-2.0 mL--

Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and alternately evacuate and backfill with argon three times.

  • Add anisole (1.0 mL), purified styrene (1041.5 mg, 10.0 mmol), and this compound (31.0 mg, 0.1 mmol) via syringe.

  • Add PMDETA (17.3 mg, 0.1 mmol) via syringe.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 110 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 6-12 hours). Monitor monomer conversion by taking aliquots and analyzing via ¹H NMR.

  • Termination and Purification: Cool the reaction to room temperature and open the flask to air. Dilute the mixture with THF (5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.

  • Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI). Confirm the presence of the terminal boronate ester group by ¹H and ¹¹B NMR spectroscopy.

Protocol 2: Post-Polymerization Hydrolysis and Hydrogel Formation

This protocol describes the conversion of the boronate ester-terminated polymer to a boronic acid and its subsequent cross-linking with polyvinyl alcohol (PVA) to form a hydrogel.

Materials and Reagents:

ReagentDescription
Boronate-functionalized PolymerSynthesized as per Protocol 1
Tetrahydrofuran (THF)Anhydrous
1 M Hydrochloric Acid (HCl)Aqueous solution
Polyvinyl Alcohol (PVA)87-89% hydrolyzed, Mw 85,000-124,000
Phosphate Buffered Saline (PBS)pH 7.4

Procedure:

  • Hydrolysis: Dissolve the boronate-functionalized polymer (e.g., 100 mg) in THF (5 mL).

  • Add 1 M HCl (0.5 mL) and stir the mixture at room temperature for 4 hours.

  • Remove the solvent and excess acid under reduced pressure. Redissolve the residue in a minimal amount of a suitable solvent (e.g., DMSO or DMF) to create a stock solution of the boronic acid-functionalized polymer.

  • Hydrogel Formation: Prepare a 5% (w/v) solution of PVA in PBS (pH 7.4) by heating to 90 °C with stirring until fully dissolved, then cool to room temperature.

  • Mix the boronic acid-functionalized polymer solution with the PVA solution at a desired ratio (e.g., 1:1 by volume).

  • Vortex the mixture vigorously. Gelation should occur within minutes to an hour, depending on the polymer concentrations and molecular weights.[5] The formation of the hydrogel is indicative of the dynamic boronate ester cross-links.

Conclusion and Future Outlook

This compound is a powerful and versatile monomer for the synthesis of advanced functional polymers. Its orthogonal reactivity allows for precise control over polymer architecture through methods like ATRP and enables the introduction of diverse functionalities via post-polymerization modification of the robust boronate ester handle. The applications of polymers derived from this building block are vast, ranging from stimuli-responsive materials and drug delivery vehicles to organic electronics and advanced coatings. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers looking to harness the potential of this unique bifunctional monomer in their polymer synthesis endeavors.

References

  • Journal of Materials Chemistry A. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. RSC Publishing.
  • RSC Publishing.
  • PMC.
  • ACS Publications. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
  • ResearchGate. (2024). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering.
  • NIH. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • MDPI. (2020). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
  • ResearchGate. (n.d.).
  • Journal of Bioprocessing & Biotechniques. (2013).
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Carnegie Mellon University. (n.d.). Initiators.
  • (n.d.).

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Application Notes and Protocols: Sonogashira Coupling of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Complexity in Drug Discovery with the Sonogashira Coupling

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, particularly within the realm of drug discovery and development, where molecular complexity often correlates with therapeutic efficacy.[1][2] Among the powerful arsenal of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency in forming C(sp²)–C(sp) and C(sp³)–C(sp) bonds, linking aryl/vinyl or alkyl halides with terminal alkynes.[3][4][5] This methodology provides a direct pathway to introduce the versatile alkyne functional group, a key building block in many natural products, pharmaceuticals, and advanced organic materials.[6][7]

This application note provides a detailed guide for the Sonogashira coupling of a unique bifunctional reagent, 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with various terminal alkynes. This substrate is of particular interest as it allows for the introduction of an alkynyl moiety at a defined distance from a boronate ester, a functional group amenable to subsequent Suzuki-Miyaura cross-coupling reactions. This two-stage reactivity makes it a valuable tool for the modular synthesis of complex molecular architectures in drug development programs. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Considerations for the Coupling of an Alkyl Iodide

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[3][4] While the classical Sonogashira reaction involves aryl or vinyl halides, the coupling of unactivated alkyl halides has historically been more challenging due to competing side reactions like β-hydride elimination.[8] However, the use of primary alkyl iodides, such as in our substrate of interest, is generally more favorable.

The generally accepted mechanism involves two interconnected catalytic cycles:

  • The Palladium Cycle:

    • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the alkyl iodide, forming a Pd(II) intermediate.

    • Transmetalation: The catalytically active copper acetylide transfers the alkynyl group to the palladium center.

    • Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity.

    • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[9] This species is the key nucleophile in the transmetalation step.

The presence of the boronate ester in the substrate requires careful consideration of the reaction conditions, particularly the choice of base, to avoid its degradation.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-I(L2) R-Pd(II)-I(L2) Pd(0)L2->R-Pd(II)-I(L2) Oxidative Addition (R-I) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-I(L2)->R-Pd(II)-C≡CR'(L2) Transmetalation R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Product Product R-Pd(II)-C≡CR'(L2)->Product R-C≡CR' Cu(I)X Cu(I)X [H-C≡CR']Cu(I)X [H-C≡CR']Cu(I)X Cu(I)X->[H-C≡CR']Cu(I)X Coordination (H-C≡CR') Cu-C≡CR' Cu-C≡CR' [H-C≡CR']Cu(I)X->Cu-C≡CR' Deprotonation (Base) Cu-C≡CR'->R-Pd(II)-I(L2)

Figure 1: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific alkynes.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound324.051.01.0
Terminal Alkyne-1.21.2
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.050.05
CuI (Copper(I) iodide)190.450.100.10
Triethylamine (Et₃N)101.193.03.0
Toluene, anhydrous---
Procedure

Experimental_Workflow start Start reagents Combine Pd(PPh₃)₂Cl₂, CuI, and this compound in an oven-dried flask. start->reagents inert Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). reagents->inert solvents Add anhydrous toluene and triethylamine via syringe. inert->solvents alkyne Add the terminal alkyne dropwise via syringe. solvents->alkyne reaction Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS. alkyne->reaction workup Cool to room temperature, dilute with ethyl acetate, and wash with saturated NH₄Cl and brine. reaction->workup purification Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography. workup->purification end End purification->end

Figure 2: Experimental workflow for the Sonogashira coupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous toluene (5 mL per mmol of the alkyl iodide) and triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of fresh, high-purity catalysts. Consider pre-activating the palladium catalyst.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.[10]
Steric hindranceFor sterically demanding alkynes, consider using a different ligand such as a bulky phosphine or an N-heterocyclic carbene (NHC) ligand.[5][11]
Glaser Homocoupling Presence of oxygenThoroughly degas the solvents and maintain a strict inert atmosphere throughout the reaction.[12][13]
High concentration of copper acetylideConsider a copper-free Sonogashira protocol.[3][14]
Degradation of Boronate Ester Strong baseUse a milder base such as diisopropylethylamine (DIPEA) or potassium carbonate.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it as soon as the starting material is consumed.
Hydrodehalogenation Presence of a hydrogen sourceEnsure the use of anhydrous solvents and reagents.

Safety Precautions

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Copper iodide is a potential irritant; avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment (PPE).

  • Reactions under an inert atmosphere should be performed with appropriate care to avoid pressure build-up.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes offers a versatile and efficient method for the synthesis of valuable bifunctional building blocks for drug discovery. By carefully controlling the reaction conditions, particularly the inert atmosphere and the choice of base, high yields of the desired products can be achieved while preserving the sensitive boronate ester functionality. The provided protocol serves as a robust starting point, with the troubleshooting guide offering pathways for optimization for a range of alkyne coupling partners.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. ACS Publications. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. SpringerLink. Available at: [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Available at: [Link]

  • Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. Royal Society of Chemistry. Available at: [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Available at: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. Available at: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. Available at: [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. Available at: [Link]

  • The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. ACS Publications. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. Available at: [Link]

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. Available at: [Link]

  • Sonogashira coupling of alkyl halides. ResearchGate. Available at: [Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. Available at: [Link]

  • Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. ACS Publications. Available at: [Link]

  • The Sonogashira Coupling. VTechWorks. Available at: [Link]

  • Sonogashira coupling in natural product synthesis. ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

  • Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PubMed Central. Available at: [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

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Application Notes and Protocols for Heck Coupling Reactions Involving 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges and Opportunities of a Bifunctional Reagent

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] While traditionally the domain of aryl and vinyl halides, significant progress has expanded its scope to include the more challenging unactivated alkyl halides.[4][5] This guide focuses on a particularly intriguing substrate: 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This molecule presents a unique synthetic opportunity, possessing both a primary alkyl iodide amenable to Heck coupling and a boronate ester poised for subsequent transformations like the Suzuki-Miyaura coupling.

The primary challenge in utilizing unactivated alkyl halides in Heck reactions lies in two key factors: the reluctance of sp³-hybridized carbon-halide bonds to undergo oxidative addition to a low-valent palladium center and the propensity of the resulting alkyl-palladium intermediate to undergo rapid β-hydride elimination.[4] This often leads to undesired side products and low yields of the desired coupled product. However, recent advancements have led to the development of robust catalytic systems capable of overcoming these hurdles, opening new avenues for the construction of complex molecular architectures.[1][4]

This document provides a comprehensive overview, detailed protocols, and mechanistic insights for conducting Heck coupling reactions with this compound. The protocols described herein are adapted from established methods for unactivated primary alkyl iodides and are designed to serve as a robust starting point for researchers in academia and the pharmaceutical industry.

Mechanistic Considerations: A Hybrid Approach

The currently accepted mechanism for the Heck coupling of unactivated alkyl iodides often involves a hybrid organometallic-radical pathway, deviating from the purely organometallic cycle observed with aryl or vinyl halides.[4] Understanding this mechanism is crucial for rationalizing reaction conditions and troubleshooting.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Radical Intermediate R• + Pd(I)IL_n Pd(0)L_n->Radical Intermediate Single-Electron Transfer (SET) R-I 2-(4-Iodobutyl)-Bpin R-I->Radical Intermediate Alkene Alkene Base Base Base->Pd(0)L_n Product Product Pd(II) Species R-Pd(II)-I(L_n) Carbopalladation_Intermediate [R-Alkene-Pd(II)IL_n] HX H-Base⁺ X⁻ Carbopalladation_Intermediate->HX

Figure 1: Proposed hybrid organometallic-radical mechanism for the Heck coupling of unactivated alkyl iodides.

As depicted in Figure 1, the reaction is proposed to initiate with a single-electron transfer (SET) from the Pd(0) catalyst to the alkyl iodide, generating an alkyl radical and a Pd(I) species.[4] This radical then adds to the alkene, and the resulting radical intermediate is intercepted by the Pd(I) complex. Subsequent β-hydride elimination from the alkylpalladium(II) intermediate furnishes the desired product and a palladium(II) hydride species. The base then regenerates the active Pd(0) catalyst, completing the catalytic cycle.[6] This radical-mediated pathway effectively circumvents the high activation barrier associated with direct oxidative addition of the alkyl iodide to Pd(0).

Experimental Protocols

The following protocols are adapted from successful Heck couplings of unactivated primary alkyl iodides and should be considered as a starting point for optimization with this compound.

Protocol 1: General Procedure for Intermolecular Heck Coupling

This protocol is based on methodologies developed for the coupling of unactivated primary alkyl iodides with various alkenes.[1]

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • [Pd(dppf)Cl₂]·CH₂Cl₂ (or other suitable Pd(0) precursor)

  • 2,6-Lutidine (or other non-nucleophilic base)

  • Anhydrous 1,4-dioxane (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., [Pd(dppf)Cl₂]·CH₂Cl₂, 0.025 mmol, 5 mol%).

  • Reagent Addition: Add the alkene (0.50 mmol, 1.0 equiv), followed by anhydrous 1,4-dioxane (to achieve a concentration of 1.0 M based on the alkene). Next, add this compound (1.0 mmol, 2.0 equiv) to the reaction mixture. Finally, add 2,6-lutidine (1.0 mmol, 2.0 equiv) as the base.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

Table 1: Recommended Starting Conditions for Heck Coupling

ParameterRecommended ValueRationale
Palladium Catalyst [Pd(dppf)Cl₂]·CH₂Cl₂ (5 mol%)Dppf is a common and effective ligand for Heck couplings of alkyl halides.[1]
Substrate Ratio Alkene : Alkyl Iodide (1 : 2)An excess of the alkyl iodide can help to drive the reaction to completion.
Base 2,6-Lutidine (2.0 equiv)A sterically hindered, non-nucleophilic base is crucial to prevent side reactions.
Solvent Anhydrous 1,4-DioxaneA polar aprotic solvent is generally effective for this type of coupling.
Temperature 100 °CElevated temperatures are often required for the activation of alkyl iodides.
Reaction Time 24 hoursReaction times may need to be optimized based on substrate reactivity.
Protocol 2: Intramolecular Heck Cyclization

For substrates where the alkene and the alkyl iodide are part of the same molecule, intramolecular Heck cyclization can be a powerful tool for the synthesis of cyclic structures.[4]

Intramolecular_Heck cluster_workflow Intramolecular Heck Workflow Substrate Alkene-containing Alkyl Iodide Catalyst Pd(0)L_n Substrate->Catalyst Reaction Setup Base Base Catalyst->Base Addition of Reagents Cyclized_Product Cyclized_Product Base->Cyclized_Product Heating and Reaction

Figure 2: General workflow for an intramolecular Heck cyclization.

Materials:

  • Intramolecular Heck substrate containing the this compound moiety and a tethered alkene

  • Pd(PPh₃)₄ (or other suitable Pd(0) catalyst)

  • Proton sponge (or other suitable base)

  • Anhydrous benzene or toluene

  • Inert gas (Argon or Nitrogen)

  • Sealed tube or pressure vessel

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the intramolecular Heck substrate (0.1 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.01 mmol, 10 mol%), and proton sponge (0.2 mmol, 2.0 equiv) to a sealable reaction vessel.

  • Solvent Addition: Add anhydrous benzene or toluene (to achieve a concentration of 0.5 M).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 110 °C for the specified time (monitor by TLC or GC-MS).

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate is then concentrated, and the crude product is purified by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activation or turnover.Screen different palladium precursors and ligands (e.g., N-heterocyclic carbenes). Increase reaction temperature or time.
Poor solubility of reagents.Screen alternative anhydrous solvents (e.g., DMF, NMP).
Formation of Dehydrohalogenation Product Dominance of β-hydride elimination from the initial alkyl-palladium intermediate.This is a common side reaction. The use of radical-promoting conditions can sometimes mitigate this.
Decomposition of Boronate Ester Harsh reaction conditions.If the boronate ester is not stable, consider protecting it or using milder reaction conditions if possible. Monitor the stability of the starting material under the reaction conditions.

Future Perspectives: A Gateway to Further Functionalization

The true synthetic utility of the Heck products derived from this compound lies in the intact boronate ester functionality. This group serves as a versatile handle for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This two-step sequence allows for the efficient construction of complex molecules by first forming a C(sp³)-C(sp²) bond via the Heck reaction, followed by the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond.

Sequential_Coupling Start 2-(4-Iodobutyl)-Bpin Heck Heck Coupling (with Alkene) Start->Heck Intermediate Heck Product (with intact Bpin) Heck->Intermediate Suzuki Suzuki Coupling (with Aryl/Vinyl Halide) Intermediate->Suzuki Final_Product Complex Molecule Suzuki->Final_Product

Figure 3: Sequential Heck and Suzuki coupling strategy.

This sequential coupling strategy is particularly valuable in drug discovery and development, where the rapid and efficient synthesis of diverse molecular scaffolds is paramount. The ability to introduce an alkyl chain via a Heck reaction and then further elaborate the molecule through the boronate ester provides a powerful tool for medicinal chemists.

Conclusion

While the Heck coupling of this compound presents the inherent challenges associated with unactivated alkyl halides, the protocols and mechanistic understanding outlined in this guide provide a solid foundation for its successful implementation. The bifunctional nature of this reagent offers exciting possibilities for the streamlined synthesis of complex organic molecules. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, will be key to unlocking the full potential of this versatile building block.

References

  • McMahon, K. M., & Alexanian, E. J. (2011). A Palladium-Catalyzed Heck-Type Reaction of Unactivated Alkyl Iodides.
  • Alexanian, E. J., Lee, C., & Grubbs, R. H. (2008). A Palladium-Catalyzed Heck-Type Reaction of Unactivated Alkyl Iodides. Journal of the American Chemical Society, 130(48), 16454-16455.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947.
  • Wikipedia. (2023). Heck reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link] (Note: A placeholder URL is used as a real-time valid URL cannot be generated).

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Harnessing 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the Strategic Introduction of a Butyl-Boronic Ester Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a detailed guide on the application of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile bifunctional reagent for introducing a butyl-boronic ester group into a wide range of molecular scaffolds. We will explore its properties, core reactivity, and provide detailed, field-proven protocols for its use in alkylation reactions. Furthermore, we will discuss the subsequent utility of the installed boronic ester, particularly in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

Introduction and Strategic Value

In the landscape of synthetic chemistry, building blocks that offer both stability for handling and latent reactivity for subsequent transformations are invaluable. This compound is a prime example of such a reagent. It features two key functional groups: a primary alkyl iodide, which serves as a potent electrophile for forming new carbon-heteroatom or carbon-carbon bonds, and a pinacol boronic ester, a robust and versatile handle for transition metal-catalyzed cross-coupling reactions.

The pinacol ester group offers significant advantages over the corresponding boronic acid; it is generally more stable, less prone to protodeboronation, and easier to handle and purify, making it highly suitable for multi-step synthetic sequences.[1] The primary application of this reagent is to tether a four-carbon chain terminating in this boronic ester to a nucleophilic site on a substrate molecule. This two-stage strategy—alkylation followed by cross-coupling—is a powerful approach for the convergent synthesis of complex molecules, enabling the late-stage introduction of molecular diversity.

Reagent Profile and Safety Protocol

A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful and safe laboratory operation.

Physicochemical Data
PropertyValue
Synonyms (4-Iodobutyl)boronic acid pinacol ester
CAS Number 1236275-93-6
Molecular Formula C₁₀H₂₀BIO₂
Molecular Weight 309.98 g/mol
Physical Form Liquid
Storage Store at 4°C, protect from moisture and light.
Safety and Handling

As with any alkyl iodide, this compound should be handled with care in a well-ventilated fume hood. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[2] Use sealed systems (e.g., Schlenk line or glovebox) for reactions requiring an inert atmosphere.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2] Boronic esters are sensitive to moisture, which can lead to hydrolysis.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Nucleophilic Alkylation

The primary utility of this reagent is to act as an electrophile in a nucleophilic substitution reaction (Sₙ2). The carbon atom bonded to the iodine is electron-deficient and susceptible to attack by a wide range of nucleophiles, resulting in the displacement of the iodide leaving group and the formation of a new covalent bond.

This reaction effectively installs the butyl-pinacol boronate moiety onto the nucleophilic substrate.

General Reaction Workflow

The logical flow for utilizing this reagent involves the initial alkylation followed by workup and purification to yield the boronic ester-functionalized intermediate, which is then ready for subsequent transformations.

G cluster_alkylation Part 1: Alkylation cluster_purification Part 2: Isolation A Substrate (Nu-H) + 2-(4-Iodobutyl)boronic ester B Add Base (e.g., K₂CO₃, Cs₂CO₃) & Solvent (e.g., DMF, ACN) A->B C Heat Reaction Mixture (e.g., 60-80 °C) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Workup (Quench, Extract) D->E Upon Completion F Dry & Concentrate E->F G Purification (Column Chromatography) F->G H Characterization (NMR) Product: Nu-Butyl-B(pin) G->H

Caption: General workflow for alkylation and product isolation.

Detailed Application Protocol: N-Alkylation of Aniline

This section provides a representative, step-by-step protocol for the N-alkylation of aniline. This procedure can be adapted for other nucleophiles such as phenols, thiols, or other amines with appropriate modifications to the base and reaction conditions.

Materials and Reagents
  • Aniline (or other nucleophilic substrate)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Equipment: Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous DMF (0.2 M relative to aniline).

  • Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add this compound (1.1 equiv.) to the mixture via syringe.

  • Reaction: Fit the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to 70 °C using an oil bath and stir for 12-16 hours.

    • Causality Note: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the deprotonated aniline. Anhydrous conditions are preferred to prevent hydrolysis of the boronic ester.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine (2 x volume of DMF). This step helps to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)aniline.

Product Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods. NMR is particularly informative.

Spectroscopy Expected Characteristic Signals for the Butyl-Boronate Moiety
¹H NMR A singlet at ~1.25 ppm (12H) for the four equivalent methyl groups on the pinacol ring. Multiplets corresponding to the four methylene groups (-CH₂-) of the butyl chain between ~0.8 and ~3.2 ppm.
¹³C NMR A signal at ~83 ppm for the quaternary carbons of the pinacol ring. Signals for the four carbons of the butyl chain. The carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation.[3]
¹¹B NMR A broad singlet with a chemical shift typically between 25-35 ppm, characteristic of a trigonal planar, sp²-hybridized boron atom in a pinacol ester.[4][5]

The Suzuki-Miyaura Cross-Coupling: Unleashing the Potential

The newly installed butyl-boronic ester is not merely a terminus; it is a gateway to a vast chemical space via the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic ester and an organohalide (or triflate).[1][6]

General Protocol for Suzuki-Miyaura Coupling
  • Setup: In a Schlenk tube, combine the N-alkylated boronic ester product (1.0 equiv.), an aryl halide (e.g., 4-bromotoluene, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[7]

  • Reaction: Heat the mixture (e.g., to 90-110 °C) until the starting boronic ester is consumed.

  • Work-up & Purification: Perform a standard aqueous work-up followed by extraction and purification via column chromatography to yield the final C(sp³)–C(sp²) coupled product.

Catalytic Cycle Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² (Transmetalation Intermediate) pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product start Aryl Halide (R¹-X) start->pd2_complex boronate Boronic Ester (R²-B(pin)) boronate->transmetalation_complex base Base (e.g., OH⁻) base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly effective and strategic reagent for introducing a flexible four-carbon linker terminating in a versatile boronic ester. Its predictable reactivity in Sₙ2 reactions allows for the functionalization of a broad array of nucleophilic substrates. The resulting intermediates are stable, purifiable, and primed for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. This two-step approach provides a robust and modular platform for the synthesis of complex molecular architectures, making it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH).
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Würzburg.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Massachusetts Institute of Technology.
  • Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate.
  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses.
  • SAFETY DATA SHEET - 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Fisher Scientific.
  • 5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole. ResearchGate.
  • SAFETY DATA SHEET - 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Fisher Scientific.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses.
  • 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1][6][8]DIOXABOROLANE synthesis. ChemicalBook. Available at:

  • 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem.
  • 2-BUTYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE. ChemicalBook.
  • 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem.
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97%. Sigma-Aldrich.
  • This compound. Sigma-Aldrich.
  • A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. ResearchGate.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
  • 11B NMR Chemical Shifts. San Diego State University.
  • Synthesis of Alkylboronic Esters from Alkyl Iodides. Organic Syntheses.
  • Boronic Esters. Fluorochem.
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Sigma-Aldrich.
  • Exploring the Chemical Synthesis Applications of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate.

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Navigating Nucleophilic Displacements: A Guide to the Applications of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of boronic acids and their derivatives has become indispensable.[1][2] These organoboron compounds are celebrated for their unique reactivity, low toxicity, and stability, making them pivotal intermediates in a myriad of chemical transformations.[3][4] Among these, 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out as a particularly valuable bifunctional reagent. This molecule uniquely marries the robust reactivity of a primary alkyl iodide with the versatile functionality of a pinacol boronic ester. The primary iodide serves as an excellent electrophile for classical S(_N)2 reactions, while the boronic ester moiety can participate in a vast array of cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling.[5] This dual-functionality allows for a modular and sequential approach to the synthesis of complex molecular architectures, making it a highly sought-after tool for researchers in medicinal chemistry and materials science.

This technical guide provides an in-depth exploration of the reactivity of this compound with a diverse range of nucleophiles. We will delve into the nuances of reaction mechanisms, provide field-proven experimental protocols, and discuss the critical aspects of reagent stability and handling.

Understanding the Reagent: Structure and Intrinsic Reactivity

The structure of this compound features a primary alkyl iodide at one end of a butyl chain and a pinacol-protected boronic acid at the other. This arrangement allows for selective reaction at the C-I bond without disturbing the boronic ester, provided the reaction conditions are judiciously chosen. The primary nature of the alkyl iodide makes it an ideal substrate for S(_N)2 reactions, which are favored by unhindered electrophilic centers.[6]

Figure 1. Dual reactivity of this compound.

Critical Consideration: Stability of the Pinacol Boronate Group

A paramount consideration when working with this compound is the stability of the pinacol boronic ester (Bpin) group. While generally considered robust, Bpin esters are susceptible to hydrolysis to the corresponding boronic acid, particularly under acidic or strongly basic aqueous conditions.[1][2] This hydrolysis can be problematic during aqueous work-ups and purification by silica gel chromatography, where the acidic nature of the silica can catalyze the degradation.[7]

Key Stability Insights:

  • pH Dependence: The stability of boronic acids and their esters is highly pH-dependent. In aqueous solutions with a pH higher than their pKa, they can convert to the anionic tetrahedral boronate form, which can affect their stability.[7]

  • Anhydrous Conditions: To preserve the integrity of the Bpin group, it is highly recommended to perform reactions under anhydrous conditions whenever feasible.[7]

  • Purification Strategies: When purifying products containing the Bpin moiety, it is advisable to use neutralized silica gel (by pre-treating with a solvent containing a small amount of a non-nucleophilic base like triethylamine) or to opt for other purification techniques such as distillation or crystallization if possible.[7] MIDA (N-methyliminodiacetic acid) boronates are known to exhibit enhanced stability towards chromatography.[7]

  • Hydrolytic Reversibility: The formation of Bpin esters from pinacol and boronic acid is a reversible process in the presence of water or alcohols. This can lead to product loss during reactions and purification.[2]

Application Notes and Protocols: Reactions with Nucleophiles

The primary iodide of this compound readily undergoes nucleophilic substitution with a variety of N-, O-, S-, and C-nucleophiles. The general reaction scheme follows a classical S(_N)2 pathway.

SN2_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reagent 2-(4-Iodobutyl)Bpin Solvent Aprotic Solvent (e.g., DMF, THF, CH₃CN) Reagent->Solvent Nucleophile Nucleophile (Nu:⁻) Nucleophile->Solvent Conditions Controlled Temperature (e.g., RT to 80°C) Solvent->Conditions Workup Aqueous Work-up (careful pH control) Conditions->Workup Purification Column Chromatography (neutralized silica) Workup->Purification Product Nu-(CH₂)₄-Bpin Purification->Product

Figure 2. General workflow for S(_N)2 reactions.

Reactions with N-Nucleophiles: Synthesis of Aminated Boronic Esters

The introduction of a nitrogen-containing functional group is a common strategy in the development of pharmaceuticals. This compound can be reacted with various nitrogen nucleophiles, such as azides and amines, to generate valuable synthetic intermediates.

Protocol 1: Synthesis of 2-(4-Azidobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the synthesis of an azido-functionalized boronic ester, a versatile precursor for the introduction of an amine group via reduction or for use in "click" chemistry.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient to afford the desired product.

ProductNucleophileSolventTemp. (°C)Time (h)Yield (%)
2-(4-Azidobutyl)BpinNaN(_3)DMFRT18>90
N-(4-(Bpin)butyl)anilineAnilineCH(_3)CN802470-85
N-(4-(Bpin)butyl)phthalimidePotassium phthalimideDMF8012>90

Table 1. Representative Reactions with N-Nucleophiles.

Reactions with O-Nucleophiles: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[6][8] This reaction proceeds via an S(_N)2 mechanism between an alkoxide and a primary alkyl halide.[9]

Protocol 2: Synthesis of 2-(4-Phenoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol details the synthesis of an aryl ether-containing boronic ester.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K(_2)CO(_3))

  • Anhydrous acetonitrile (CH(_3)CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add phenol (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) to yield the desired ether.

ProductNucleophile (as salt)BaseSolventTemp. (°C)Time (h)Yield (%)
2-(4-Phenoxybutyl)BpinPhenolK(_2)CO(_3)CH(_3)CNReflux1485-95
2-(4-(Benzyloxy)butyl)BpinBenzyl alcoholNaHTHFRT12>90
2-(4-(tert-Butoxy)butyl)BpinPotassium tert-butoxide-THFRT1275-85

Table 2. Representative Williamson Ether Syntheses.

Reactions with S-Nucleophiles: Synthesis of Thioethers

Analogous to the Williamson ether synthesis, thioethers can be readily prepared by the reaction of a thiolate with an alkyl halide. Thiols are generally more acidic and more nucleophilic than their corresponding alcohols.

Protocol 3: Synthesis of 2-(4-(Phenylthio)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol outlines the preparation of an aryl thioether-functionalized boronic ester.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine).

ProductNucleophile (as salt)BaseSolventTemp. (°C)Time (h)Yield (%)
2-(4-(Phenylthio)butyl)BpinThiophenolNaHTHFRT6>90
2-(4-(Ethylthio)butyl)BpinEthanethiolNaHTHFRT6>90
2-(4-(Acetylthio)butyl)BpinPotassium thioacetate-DMFRT4>95

Table 3. Representative Thioether Syntheses.

Reactions with C-Nucleophiles: Malonic Ester Synthesis

The formation of new carbon-carbon bonds is of central importance in organic synthesis. The malonic ester synthesis provides a classic and efficient method for the alkylation of an α-carbon of a dicarbonyl compound.[10]

Protocol 4: Synthesis of Diethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)malonate

This protocol describes the alkylation of diethyl malonate, a common C-nucleophile precursor.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.2 eq) dropwise at room temperature.

  • Stir the resulting solution for 30 minutes.

  • Add this compound (1.0 eq) and heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine).

ProductNucleophile PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
Diethyl 2-(4-(Bpin)butyl)malonateDiethyl malonateNaOEtEtOHReflux880-90
Ethyl 2-cyano-6-(Bpin)hexanoateEthyl cyanoacetateNaOEtEtOHReflux1075-85

Table 4. Representative Reactions with C-Nucleophiles.

Conclusion

This compound is a powerful and versatile building block that enables the straightforward introduction of a functionalized four-carbon chain bearing a boronic ester. Its reactivity as a primary alkyl iodide in S(_N)2 reactions is robust and predictable, allowing for the formation of a wide array of C-N, C-O, C-S, and C-C bonds. Careful consideration of the stability of the pinacol boronate group, particularly with respect to hydrolysis, is essential for successful synthesis and purification. The protocols and data presented herein provide a solid foundation for researchers to confidently employ this reagent in their synthetic endeavors, paving the way for the efficient construction of novel molecules for a variety of applications.

References

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]

  • Design and discovery of boronic acid drugs - PubMed. Available at: [Link]

  • Reactions of Benzylboronate Nucleophiles - PMC - NIH. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF - ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolong Construction for Organic Synthesis - PMC - NIH. Available at: [Link]

  • Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates - PMC - NIH. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Available at: [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. Available at: [Link]

  • Exploring the Chemical Synthesis Applications of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. Available at: [Link]

  • boronic esters - Organic Syntheses Procedure. Available at: [Link]

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.
  • Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. Available at: [Link]

  • Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]

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Application Note & Protocol: Versatile Surface Functionalization using 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the functionalization of surfaces using 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This heterobifunctional linker is an invaluable tool for researchers in materials science, biosensor development, and drug delivery.[1][2][3][4] Its unique structure, featuring an iodo group for initial surface attachment and a stable pinacol boronate ester for subsequent, highly specific chemical modifications, enables a versatile, two-stage approach to creating complex surface architectures. This document details the underlying chemical principles, provides step-by-step protocols for immobilization and subsequent derivatization via Suzuki-Miyaura cross-coupling, and outlines essential characterization techniques for validation.

Principle of the Method: A Two-Stage Functionalization Strategy

The power of this compound lies in its orthogonal reactivity. The molecule possesses two distinct functional ends, allowing for a sequential and controlled surface modification process.

  • Stage 1: Surface Immobilization. The terminal iodo group serves as the primary anchor. While this guide focuses on gold surfaces via thiol-based chemistry (requiring a conversion step not detailed here) or direct reaction with amine-functionalized surfaces, the alkyl iodide can participate in various nucleophilic substitution reactions to covalently attach the linker to a wide range of substrates, including silicon oxides, polymers, and other metal surfaces.[5][6][7][8]

  • Stage 2: Secondary Derivatization. The pinacol boronate ester is a robust and versatile handle for post-immobilization modification.[9][10] It is particularly well-suited for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the surface-bound boronate ester and an aryl halide.[11][12][13][14] This allows for the precise installation of a vast library of molecules, including fluorescent dyes, bioactive peptides, or small molecule drugs, onto the surface. The stability of the boronate ester under various conditions makes it an ideal intermediate for multi-step surface synthesis.[15]

The following diagram illustrates this versatile, two-stage workflow.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Derivatization Substrate Substrate (e.g., Si/SiO2, Gold, Polymer) Linker 2-(4-Iodobutyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Substrate->Linker Covalent Attachment via Iodo Group Immobilized Immobilized Linker Surface Linker->Immobilized ArylHalide Aryl Halide (Ar-X) + Pd Catalyst + Base Immobilized->ArylHalide Suzuki-Miyaura Cross-Coupling Functionalized Functionalized Surface (Substrate-Linker-Ar) ArylHalide->Functionalized caption Workflow for two-stage surface functionalization. Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L₂-R Transmetal->PdII_ArR ReductElim Reductive Elimination PdII_ArR->ReductElim ReductElim->Pd0 Product (Ar-R) Formed Boronate Surface-Bound Boronate Ester [R-B(OR)₂] Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal caption Suzuki-Miyaura cross-coupling catalytic cycle.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Characterization and Validation

Verifying each stage of the functionalization is crucial for success. A multi-technique approach is recommended.

Stage Technique Purpose Expected Outcome
Substrate Cleaning Contact Angle GoniometryVerify surface hydrophilicity and cleanliness.Water contact angle < 10° on Si/SiO₂. [7]
Stage 1: Immobilization X-ray Photoelectron Spectroscopy (XPS)Confirm the presence of the linker.Appearance of Boron (B 1s) and Iodine (I 3d) peaks. [16][17]
Contact Angle GoniometryObserve change in surface wettability.Increase in water contact angle due to the hydrophobic alkyl chain. [18]
Stage 2: Suzuki Coupling X-ray Photoelectron Spectroscopy (XPS)Confirm successful coupling and removal of iodine.Disappearance or significant reduction of the Iodine (I 3d) peak; appearance of new elemental signals from the coupled aryl group if applicable (e.g., N 1s for a pyridine derivative). [19]
Fourier-Transform Infrared Spectroscopy (FTIR)Detect characteristic vibrational modes of the newly introduced functional groups.Appearance of new peaks corresponding to the coupled molecule (e.g., C=O stretch for an aldehyde). [20]
Atomic Force Microscopy (AFM)Assess surface morphology and roughness.Changes in surface topography; should remain relatively smooth if a monolayer is formed.

Troubleshooting

Problem Potential Cause Recommended Solution
Low/Inconsistent Immobilization (Stage 1) Incomplete substrate cleaning.Repeat cleaning protocol; use fresh Piranha solution.
Moisture in reaction solvent/atmosphere.Use freshly distilled anhydrous solvents; ensure inert atmosphere is maintained.
Inactive substrate surface.Ensure proper activation of the surface (e.g., hydroxylation for silanes).
Poor Suzuki Coupling Yield (Stage 2) Inactive or degraded palladium catalyst.Use a fresh batch of catalyst; ensure it is handled under inert conditions.
Insufficiently degassed solvents/reagents.Degas all solvents and aqueous solutions thoroughly via sparging with argon or freeze-pump-thaw cycles.
Base is too weak or incompatible.Try alternative bases like Cs₂CO₃ or K₃PO₄.
Non-specific Adsorption Incomplete rinsing after functionalization steps.Increase rinsing time and volume; consider sonication in a clean solvent.
Formation of multilayers.Reduce the concentration of the linker solution or the reaction time during immobilization.

References

  • Vertex AI Search Result [1]2. Adak, A. K., et al. (2015). Key steps towards the oriented immobilization of antibodies using boronic acids. Chemical Society Reviews, 44(18), 6486-6497.

  • Vertex AI Search Result [21]4. Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons.

  • Liu, X., & Shi, W. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13694-13714.
  • Branson, T. R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(8), 1846-1856.
  • Vertex AI Search Result [3]8. Vertex AI Search Result [4]9. Vertex AI Search Result [11]10. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Vertex AI Search Result [19]12. Vertex AI Search Result 13. Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Vertex AI Search Result [13]15. Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Vertex AI Search Result [18]17. Vertex AI Search Result [20]18. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. [Link]

  • Kozina, A., et al. (2016). Surface functionalization of silica particles for their efficient fluorescence and stereo selective modification. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 497, 135-142.
  • Osorio-Roman, I. O., et al. (2012). A comparative study of in-flow and micro-patterning biofunctionalization protocols for nanophotonic silicon-based biosensors. Journal of Colloid and Interface Science, 388(1), 57-64. [Link]

  • Guryanov, I., et al. (2014). Silane-modified surfaces in specific antibody-mediated cell recognition. Folia Histochemica et Cytobiologica, 52(2), 150-158.
  • Vertex AI Search Result

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Troubleshooting & Optimization

Low yield in Suzuki coupling with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Suzuki Coupling with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges that can arise during complex cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize the Suzuki-Miyaura coupling of C(sp³)-hybridized organoboranes, specifically focusing on this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding this specific C(sp³)-C(sp²) coupling reaction.

Q1: Why is my Suzuki coupling with this compound resulting in a low yield?

Low yields in this reaction are common and typically stem from one or more competing side reactions that are inherent to coupling alkylboron reagents.[1] The primary challenges are the slow rate of transmetalation and the propensity of the alkyl-palladium intermediate to undergo β-hydride elimination.[2][3] Other significant issues include protodeboronation of the starting material and catalyst deactivation.[4]

Q2: What are the most prevalent side reactions I should be aware of?

The three most critical side reactions to monitor are:

  • β-Hydride Elimination: This is often the most significant yield-reducing pathway for alkyl groups containing β-hydrogens.[3][5][6] The alkylpalladium(II) intermediate eliminates a palladium-hydride species to form an alkene.

  • Protodeboronation: The C-B bond of your boronic ester is cleaved by a proton source (like water or alcohols), replacing it with a C-H bond and rendering it inactive for cross-coupling.[4][7] This is a well-known undesired side reaction in Suzuki couplings.[4]

  • Homocoupling: This involves the coupling of two boronic esters (to form octane) or two aryl halides. It is often promoted by the presence of oxygen or issues with the reduction of a Pd(II) precatalyst to the active Pd(0) state.[8]

Q3: What is a reliable starting point for reaction conditions (catalyst, ligand, base, solvent)?

For C(sp³)-C(sp²) couplings, the choice of ligand is critical to favor reductive elimination over β-hydride elimination. Start with a bulky, electron-rich phosphine ligand. A robust starting point would be:

  • Catalyst: Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.

  • Ligand: A biaryl monophosphine ligand such as SPhos or XPhos. SPhos, in particular, has shown high activity in these types of reactions.[9]

  • Base: A moderately strong base is needed to form the boronate species for transmetalation.[10][11] Anhydrous potassium phosphate (K₃PO₄) is often a good choice as it is effective while minimizing base-sensitive side reactions.[12]

  • Solvent: Anhydrous, polar aprotic solvents are generally preferred. Toluene or 1,4-dioxane are common choices.[13] The presence of water can sometimes be beneficial but must be carefully controlled to avoid excessive protodeboronation.[14]

Q4: How can I determine if my reagents or reaction setup are the source of the problem?

Rigorous control over your reaction setup and reagent quality is paramount.

  • Reagent Quality: Ensure your this compound is pure and has not hydrolyzed. Boronic esters should be stored under inert gas and away from moisture.[7] Solvents must be anhydrous and thoroughly degassed.

  • Inert Atmosphere: Oxygen can deactivate your Pd(0) catalyst.[8][15] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all reagent transfers are performed under a positive pressure of inert gas.

  • Control Reaction: Run a control reaction using a known, reliable Suzuki coupling (e.g., an aryl-aryl coupling) with the same batch of catalyst, base, and solvent to confirm their activity.

Part 2: Systematic Troubleshooting Guide

If the initial adjustments from the FAQ section do not resolve the issue, a more systematic approach is required. Identify your primary symptom below and follow the diagnostic steps.

Symptom 1: Low or No Conversion of Starting Materials

This indicates a fundamental issue with the catalytic cycle, likely at the oxidative addition or transmetalation step.

G start Low / No Conversion check_catalyst Verify Catalyst Activity (Run control reaction) start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok Pass catalyst_bad Catalyst Inactive check_catalyst->catalyst_bad Fail check_reagents Check Reagent Quality (Fresh solvent, base, boronic ester) reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Reagents Degraded check_reagents->reagents_bad Fail optimize_conditions Optimize Reaction Conditions optimize_base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄, TMSOK) optimize_conditions->optimize_base catalyst_ok->check_reagents catalyst_bad->catalyst_bad solution1 Use fresh Pd source Consider a pre-catalyst catalyst_bad->solution1 reagents_ok->optimize_conditions reagents_bad->reagents_bad solution2 Use freshly opened/purified reagents Ensure anhydrous & degassed solvent reagents_bad->solution2 optimize_ligand Screen Ligands (e.g., SPhos, RuPhos, Buchwald ligands) optimize_base->optimize_ligand optimize_temp Adjust Temperature (Incrementally increase) optimize_ligand->optimize_temp

Caption: Troubleshooting workflow for low starting material conversion.

Detailed Solutions for Low Conversion:

  • Inactive Catalyst:

    • Cause: The Pd(0) active species is not being generated or is being deactivated. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction, which can be inefficient.[8] Oxygen is a potent poison for Pd(0) catalysts.[15]

    • Solution:

      • Use a Pd(0) Source: Start with a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.

      • Use a Pre-catalyst: Buchwald-type pre-catalysts are designed for efficient and reliable generation of the active Pd(0) species.[16]

      • Degassing: Ensure your solvent and reaction headspace are rigorously deoxygenated. A common method is to bubble argon through the solvent for 30-60 minutes before use.[17]

  • Slow Transmetalation:

    • Cause: The transfer of the alkyl group from boron to palladium is a known rate-limiting step for alkylboron reagents.[2] The choice of base is critical for activating the boronic ester to form a more nucleophilic "ate" complex.[10][18]

    • Solution:

      • Base Selection: The strength and solubility of the base are key. While K₃PO₄ is a good start, stronger, more soluble bases like Cs₂CO₃ or potassium trimethylsilanolate (TMSOK) can accelerate transmetalation.[2][16]

      • Solvent Effects: Polar aprotic solvents (Dioxane, THF, DMF) generally perform better than non-polar ones.[13] The solvent can influence both catalyst activity and base effectiveness.[19]

      • Boronic Ester Form: Pinacol esters are generally stable but may transmetalate slower than other forms. While not a simple change, in some systems, converting to a trifluoroborate salt (KHF₂) can improve reactivity and reduce protodeboronation.[4][5]

Symptom 2: Major Byproduct Detected from β-Hydride Elimination (e.g., Butene)

This is the most common failure mode for Suzuki couplings with alkyl groups containing β-hydrogens.

Detailed Solutions for β-Hydride Elimination:

  • Ligand Selection is Critical:

    • Cause: After transmetalation, the LₙPd(Alkyl)(Aryl) intermediate must undergo reductive elimination faster than β-hydride elimination. The ligand's properties dictate this selectivity.

    • Solution: Employ bulky, electron-rich monophosphine ligands. These ligands promote reductive elimination by creating a sterically congested metal center. They also tend to form monoligated Pd(0) species that are highly active.[6][9]

      • Recommended Ligands: SPhos, XPhos, RuPhos (Buchwald-type ligands).[16] Tricyclohexylphosphine (PCy₃) is another effective, albeit less sophisticated, option.[12]

  • Reaction Temperature:

    • Cause: Higher temperatures can provide the activation energy needed for the β-hydride elimination pathway.

    • Solution: Run the reaction at the lowest temperature that allows for reasonable conversion. Start around 60-80 °C and only increase if necessary. Some modern catalyst systems even allow for room temperature couplings of alkyl halides.[12]

Symptom 3: Major Byproduct Detected from Protodeboronation (e.g., Butane)

This indicates your boronic ester is being destroyed before it can participate in the catalytic cycle.

Detailed Solutions for Protodeboronation:

  • Anhydrous Conditions:

    • Cause: Water is the most common culprit for protonolysis of the C-B bond.[4] This side reaction is often base-catalyzed.[7]

    • Solution:

      • Dry Reagents: Use anhydrous solvents. Dry your base (e.g., K₃PO₄) in an oven before use.

      • Molecular Sieves: Add activated molecular sieves to the reaction to scavenge trace amounts of water.

  • Choice of Base:

    • Cause: Strongly basic, aqueous conditions accelerate protodeboronation.[20]

    • Solution: Avoid strong hydroxide bases (e.g., NaOH, KOH) if possible. Use bases like K₃PO₄, Cs₂CO₃, or consider fluoride sources like CsF or KF, which can activate the boronic ester with less risk of hydrolysis-related side reactions.[18]

Part 3: In-Depth Protocols and Mechanistic Insights

Optimized Starting Protocol for C(sp³)-C(sp²) Suzuki Coupling

This protocol is a robust starting point designed to minimize common side reactions.

  • Reagent Preparation:

    • In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered, anhydrous K₃PO₄ (2.0-3.0 equiv) to an oven-dried reaction flask equipped with a stir bar.

  • Catalyst/Ligand Addition:

    • In the same inert atmosphere, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%) or the separate components (e.g., Pd(OAc)₂, 1-3 mol% and SPhos, 2-6 mol%).

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M).

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl halide is consumed.

The Catalytic Cycle and Its Pitfalls

Understanding the mechanism is key to rational troubleshooting. The desired catalytic cycle competes with destructive off-cycle pathways.

Suzuki_Cycle cluster_main Desired Catalytic Cycle cluster_side Common Side Reactions pd0 L-Pd(0) ox_add Oxidative Addition (Ar-X) pd0->ox_add Fast pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex transmetal Transmetalation (R-Bpin + Base) pd2_complex->transmetal Often slow for C(sp³) pd2_dialkyl L-Pd(II)(Ar)(R) transmetal->pd2_dialkyl red_elim Reductive Elimination pd2_dialkyl->red_elim Desired Pathway beta_hydride β-Hydride Elimination pd2_dialkyl->beta_hydride Competing Pathway product Product (Ar-R) red_elim->product product->pd0 Catalyst Regenerated alkene Alkene byproduct beta_hydride->alkene protodeboronation Protodeboronation (H⁺ source) alkane Alkane byproduct protodeboronation->alkane boronic_ester R-Bpin (Starting Material) boronic_ester->protodeboronation

Sources

Technical Support Center: Cross-Coupling with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 4-iodobutyl-Bpin). This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols for researchers, scientists, and drug development professionals utilizing this reagent in Suzuki-Miyaura cross-coupling reactions. The C(sp³)–C(sp²) bond formation using primary alkylboronic esters is a cornerstone of modern synthesis, particularly in pharmaceutical development where increasing sp³ character is desirable.[1] However, these reactions are notoriously challenging due to a landscape of competing side reactions.[2][3] This guide is designed to help you navigate these challenges, improve reaction outcomes, and ensure the integrity of your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during cross-coupling reactions with 4-iodobutyl-Bpin.

Q1: My reaction has stalled. I observe low conversion and recover mostly my aryl halide and unreacted 4-iodobutyl-Bpin. What are the primary causes?

A: This classic symptom points toward a slow or inhibited transmetalation step, a common hurdle for alkylboron reagents.[1][4] The transfer of the butyl group from boron to the palladium center is often the rate-limiting step, allowing for catalyst decomposition or other side reactions to dominate.

  • Causality: Unlike their sp² counterparts, C(sp³)–boron reagents exhibit slower transmetalation kinetics.[4] This can be exacerbated by a suboptimal choice of base, ligand, or solvent system.

  • Troubleshooting Steps:

    • Evaluate Your Ligand: Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or other specialized ligands like AntPhos.[1][5] These ligands promote the formation of monoligated, highly reactive L-Pd(0) species that accelerate the entire catalytic cycle.[4]

    • Re-evaluate Your Base: The base is not just a stoichiometric reactant; it is critical for activating the boronic ester for transmetalation. Strong, non-aqueous bases are often superior for these sensitive couplings. Consider using potassium trimethylsilanolate (TMSOK)[1] or lithium tert-butoxide (LiOᵗBu)[4] in an anhydrous solvent. If an aqueous system is necessary, a strong phosphate base like K₃PO₄ is a common choice, but be aware of potential hydrolysis issues.

    • Check Catalyst Activity: Ensure your palladium precatalyst is active and handled under inert conditions. Precatalysts like XPhos-Pd-G3 are designed for rapid generation of the active Pd(0) species.[6]

Q2: My main byproduct is 1-iodobutane, and I see evidence of protodeboronation of my starting material. Why is this happening?

A: You are observing protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[3] This is a major decomposition pathway for boronic acids and esters, particularly under basic conditions.[2][7]

  • Causality: The presence of a proton source (often water) in combination with a base can lead to the hydrolysis of the pinacol ester to the corresponding boronic acid.[8][9] Boronic acids are generally more susceptible to protodeboronation than their ester counterparts.[10] The resulting butyl anion equivalent is then quenched by a proton.

  • Troubleshooting Steps:

    • Implement Anhydrous Conditions: If possible, switch to a rigorously anhydrous system. Use a dry, aprotic solvent (e.g., dioxane, THF, toluene) and a non-aqueous base (e.g., TMSOK, LiOᵗBu).[1][4]

    • Minimize Water: If an aqueous system is required, minimize the amount of water. A 10:1 ratio of organic solvent to water is a good starting point.[6] Ensure all reagents and solvents are properly degassed to remove not only oxygen but also dissolved acidic gases like CO₂.

    • Use Boronic Ester Surrogates: For extremely challenging cases, converting the boronic ester to a more stable potassium alkyltrifluoroborate salt can be a viable strategy. These salts often exhibit slower, more controlled hydrolysis to the active boronic acid in situ, minimizing the concentration of the easily decomposed species at any given time.[8]

Q3: I'm seeing butene and other olefinic byproducts in my GC-MS, and my yield of the desired product is low. What is the cause?

A: This is a tell-tale sign of β-hydride elimination. This decomposition pathway occurs from the alkyl-palladium(II) intermediate formed after transmetalation.[2]

  • Causality: The (4-butyl)-palladium intermediate possesses hydrogens on the carbon β to the palladium center. The palladium can abstract one of these hydrogens, leading to the formation of a palladium-hydride species and releasing butene. This process competes directly with the desired reductive elimination step.[1][2]

  • Troubleshooting Steps:

    • Optimize the Ligand: The key is to accelerate reductive elimination so that it outcompetes β-hydride elimination. Sterically hindered and electron-rich ligands are crucial.[4] Ligands like Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine) have been shown to be particularly effective at minimizing this side reaction.[4]

    • Control the Temperature: Higher temperatures can favor β-hydride elimination. Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Consider the Coupling Partner: Electron-deficient aryl halides can sometimes accelerate reductive elimination, potentially reducing the lifetime of the susceptible alkyl-palladium intermediate.

Mechanistic Overview: The Suzuki-Miyaura Cycle and Competing Side Reactions

A successful cross-coupling reaction depends on the catalytic cycle proceeding efficiently, with each step being faster than competing decomposition pathways.

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII L₂Pd(II)(Ar)(X) Pd0->PdII OxAdd->PdII + Ar-X Transmetal Transmetalation PdII_Alkyl L₂Pd(II)(Ar)(Alkyl) PdII->PdII_Alkyl Transmetal->PdII_Alkyl + Alkyl-Bpin (via Borate) PdII_Alkyl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product (Ar-Alkyl) ArX Ar-X AlkylBpin Alkyl-Bpin + Base Product Ar-Alkyl

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

The primary challenges with 4-iodobutyl-Bpin arise from instabilities of both the starting material and key intermediates in the catalytic cycle.

Side_Reactions AlkylBpin Alkyl-Bpin (Starting Material) Protodeboronation Protodeboronation (Alkyl-H) AlkylBpin->Protodeboronation H⁺ / Base / H₂O Homocoupling Homocoupling (Alkyl-Alkyl) AlkylBpin->Homocoupling O₂ / Catalyst Pd_Intermediate L₂Pd(II)(Ar)(Alkyl) (Post-Transmetalation) BetaHydride β-Hydride Elimination (Olefin + L₂Pd(H)(Ar)) Pd_Intermediate->BetaHydride Slow Reductive Elimination DesiredProduct Reductive Elimination (Desired Ar-Alkyl Product) Pd_Intermediate->DesiredProduct Fast Reductive Elimination

Caption: Major side reaction pathways competing with the productive cycle.

  • Protodeboronation: This side reaction consumes the starting material before it can enter the catalytic cycle. While pinacol esters are more stable than boronic acids, they are not immune.[11] The reaction is often mediated by base and trace water, which can hydrolyze the ester to the more labile boronic acid.[12]

  • β-Hydride Elimination: This is an intrinsic reactivity pathway for alkyl-palladium complexes containing β-hydrogens.[2] The rate of this process relative to the rate of reductive elimination determines the yield of the desired product versus olefinic byproducts. The choice of ligand is paramount in tipping this balance favorably.[1][4]

  • Homocoupling: The presence of oxygen can lead to oxidative homocoupling of the boronic ester, producing an octane-diyl-bis(boronic ester) dimer.[6] This underscores the critical importance of maintaining a rigorously inert atmosphere throughout the setup and reaction.

Mitigation Strategies & Optimized Protocol

Success with C(sp³)–C(sp²) couplings hinges on selecting conditions that accelerate the productive catalytic cycle while suppressing the off-cycle decomposition pathways.

Side Reaction Primary Cause(s) Recommended Mitigation Strategy Key Reagents/Conditions Reference(s)
Protodeboronation Water, protic solvents, sub-optimal baseUse anhydrous conditions; minimize reaction timeSolvents: Dioxane, THF. Bases: K₃PO₄, Cs₂CO₃ (with minimal H₂O), or anhydrous bases like LiOᵗBu, TMSOK.[1][4][8]
β-Hydride Elimination Slow reductive eliminationAccelerate reductive elimination with appropriate ligandsLigands: Bulky, electron-rich monophosphines (e.g., Ad₂PⁿBu, XPhos, SPhos, AntPhos).[1][2][4]
Homocoupling Oxygen contaminationRigorous degassing of solvents and inert atmosphereFreeze-pump-thaw cycles or extensive sparging with Argon/Nitrogen.[6]
Slow Transmetalation Poor activation of C-B bondUse of strong bases and highly active catalyst systemsBases: Strong bases (K₃PO₄, Cs₂CO₃, TMSOK). Catalysts: Low-coordinate Pd(0) generated from effective precatalysts.[1][13]
General Protocol for Suzuki-Miyaura Coupling with 4-Iodobutyl-Bpin

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation & Degassing:

    • Dry the solvent (e.g., 1,4-dioxane) over molecular sieves or by distillation.

    • Thoroughly degas the solvent and water (if used) by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.

    • Ensure the base (e.g., K₃PO₄) is finely ground and dried under vacuum if necessary.

  • Reaction Setup (under Inert Atmosphere):

    • To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add the aryl/heteroaryl halide (1.0 equiv.), 4-iodobutyl-Bpin (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 2–4 mol%).

    • Evacuate and backfill the flask with argon three times.

  • Solvent Addition & Reaction:

    • Add the degassed solvent(s) (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent.[6]

    • Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–100 °C).[4]

    • Stir the reaction vigorously.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Be mindful that extended reaction times can promote decomposition.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Does the pinacol ester need to hydrolyze to the boronic acid before transmetalation? A: Not necessarily. While hydrolysis is a possible pathway, kinetic, structural, and computational studies have shown that boronic esters can undergo direct transmetalation without prior hydrolysis.[13][14] The choice of base and conditions can influence which pathway is dominant. Using anhydrous conditions favors the direct pathway.[1]

Q: What is the best type of palladium source? A precatalyst or generating Pd(0) in situ from Pd(OAc)₂? A: While generating Pd(0) from Pd(II) sources like Pd(OAc)₂ is common, modern, well-defined precatalysts (e.g., Buchwald or Herrmann-type palladacycle precatalysts) are often superior for challenging couplings.[6] They offer better control over the active catalyst stoichiometry and can generate the active Pd(0) species more rapidly and cleanly, which is critical when dealing with unstable coupling partners.[10]

Q: How critical is the choice of solvent? A: Very critical. Aprotic polar solvents like dioxane, THF, or DME are generally preferred as they can solubilize the various organometallic intermediates. The presence of water, even as a co-solvent, must be carefully controlled as it can promote both desired hydrolysis (in the case of trifluoroborates) and undesired protodeboronation.[8][9]

Q: Is it ever advantageous to use aqueous base systems? A: Yes, despite the risk of protodeboronation. Aqueous bases can be effective, especially for large-scale reactions where handling anhydrous solvents and bases can be difficult. They can also aid in the dissolution of inorganic salts. The key is to carefully control the amount of water and choose a base, like K₃PO₄, that provides a good balance of reactivity and stability.[15] However, for sensitive substrates prone to decomposition, anhydrous systems are generally the first choice.[1]

References
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Synfacts. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ACS Publications. [Link]

  • Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. SpringerLink. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]

  • Contrasting effects of ring size on stability of esters (9/10) and their hydroxyboronate anions (9OH/10OH). Ar = 2,6-difluorophenyl. Data from ref 2. ResearchGate. [Link]

  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

  • Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

  • tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University. [Link]

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Oakwood Chemical. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. ResearchGate. [Link]

  • 4,4,5,5-Tetramethyl-2-(5-octylthiophen-2-yl)-1,3,2-dioxaborolane. MySkinRecipes. [Link]

  • Suzuki Reaction. organic-chemistry.org. [Link]

Sources

Technical Support Center: Protodeboronation of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the protodeboronation of 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently and cleanly replace the C-B bond with a C-H bond in this specific substrate. As your senior application scientist, I will provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this transformation effectively.

Introduction: The Nuances of Alkylboronic Ester Protodeboronation

Protodeboronation, the formal replacement of a boronic acid or ester with a hydrogen atom, is a reaction of significant utility, often employed as a traceless method for strategic borylation in complex syntheses.[1] While the protodeboronation of arylboronic systems is extensively documented, the cleavage of the C(sp³)–B bond in alkylboronic esters, particularly unactivated primary systems like this compound, presents a unique set of challenges.[2]

Pinacol esters are generally stable, making them excellent intermediates for purification and handling.[2] However, this stability also renders them resistant to classical protodeboronation methods that are effective for boranes, such as simple treatment with carboxylic acids.[2] Furthermore, the presence of an iodoalkyl chain introduces potential side reactions that must be carefully managed to achieve the desired outcome. This guide will navigate these complexities, offering solutions and explanations for common issues encountered during this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my protodeboronation of this compound failing with simple acid or base treatment?

A1: Primary alkyl pinacol boronic esters are notably stable and generally do not undergo protodeboronation under mild acidic or basic conditions that might be effective for arylboronic acids.[2] The C(sp³)–B bond is less polarized and stronger than a C(sp²)–B bond, making direct protonolysis difficult. Moreover, many base-mediated protodeboronations of arylboronic acids proceed via the more reactive boronate anion; however, for alkylboronic esters, this pathway is often not favored.[3][4] For unactivated primary alkyl systems, more specialized methods, such as radical-mediated pathways, are typically required for efficient C-B bond cleavage.[1][2][5]

Q2: I am observing the formation of what appears to be but-3-en-1-ol or related elimination byproducts. What is causing this?

A2: The presence of a strong, non-nucleophilic base, especially at elevated temperatures, can promote β-hydride elimination from the alkyl chain. While your substrate does not have a β-hydrogen relative to the boron, harsh basic conditions can potentially lead to other elimination pathways or reactions involving the iodide. A more likely scenario is an E2-type elimination where the base abstracts a proton from the carbon adjacent to the iodide, leading to the formation of a double bond and loss of iodide. This is a common side reaction for alkyl halides under basic conditions.[6] Careful selection of a non-basic or mildly basic protodeboronation method is crucial to avoid this.

Q3: Can the iodide functionality interfere with the protodeboronation reaction?

A3: Absolutely. The C-I bond is susceptible to reaction under various conditions. Under basic conditions, as mentioned, elimination or even substitution can occur. In radical-mediated protodeboronation, the initially formed alkyl radical at the carbon previously attached to boron could potentially undergo intramolecular cyclization to form a cyclobutyl radical, which could then be trapped. However, the rate of hydrogen atom abstraction from a good hydrogen donor (like a thiol) is generally much faster than the rate of 4-exo-trig radical cyclization, so this is often a minor pathway if the reaction is properly configured. The chemoselectivity of radical protodeboronation in the presence of an alkyl iodide is generally high, as the desired C-B cleavage and subsequent hydrogen atom transfer are kinetically favored.[5]

Q4: What is the general mechanism for the successful protodeboronation of a primary alkyl pinacol ester?

A4: For unactivated primary alkyl pinacol esters, a radical-mediated pathway is one of the most effective approaches.[1][2][5] A general workflow for a photoredox-catalyzed process is as follows:

  • Formation of a Boronate Complex: The alkylboronic ester reacts with a Lewis base (e.g., from an organolithium reagent or a fluoride source) to form a tetracoordinate "ate" complex.

  • Single Electron Transfer (SET): The boronate complex is a better electron donor than the neutral boronic ester. A photoexcited catalyst oxidizes the boronate complex via SET, generating an alkyl radical and the neutral boronic ester of the Lewis base.

  • Hydrogen Atom Transfer (HAT): The highly reactive primary alkyl radical abstracts a hydrogen atom from a suitable donor (e.g., a thiol or a catechol) to form the desired alkane product (1-iodobutane in this case).

  • Catalyst Regeneration: The reduced photocatalyst is re-oxidized by the radical generated from the hydrogen atom donor, completing the catalytic cycle.

This mechanism avoids harsh acidic or basic conditions that could promote side reactions at the iodo group.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s) & Scientific Rationale
No Reaction / Low Conversion 1. Ineffective protodeboronation conditions for a primary alkylboronic ester. 2. Insufficient activation of the boronic ester. 3. Deactivated catalyst (in photoredox methods).1. Switch to a radical-mediated protocol. As established, simple acid/base methods are often ineffective.[2] A photoredox-catalyzed reaction using an iridium or ruthenium photocatalyst, or a radical chain reaction initiated by other means, is recommended.[2][5] 2. Ensure formation of the boronate "ate" complex. In photoredox catalysis, the addition of a stoichiometric amount of a Lewis base like phenyllithium is often necessary to form the more easily oxidized boronate complex.[2] 3. Degas the reaction mixture thoroughly. Oxygen can quench the excited state of the photocatalyst and also react with radical intermediates, inhibiting the desired reaction. Purge the solvent and reaction vessel with an inert gas (argon or nitrogen) prior to and during the reaction.
Formation of Byproducts 1. Elimination: E2 elimination to form but-1-ene or related products due to the use of a strong base. 2. Cyclization: Intramolecular radical cyclization to form methylcyclopropane derivatives. 3. Hydrolysis: Hydrolysis of the pinacol ester to the boronic acid, which may be unstable.1. Avoid strong bases. If a base is required for the formation of the "ate" complex, use a non-nucleophilic one at low temperatures and for a short duration before initiating the protodeboronation. Radical methods that do not require a strong base are preferable.[2] 2. Use a high concentration of a good hydrogen atom donor. To favor intermolecular hydrogen atom transfer over intramolecular cyclization, use a good hydrogen atom donor like thiophenol in sufficient concentration.[2] This ensures the primary alkyl radical is rapidly quenched before it can rearrange. 3. Work under anhydrous conditions. While some water can be tolerated in certain protocols, it's best to use dry solvents and reagents to prevent premature hydrolysis of the boronic ester, which can lead to complications.
Product is Contaminated with Boron-containing Impurities 1. Incomplete reaction. 2. Difficulty in separating the product from boron-containing byproducts (e.g., pinacol, phenylboronic ester).1. Increase reaction time or catalyst loading. Monitor the reaction by GC-MS or TLC to ensure complete consumption of the starting material. 2. Employ an aqueous workup with an oxidizing agent. A common method to remove boron byproducts is to treat the reaction mixture with an oxidizing agent like hydrogen peroxide or Oxone® under basic conditions. This will oxidize the boronic species to the corresponding alcohol, which is often more easily separated by chromatography or extraction. 3. Use a boronic acid scavenger resin. For challenging purifications, a resin with diol functionalities can be used to selectively bind and remove boronic acid/ester impurities.
Reaction is not Reproducible 1. Inconsistent quality of reagents (e.g., photocatalyst, base). 2. Variable light source intensity (for photoredox reactions). 3. Incomplete degassing.1. Use freshly purchased or purified reagents. Ensure the photocatalyst is pure and the base (e.g., PhLi) is titrated. 2. Standardize the reaction setup. Ensure the distance from the light source to the reaction vessel is consistent. Use a fan to maintain a constant temperature, as overheating can affect the reaction. 3. Implement a consistent degassing procedure. A freeze-pump-thaw cycle is highly effective for removing dissolved oxygen.

Experimental Protocols & Data

Recommended Protocol: Photoredox-Catalyzed Protodeboronation

This protocol is adapted from a general method for the protodeboronation of primary alkyl pinacol esters and has been shown to be effective for a range of functionalized substrates.[2]

Materials:

  • This compound (1.0 equiv)

  • Phenyllithium (1.1 equiv, solution in dibutyl ether or cyclohexane)

  • Thiophenol (1.1 equiv)

  • fac-Ir(ppy)₃ or another suitable photocatalyst (1-2.5 mol%)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous methanol/acetone (1:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Blue LED light source

Procedure:

  • Preparation of the Boronate Complex:

    • To a flame-dried Schlenk tube under an inert atmosphere, add this compound.

    • Dissolve the boronic ester in anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add the phenyllithium solution dropwise.

    • Stir the mixture at 0 °C for 30 minutes. The formation of the lithium boronate "ate" complex is crucial for the subsequent oxidation.

  • Protodeboronation Reaction:

    • Remove the diethyl ether in vacuo under an inert atmosphere.

    • To the residue, add the photocatalyst, followed by the anhydrous methanol/acetone solvent mixture.

    • Add the thiophenol via syringe.

    • Degas the resulting solution with a stream of argon for 15 minutes or by three freeze-pump-thaw cycles.

    • Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously. Use a fan to maintain the reaction at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove thiophenol and its byproducts.

    • To remove boron-containing impurities, the organic layer can be washed with a 1 M NaOH solution containing 30% hydrogen peroxide (caution: exothermic).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product (1-iodobutane) by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Summary of Reaction Conditions and Expected Outcomes
MethodReagents & ConditionsTypical YieldKey AdvantagesPotential Issues
Photoredox Catalysis Ir or Ru photocatalyst, Lewis base (e.g., PhLi), H-donor (e.g., thiophenol), blue light, room temp.[2]70-95%Mild conditions, high functional group tolerance, high chemoselectivity.Requires specialized equipment (photoreactor), sensitivity to oxygen.
Radical Chain Reaction Radical initiator (e.g., AIBN), H-donor (e.g., tributyltin hydride or a less toxic alternative), heat.VariableDoes not require a photocatalyst.Often requires elevated temperatures, use of toxic tin reagents (though alternatives exist).
Base-Mediated (for activated systems) Strong base (e.g., KOtBu) in a protic solvent.Low to none for this substrateSimple setup.Prone to elimination and other side reactions with the iodoalkyl group. Not recommended for this substrate.
Acid-Catalyzed Strong acid (e.g., TFA, HCl) in a protic solvent, often at elevated temperatures.Low to none for this substrateSimple setup.Generally ineffective for unactivated alkylboronic esters.[2] Can lead to decomposition.

Visualizing the Process

Reaction Mechanism: Photoredox-Catalyzed Protodeboronation

Photoredox Protodeboronation sub R-B(pin) (Substrate) ate [R-B(pin)Ph]⁻Li⁺ ('Ate' Complex) sub->ate + PhLi pc_ground PC (ground state) r_radical R• (Alkyl Radical) ate->r_radical SET byproduct Ph-B(pin) ate->byproduct pc PC* (excited) pc_red PC⁻ (reduced) pc_red->pc_ground SET pc_ground->pc product R-H (Product) r_radical->product HAT h_donor PhSH (H-donor) donor_radical PhS• light hv (Blue Light) light->pc_ground

Caption: Photoredox catalytic cycle for protodeboronation.

Troubleshooting Workflow

Troubleshooting Workflow start Reaction Start: Protodeboronation of 2-(4-Iodobutyl)-B(pin) check_conversion Check Conversion (TLC/GC-MS) start->check_conversion complete Reaction Complete Proceed to Workup check_conversion->complete Yes no_reaction No/Low Conversion check_conversion->no_reaction Low byproducts Byproducts Observed check_conversion->byproducts Complex Mixture check_method Is the method suitable for primary alkyl-B(pin)? (e.g., radical-based) no_reaction->check_method identify_byproduct Identify Byproduct (NMR, MS) byproducts->identify_byproduct yes_method Yes check_method->yes_method no_method No check_method->no_method check_activation Is 'ate' complex formation confirmed? yes_method->check_activation switch_method Switch to Photoredox or Radical Chain Method no_method->switch_method switch_method->start check_reagents Are reagents (catalyst, base) and solvent high quality and anhydrous? check_activation->check_reagents check_degassing Was the reaction thoroughly degassed? check_reagents->check_degassing elimination_product Elimination Product (e.g., butene derivative) identify_byproduct->elimination_product cyclized_product Cyclized Product (methylcyclopropane) identify_byproduct->cyclized_product other_byproduct Other identify_byproduct->other_byproduct solution_base Avoid strong base; use milder conditions elimination_product->solution_base solution_h_donor Increase concentration of H-atom donor cyclized_product->solution_h_donor solution_purification Optimize purification (e.g., oxidative workup) other_byproduct->solution_purification reagents_no No

Caption: A logical workflow for troubleshooting common issues.

References

  • Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(22), 5790–5795. [Link]

  • Renaud, P., et al. (2020). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. [Link]

  • Aggarwal, V. K., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(48), 17096–17098. [Link]

  • Organic Chemistry Portal. Protodeboronation. Organic Chemistry Portal. [Link]

  • Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Accounts of Chemical Research, 55(9), 1235-1249. [Link]

  • Fu, G. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347. [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(18), 8879–8886. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(35), 12169–12180. [Link]

  • Burke, M. D., et al. (2016). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 55(29), 8378–8382. [Link]

  • Saito, T., et al. (2007). SYNTHESIS OF CYCLIC ETHER VIA AN INTRAMOLECULAR BARBIER REACTION OF IODO ESTER WITH BUTYLLITHIUM. HETEROCYCLES, 72, 151-154. [Link]

  • Wang, Q., et al. (2022). Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. Chemical Science, 13(45), 13466–13474. [Link]

  • Stephenson, C. R. J., et al. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. Organic Letters, 18(13), 3142–3145. [Link]

  • Kim, S., et al. (2019). Synthesis of indole derivatives from the S3•−-mediated intramolecular cyclization of o-alkynylanilines. Tetrahedron Letters, 60(33), 150993. [Link]

  • Ashenhurst, J. (2012). Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis of this important building block.

I. Reaction Overview and Key Challenges

The synthesis of this compound typically involves the hydroboration of 4-iodo-1-butene with a suitable borane reagent, followed by esterification with pinacol. While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and reproducibility. This guide will address these challenges in a practical, question-and-answer format.

Common Synthetic Pathway

The most common route involves the anti-Markovnikov hydroboration of 4-iodo-1-butene. This ensures the boron atom adds to the terminal carbon of the alkene.

G cluster_0 Hydroboration Step cluster_1 Esterification/Workup 4-iodo-1-butene 4-iodo-1-butene Intermediate Trialkylborane Intermediate 4-iodo-1-butene->Intermediate Hydroboration Product 2-(4-Iodobutyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Pinacolborane Pinacolborane (HBpin) Pinacolborane->Intermediate Intermediate->Product Esterification with Pinacol Pinacol Pinacol Pinacol->Product

Caption: General workflow for the synthesis of the target molecule.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the hydroboration of 4-iodo-1-butene can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Handling:

  • Borane Reagent: The quality of your borane source is paramount. Borane-THF (BH3•THF) complexes can degrade over time, especially with improper storage. Use freshly opened or recently titrated solutions. For greater stability and milder reaction conditions, consider using pinacolborane (HBpin), which is commercially available and often provides higher yields in catalytic hydroborations.[1]

  • Solvent Purity: Ensure your solvent (typically THF) is anhydrous.[2] Water will react with the borane reagent, reducing its effective concentration. Purifying THF by passing it through activated alumina is a good practice.[2]

  • Starting Material Purity: Impurities in the 4-iodo-1-butene can interfere with the reaction. It is advisable to purify the starting material by distillation if its purity is questionable.

2. Reaction Conditions:

  • Temperature Control: The hydroboration step is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm prematurely can lead to the formation of undesired byproducts.

  • Stoichiometry: While a 1:1 stoichiometry of alkene to borane is theoretically required, in practice, a slight excess of the borane reagent may be necessary to drive the reaction to completion. However, a large excess can lead to the formation of dialkylboranes, which can complicate the workup.[3]

3. Potential Side Reactions:

  • Rearrangement: Although less common in hydroboration compared to other addition reactions, rearrangements are a possibility.[4] Maintaining low temperatures helps to suppress these.

  • Reaction with the Iodide: The iodide functional group is generally compatible with hydroboration. However, under certain conditions, particularly with more reactive borane sources or prolonged reaction times, interaction with the iodide is possible.

Troubleshooting Workflow:

G start Low Yield Observed reagent Check Reagent Quality (Borane, Solvent, Alkene) start->reagent conditions Verify Reaction Conditions (Temperature, Stoichiometry) reagent->conditions Reagents OK optimize Systematically Optimize (Reagent, Temp, Time) reagent->optimize Reagents Impure side_reactions Investigate Side Reactions (GC-MS, NMR of crude) conditions->side_reactions Conditions Correct conditions->optimize Conditions Incorrect side_reactions->optimize Side Products Identified end Improved Yield optimize->end

Caption: A systematic approach to troubleshooting low reaction yields.

Question 2: I am observing significant amounts of an alcohol byproduct (4-iodobutan-1-ol) after workup. Why is this happening and how can I prevent it?

Answer:

The formation of 4-iodobutan-1-ol is a classic sign of premature oxidation of the intermediate organoborane.

Causality:

The hydroboration reaction forms a trialkylborane intermediate. This intermediate is then typically esterified with pinacol to yield the desired boronic ester. If an oxidative workup (e.g., with hydrogen peroxide and a base) is performed, the C-B bond is cleaved and a C-OH bond is formed, leading to the alcohol.[5] This is a common synthetic transformation, but in your case, it is an undesired side reaction.

Prevention:

  • Anhydrous Conditions: The most likely culprit is the presence of water during the reaction or workup before the addition of pinacol. Water can hydrolyze the boronic ester back to the boronic acid, which is more susceptible to oxidation. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Workup Procedure: The workup should be non-oxidative. After the hydroboration is complete, the reaction should be quenched carefully, and then pinacol is added. An acidic workup is sometimes employed to hydrolyze any remaining borane species, but care must be taken to avoid conditions that could promote oxidation.

  • Choice of Borane Reagent: Using pinacolborane (HBpin) directly in a catalytic hydroboration can circumvent this issue as the pinacol group is already present.[6] This one-step approach often leads to cleaner reactions.

Recommended Workup Protocol (for BH3•THF):

  • After the hydroboration is complete (monitored by TLC or GC-MS), cool the reaction mixture to 0 °C.

  • Slowly add pinacol (1.1 equivalents) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for several hours to ensure complete transesterification.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by chromatography.

Question 3: My final product is difficult to purify by column chromatography. Are there alternative purification methods?

Answer:

Boronic esters, particularly alkyl boronic esters, can be challenging to purify via silica gel chromatography due to their potential for hydrolysis on the acidic silica surface.[7][8]

Alternative Purification Strategies:

MethodDescriptionAdvantagesDisadvantages
Crystallization/Recrystallization If the product is a solid or can be induced to crystallize, this is an excellent method for obtaining high purity material.[8]High purity, scalable.Product may be an oil; finding a suitable solvent system can be time-consuming.
Distillation For thermally stable, liquid products, distillation under reduced pressure can be effective.Good for removing non-volatile impurities.Product may not be sufficiently volatile or may decompose at high temperatures.
Acid/Base Extraction An aqueous basic wash can remove boronic acid impurities. However, this can also promote hydrolysis of the desired ester.Removes acidic impurities.Risk of product hydrolysis.
Use of Neutral Alumina If chromatography is necessary, using neutral or basic alumina instead of silica gel can minimize on-column hydrolysis.Reduces hydrolysis compared to silica.May have different selectivity than silica.

Pro-Tip: Before attempting a large-scale purification, it's always wise to perform small-scale trials with different methods to determine the most effective approach for your specific product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydroboration of 4-iodo-1-butene with pinacolborane?

A1: While uncatalyzed hydroboration with pinacolborane is possible, it is often slow. Transition metal catalysts are frequently employed to accelerate the reaction.[9] Iridium-based catalysts, such as [Ir(cod)Cl]2 with a suitable phosphine ligand (e.g., dppm), have been shown to be highly effective for the hydroboration of terminal alkenes, providing excellent regioselectivity for the terminal boronate ester.[6]

Q2: How can I monitor the progress of the hydroboration reaction?

A2: The reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): If the starting material and product have different Rf values, TLC is a quick and easy way to monitor the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to monitor the consumption of the starting material and the formation of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can show the disappearance of the alkene protons of the starting material and the appearance of new signals corresponding to the product.

Q3: Is this compound stable for long-term storage?

A3: Pinacol boronic esters are generally more stable than their corresponding boronic acids.[7] However, they are still susceptible to hydrolysis, especially in the presence of moisture.[7] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (refrigerated or frozen).

Q4: Can I use a different diol instead of pinacol for the esterification?

A4: Yes, other diols can be used to form different boronic esters. The choice of diol can influence the stability and reactivity of the resulting boronic ester. Pinacol is widely used due to the high stability it imparts to the boronic ester and its relative ease of use.[7]

Q5: Are there any safety concerns I should be aware of?

A5: Yes, several safety precautions should be taken:

  • Borane Reagents: Borane-THF and diborane are flammable and toxic. They should be handled in a well-ventilated fume hood, and care should be taken to avoid contact with air and moisture.

  • Pyrophoric Reagents: Some synthetic routes to boronic esters may involve pyrophoric reagents like n-butyllithium.[10] These should be handled with extreme care under an inert atmosphere.

  • Solvents: Organic solvents like THF are flammable.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

IV. References

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

  • Organic Chemistry Portal. (n.d.). Synthesis of alkylboronic acids and alkylboronates. Retrieved from [Link]

  • Google Patents. (2021). US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and... Retrieved from

  • Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.

  • PubChem. (n.d.). 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

  • Green Chemistry (RSC Publishing). (2018). Catalytic hydroboration of aldehydes, ketones, alkynes and alkenes initiated by NaOH. Retrieved from [Link]

  • Ramachandran, P. V., Gagare, P. D., & Harrison, T. (2007). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Organic letters, 9(8), 1577–1580.

  • Organic Syntheses Procedure. (n.d.). boronic esters. Retrieved from [Link]

  • Souto, J. A., Stockman, R. A., & Ley, S. V. (2015). Development of a flow method for the hydroboration/oxidation of olefins. Organic & Biomolecular Chemistry, 13(12), 3871–3875.

  • ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. Retrieved from

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration-Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal-catalysed hydroboration. Retrieved from [Link]

  • RSC Publishing. (2024). Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates. Retrieved from [Link]

  • YouTube. (2018). Hydroboration - Oxidation Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2022). Electrophilic and Nucleophilic [211At]Astatination and [125I]Iodination of Aryl Boronic Acids and Boronic Acid Pinacol Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2020). Catalytic hydroboration of aldehydes and ketones with an electron-rich acyclic metallasilylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroboration–oxidation of amorpha‐4,11‐diene 4 as a key step in the synthesis of artemisinin 6. Retrieved from [Link]

  • Wiley Online Library. (2020). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of purifying this versatile building block.

Introduction to Purifying this compound

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, its purification can be challenging due to the inherent sensitivity of the boronate ester functional group. This guide will provide a structured approach to troubleshooting common issues encountered during its purification from typical reaction mixtures.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of your target compound.

Question 1: I'm observing significant product loss or decomposition during silica gel chromatography. What's causing this and how can I prevent it?

Answer:

This is a common issue when purifying pinacol boronate esters on standard silica gel. The acidic nature of silica gel can lead to the hydrolysis of the boronate ester back to the corresponding boronic acid, which then strongly adsorbs to the silica, resulting in low recovery. Additionally, the prolonged contact time on the column can cause decomposition.

Root Causes and Solutions:

  • Silica Gel Acidity: The Lewis acidic nature of silica gel can catalyze the decomposition of the boronate ester.

    • Solution 1: Boric Acid-Treated Silica Gel. A highly effective method is to use silica gel impregnated with boric acid.[1][2][3] This treatment reduces the Lewis acidity of the silica surface, minimizing over-adsorption and decomposition of the pinacol boronate ester.[1][2][3]

    • Solution 2: Neutral Alumina Chromatography. As an alternative to silica, neutral alumina can be used as the stationary phase.[4] It is less acidic and may provide better recovery for sensitive boronate esters.

  • Prolonged Column Contact Time: The longer your compound remains on the column, the greater the chance of decomposition.

    • Solution: Flash Chromatography. Employ flash chromatography with slightly higher pressure to expedite the separation. Aim to complete the chromatography in a short timeframe, ideally within 15-30 minutes.[5]

Step-by-Step Protocol for Preparing Boric Acid-Treated Silica Gel:

  • Prepare a 5% (w/v) solution of boric acid in methanol.

  • Create a slurry of your silica gel in the boric acid/methanol solution (use approximately 550 mL of solution for every 100 g of silica).

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica with ethanol (approximately 600 mL for 100 g of silica).

  • Thoroughly dry the silica gel under vacuum until it is a free-flowing powder.[3][6]

Question 2: My purified product still shows impurities by NMR. What are the likely impurities and what's the best way to remove them?

Answer:

The nature of the impurities will depend on the synthetic route used to prepare the this compound. Common synthetic methods include the hydroboration of 4-iodo-1-butene or the reaction of a Grignard reagent with a borate ester.

Common Impurities and Purification Strategies:

ImpurityIdentification by 1H NMRRecommended Purification Method
Unreacted Pinacolborane (HBpin) A broad singlet around 1.2-1.3 ppm (for the methyl groups) and potentially a B-H signal.Distillation under reduced pressure. HBpin is volatile and can be removed.
Pinacol A sharp singlet around 1.2 ppm.Water wash of the crude reaction mixture before chromatography. Pinacol is water-soluble.
Corresponding Boronic Acid A broad signal in the baseline due to exchange with water.Can be removed by a mild basic wash (e.g., saturated NaHCO3 solution), followed by re-extraction of the desired ester into an organic solvent.
Unreacted Starting Alkene/Alkane Signals corresponding to the starting material.Careful flash chromatography or distillation.
Homocoupled Byproducts Complex signals in the aliphatic region.Flash chromatography is usually effective.

Workflow for Purification Strategy Selection:

purification_workflow start Crude Reaction Mixture pre_purification Aqueous Workup (e.g., water wash, brine wash) start->pre_purification analysis1 Analyze Impurity Profile (TLC, NMR) pre_purification->analysis1 distillation Vacuum Distillation analysis2 Assess Purity (NMR, GC-MS) distillation->analysis2 chromatography Column Chromatography chromatography->analysis2 recrystallization Recrystallization (if solid) recrystallization->analysis2 pure_product Pure Product analysis1->distillation Volatile Impurities analysis1->chromatography Polar/Non-polar Impurities analysis1->recrystallization Crude product is solid analysis2->chromatography Purity < 97% analysis2->pure_product Purity > 97%

Sources

Improving the stability of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique stability challenges associated with this versatile building block. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Duality of Reactivity and Instability

This compound is a valuable bifunctional reagent, featuring a nucleophilic alkylboronic ester at one end and an electrophilic primary alkyl iodide at the other. This architecture makes it an attractive precursor for multi-step syntheses, enabling sequential cross-coupling and nucleophilic substitution reactions. However, this very functionality presents inherent stability challenges in solution. This guide will address the primary degradation pathways and provide actionable strategies to mitigate them, ensuring the integrity of your starting material and the success of your subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My NMR analysis of a freshly prepared solution of this compound shows the appearance of new signals over time. What is happening?

This is a common observation and typically points to two primary degradation pathways: hydrolysis of the pinacol boronate ester and potential intramolecular cyclization.

A1. Hydrolysis of the Pinacol Boronate Ester

The most prevalent degradation pathway for pinacol boronate esters is hydrolysis, which occurs in the presence of water or other protic solvents (e.g., alcohols).[1][2][3][4] The boron atom in the dioxaborolane ring is Lewis acidic and susceptible to nucleophilic attack by water, leading to the formation of 4-iodobutylboronic acid and pinacol (2,3-dimethylbutane-2,3-diol).[3][5]

  • Why it Matters: The resulting boronic acid has different physical and chemical properties, including polarity and reactivity in subsequent coupling reactions, which can lead to inconsistent results and the formation of byproducts.[1][6] Boronic acids are also more polar and can be challenging to retain in reversed-phase HPLC.[3]

Troubleshooting Guide: Minimizing Hydrolysis

Observation Potential Cause Recommended Action
Appearance of boronic acid and pinacol peaks in NMR or LC-MS.Presence of water in the solvent or on glassware.Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Flame-dry all glassware under vacuum or in an oven at >120°C and cool under an inert atmosphere (e.g., argon or nitrogen).
Degradation observed during sample preparation for analysis (e.g., RP-HPLC).Use of protic or aqueous diluents.Prepare samples for analysis in anhydrous, aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF).[2][6] These solvents have been shown to significantly reduce the rate of hydrolysis compared to methanol or aqueous mixtures.[2]
On-column degradation during RP-HPLC analysis.Standard HPLC conditions promoting hydrolysis.Minimize on-column hydrolysis by using a mobile phase with a high percentage of organic solvent or employing specialized columns with low silanol activity.[7] In some cases, high pH mobile phases can mitigate degradation of certain boronate esters, though this should be evaluated on a case-by-case basis.[1][6]

A2. Potential for Intramolecular Cyclization

The presence of a primary iodide four carbons away from the boronic ester creates the possibility of an intramolecular reaction, particularly in the presence of a base or certain metals. While not as common as hydrolysis under neutral conditions, it is a plausible degradation pathway that can lead to the formation of a cyclobutylboronic ester derivative. This is conceptually similar to intramolecular Barbier-type reactions.[7]

  • Why it Matters: This cyclized byproduct will not participate in the desired downstream reactions in the same manner as the linear starting material, leading to a loss of yield and the introduction of a significant impurity.

Troubleshooting Guide: Preventing Intramolecular Cyclization

Observation Potential Cause Recommended Action
Formation of a cyclized byproduct, potentially observed by GC-MS or LC-MS.Presence of a strong base or certain metal catalysts in the solution.Avoid the use of strong bases during storage or handling. If a base is required for a subsequent reaction, consider adding the this compound to the reaction mixture at a low temperature to favor the intermolecular reaction over intramolecular cyclization.
Gradual degradation in solution even in the absence of a strong base.Trace metal impurities or prolonged storage in certain solvents.Store the compound as a solid under an inert atmosphere at low temperature (2-8°C is recommended for many boronic esters).[8] Prepare solutions fresh before use. If solutions must be stored, use high-purity, anhydrous, aprotic solvents.
Diagram: Primary Degradation Pathways

cluster_0 2-(4-Iodobutyl)pinacol boronate cluster_1 Degradation Products start I-(CH₂)₄-B(pin) hydrolysis_acid I-(CH₂)₄-B(OH)₂ start->hydrolysis_acid cyclization Cyclobutyl-B(pin) start->cyclization pinacol Pinacol caption Primary degradation pathways.

Caption: Primary degradation pathways for the target compound.

FAQ 2: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical to maintaining the purity and reactivity of this compound.

A. Storage

  • Solid Form: Store the compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and air. Recommended storage temperature is 2-8°C.[8]

  • Solution Form: It is strongly recommended to prepare solutions immediately before use. If a stock solution must be prepared, use a high-purity, anhydrous, aprotic solvent such as ACN or THF. Store the solution under an inert atmosphere at low temperature and use within a short timeframe.

B. Handling

  • Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to atmospheric moisture.

  • Glassware: Ensure all glassware is rigorously dried before use. Flame-drying under vacuum or oven-drying at a high temperature are effective methods.

  • Solvents: Use anhydrous solvents from a reliable source. Solvents from freshly opened sure-seal bottles or those dispensed from a solvent purification system are ideal.

FAQ 3: I am having difficulty purifying this compound by silica gel chromatography. It seems to be degrading on the column. What can I do?

This is a known issue with many boronic esters, which can be prone to degradation on silica gel due to its acidic nature and residual water content.

A. Alternative Purification Strategies

  • Use of Deactivated Silica: Consider using silica gel that has been deactivated by treatment with a base, such as triethylamine, to neutralize acidic sites.

  • Alternative Stationary Phases: Alumina (neutral or basic) can sometimes be a better alternative to silica gel for the purification of sensitive boronic esters.

  • Non-Chromatographic Methods: If possible, consider purification by distillation under reduced pressure or recrystallization.

  • Conversion to a More Stable Derivative: For particularly challenging purifications, a temporary conversion to a more robust boronate, such as an MIDA (N-methyliminodiacetic acid) boronate, could be considered. These are often more stable to chromatography.[9]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution for Reaction

This protocol outlines the best practices for preparing a solution of this compound for use in a subsequent chemical reaction.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.

  • Solvent Addition: Using a gas-tight syringe, transfer the required volume of anhydrous solvent (e.g., THF, ACN) into the flask.

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound into a separate, dry vial.

  • Dissolution: Quickly transfer the solid to the flask containing the solvent. The solution is now ready for the addition of other reagents.

Diagram: Workflow for Solution Preparation

A 1. Flame-Dry Glassware under Vacuum B 2. Cool under Inert Atmosphere (Ar/N₂) A->B C 3. Add Anhydrous Solvent via Syringe B->C E 5. Transfer Solid to Solvent D 4. Weigh Reagent under Inert Atmosphere D->E F Ready for Reaction E->F

Caption: Recommended workflow for preparing solutions.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol provides a method for assessing the stability of the compound in a given solvent over time.

  • Sample Preparation: In a glovebox, prepare a solution of this compound in the deuterated solvent of interest (e.g., CDCl₃, C₆D₆, THF-d₈). Ensure the deuterated solvent is anhydrous.

  • Initial Spectrum: Transfer the solution to a dry NMR tube, seal it under an inert atmosphere, and acquire an initial ¹H NMR spectrum.

  • Time-Course Analysis: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature) and acquire subsequent spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

  • Data Analysis: Integrate the characteristic peaks of the starting material and any new peaks corresponding to degradation products (e.g., pinacol) to quantify the extent of decomposition over time.

Summary of Stability-Influencing Factors

Factor Impact on Stability Recommendation
Water/Protic Solvents High risk of hydrolysis.Use anhydrous, aprotic solvents.
Temperature Higher temperatures can accelerate degradation.Store at 2-8°C and run reactions at the lowest effective temperature.
pH Both acidic and basic conditions can promote degradation. Boronic esters are generally most stable under neutral, anhydrous conditions.Maintain neutral pH unless reaction conditions require otherwise.
Oxygen While the primary degradation is hydrolysis, prolonged exposure to air can lead to oxidation of the C-B bond.Handle and store under an inert atmosphere.
Light The C-I bond can be susceptible to homolytic cleavage upon exposure to UV light.Protect solutions from light, especially during prolonged reactions or storage.

References

  • Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Vedejs, E., & Fields, S. C. (2006). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. The Journal of organic chemistry, 71(17), 6367–6370. [Link]

  • Dherbassy, Q., et al. (2018). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Vedejs, E., & Fields, S. C. (2006). Formation of pinacol boronate esters via pyridine iodoborane hydroboration. PubMed. [Link]

  • Wang, Y., et al. (2017). Borate esters used as lubricant additives. ResearchGate. [Link]

  • Vedejs, E., & Fields, S. C. (2006). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. ResearchGate. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B. NIH. [Link]

  • Matteson, D. S. (1986). Synthesis of a-Halo Boronic Esters. Scribd. [Link]

  • Mastalerz, M., & Mastalerz, M. (2014). A Water-Stable Boronate Ester Cage. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Coutts, S. J., & Adams, J. (1995). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]

  • Matteson, D. S., & Moody, R. J. (1980). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]

  • Roy, G., & Brown, R. S. (2007). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 5(23), 3858-3866. [Link]

  • Saito, T., et al. (2007). SYNTHESIS OF CYCLIC ETHER VIA AN INTRAMOLECULAR BARBIER REACTION OF IODO ESTER WITH BUTYLLITHIUM. HETEROCYCLES, 72, 151-156. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • Yao, J., & Dong, J. (1995). Improvement of hydrolytic stability of Borate Esters used as lubricant additives. OSTI.GOV. [Link]

  • Li, Z., & Wang, J. (2025). Photocatalytic Rearrangement and Cyclization of Boronic Esters. ResearchGate. [Link]

  • Wang, Z., et al. (2014). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications. [Link]

  • Fawcett, A., & Aggarwal, V. K. (2017). Stereodivergent Olefination of Enantioenriched Boronic Esters. PMC. [Link]

  • Heide, M., et al. (2025). Analytical Methods. OPUS. [Link]

  • Rehman, K., & Akash, M. S. H. (2022). Analytical Techniques for the Assessment of Drug Stability. OUCI. [Link]

  • Al-Amin, M., et al. (2016). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link]

  • Matrix Fine Chemicals. (n.d.). 4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE. Matrix Fine Chemicals. [Link]

  • PubChem. (n.d.). 4,4,5,5-Tetramethyl[10][11][12]dioxaborolane. PubChem. [Link]

  • PubChem. (n.d.). 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed to provide in-depth, field-proven insights into overcoming catalyst deactivation and other common challenges encountered during cross-coupling reactions with this versatile C(sp³)-hybridized organoboron reagent. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your own experiments.

Introduction: The Unique Challenges of C(sp³)-C(sp³) and C(sp²)-C(sp³) Couplings

This compound is a valuable building block for introducing a butyl chain in Suzuki-Miyaura cross-coupling reactions. However, couplings involving C(sp³)-hybridized organoboranes and alkyl halides present a distinct set of challenges compared to their more common C(sp²)-C(sp²) counterparts. These reactions are often plagued by slower reaction rates and competing side reactions that can lead to low yields and catalyst deactivation.[1][2]

The primary hurdles include:

  • Slow Oxidative Addition: The oxidative addition of an alkyl halide to a Pd(0) center is generally slower than for aryl or vinyl halides.[2]

  • Competing β-Hydride Elimination: Once the alkyl group is on the palladium center, it can undergo β-hydride elimination, a major deactivation and byproduct-forming pathway.[2][3]

  • Sluggish Transmetalation: The transfer of the alkyl group from the boronic ester to the palladium complex can be slow.[1]

  • Protodeboronation: The C-B bond of the boronic ester can be cleaved by a proton source (like water), especially under basic conditions, leading to the formation of butane and inactive boron species.[4][5]

This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Problems and Solutions

Issue 1: Low or No Product Yield with Apparent Catalyst Death (Reaction Stalls)

Q: My reaction has started, but stalled before completion, and I'm recovering mostly starting materials. What are the likely causes related to catalyst deactivation?

A: This is a classic symptom of catalyst deactivation. The most common culprits in this specific coupling are the formation of inactive palladium species (palladium black) or ligand degradation.

Root Cause Analysis:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black. This is often caused by the dissociation of the stabilizing phosphine ligand from the palladium center. The resulting "naked" palladium atoms rapidly coalesce.[6]

  • β-Hydride Elimination: For your substrate, after oxidative addition of the 4-iodobutyl group to palladium, the resulting alkylpalladium(II) intermediate can undergo β-hydride elimination. This process forms a palladium-hydride species and 1-butene, which can then lead to catalyst decomposition pathways.

  • Ligand Degradation: Bulky, electron-rich phosphine ligands, which are often necessary for these challenging couplings, can be susceptible to oxidation or other degradation pathways, especially if the reaction is not rigorously maintained under an inert atmosphere.[6]

Diagnostic Workflow:

  • Visual Inspection: Does your reaction mixture have a black precipitate? This is a strong indicator of palladium black formation.

  • Reaction Profile Analysis (if using online monitoring): A sharp drop-off in product formation after an initial period of reactivity points to a catastrophic catalyst deactivation event.

  • Control Reaction: Run a smaller-scale reaction under identical conditions but with a more robust, pre-formed catalyst (e.g., a G3 or G4 Buchwald precatalyst) if you were initially using a combination of a palladium source (like Pd(OAc)₂) and a separate ligand. This can help determine if the issue is with the in situ generation of the active catalyst.

Troubleshooting Protocol:

  • Optimize Ligand-to-Metal Ratio:

    • Rationale: An excess of the phosphine ligand can help suppress dissociation and stabilize the active Pd(0) species.

    • Action: Increase the ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is common, try moving to a 4:1 ratio. Be aware that a very large excess can sometimes inhibit the reaction.

  • Select a More Robust Ligand:

    • Rationale: Bidentate (chelating) ligands or bulky, electron-rich monodentate ligands (like the Buchwald-type phosphines) form more stable complexes with palladium, reducing the likelihood of dissociation and β-hydride elimination.

    • Action: If using a simple monodentate ligand like PPh₃, switch to a more specialized ligand for C(sp³)-C(sp³) couplings. Good starting points are SPhos, XPhos, or RuPhos.

  • Ensure Rigorous Inert Conditions:

    • Rationale: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.

    • Action: Thoroughly degas your solvent(s) (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction in a glovebox or under a positive pressure of an inert gas (argon is preferred over nitrogen for palladium catalysis).

Issue 2: Significant Formation of Butane and Hydrodehalogenation of the Coupling Partner

Q: I'm observing a significant amount of butane as a byproduct, and my other coupling partner is being converted to its corresponding hydrocarbon. What is causing this?

A: This points towards two prevalent side reactions: protodeboronation of your this compound and hydrodehalogenation of your electrophile.

Root Cause Analysis:

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. The proton source is often water present in the reaction, and the process is typically accelerated by the base.[4][5] For your substrate, this results in the formation of n-butane.

  • Hydrodehalogenation: This is the replacement of the halogen on your electrophile with a hydrogen atom. This can be caused by the palladium-hydride species formed from β-hydride elimination, which can then reductively eliminate with the electrophile.

Visualizing the Competing Pathways:

G sub 2-(4-Iodobutyl)-pinacolborane pd_cycle Desired Suzuki-Miyaura Catalytic Cycle sub->pd_cycle Transmetalation protodeboronation Protodeboronation (forms Butane) sub->protodeboronation Base, H₂O

Caption: Competing pathways for the alkylboronic ester.

Troubleshooting Protocol:

  • Switch to Anhydrous Conditions:

    • Rationale: Removing water, the primary proton source, will significantly suppress protodeboronation.

    • Action: Use anhydrous solvents and a non-hydroxide base. Ensure all glassware is flame-dried or oven-dried before use.

  • Modify the Base:

    • Rationale: The strength and nature of the base are critical. Stronger bases can accelerate protodeboronation.[4]

    • Action: If using a strong aqueous base like NaOH or KOH, switch to a milder, non-nucleophilic base such as K₃PO₄ (anhydrous, finely powdered), Cs₂CO₃, or even potassium fluoride (KF).

  • Use a More Stable Boron Reagent:

    • Rationale: While pinacol esters are common, other boron reagents offer greater stability against protodeboronation.

    • Action: Consider converting your alkylboronic ester to a potassium alkyltrifluoroborate salt (R-BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate. These are generally more stable crystalline solids that release the boronic acid slowly under the reaction conditions.

Experimental Protocol: Preparation of a Potassium Alkyltrifluoroborate Salt

  • Dissolve the this compound (1.0 equiv) in methanol.

  • Add a saturated aqueous solution of KHF₂ (4.0 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether) to remove the pinacol.

  • The aqueous layer containing the potassium trifluoroborate salt can then be concentrated and the salt isolated, or in some cases, used directly in the subsequent coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns black immediately upon heating. Is my catalyst dead on arrival?

A1: Not necessarily. While a black precipitate is often indicative of palladium black, some highly active catalyst systems, particularly those involving bulky phosphine ligands, can form dark, intensely colored solutions that are still catalytically active. However, a rapid change from a colored solution to a suspension of black particles is a strong sign of decomposition. The key is to monitor for product formation. If the reaction proceeds despite the color change, the active catalyst is still present. If it stalls, refer to the troubleshooting guide for palladium black formation.[7]

Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂. How do I know it's being properly reduced to the active Pd(0) species?

A2: The reduction of Pd(II) to Pd(0) is a critical initiation step. This is often accomplished by the phosphine ligand acting as a reductant (and being oxidized in the process) or by the homocoupling of two boronic acid/ester molecules.[4] If you suspect poor reduction, you can:

  • Use a Pd(0) source directly: Precatalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ start in the active oxidation state.

  • Add a sacrificial reductant: In some cases, a small amount of a mild reductant can aid in the initial turnover.

  • Switch to a precatalyst: Modern palladium precatalysts (e.g., Buchwald or Fu precatalysts) are designed for reliable and rapid generation of the active Pd(0) species.

Q3: Can the choice of solvent affect catalyst stability and activity in this specific reaction?

A3: Absolutely. The solvent influences the solubility of the reagents, the stability of the catalyst, and the rate of the catalytic steps.

  • Polar aprotic solvents like dioxane, THF, or 2-methyl-THF are commonly used.

  • Aqueous mixtures are often required for certain bases (like K₂CO₃) or boron reagents (like trifluoroborates). However, as discussed, water can lead to protodeboronation.

  • Biphasic systems (e.g., toluene/water) can be effective but require vigorous stirring to ensure efficient phase transfer. The choice is often a trade-off between reagent solubility and minimizing side reactions.

Data Summary: Recommended Starting Conditions for Screening

ParameterRecommendation A (Aqueous)Recommendation B (Anhydrous)Rationale
Catalyst XPhos Pd G3 (1-3 mol%)SPhos Pd G2 (1-3 mol%)Robust precatalysts for C(sp³)-C(sp³) coupling.
Ligand (Included in precatalyst)(Included in precatalyst)Bulky, electron-rich ligands stabilize the catalyst.
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv, finely powdered)Strong, non-nucleophilic bases.
Solvent Dioxane / H₂O (10:1)2-Methyl-THF or TolueneBalances solubility with minimizing protodeboronation.
Temperature 80-100 °C80-100 °CHigher temperatures are often needed for C(sp³) couplings.

Visualizing the Core Catalytic Challenge

The central challenge in couplings with this compound is the competition between the productive reductive elimination step and the destructive β-hydride elimination pathway.

G Start Alkyl-Pd(II)-X Intermediate RE Reductive Elimination (Productive Pathway) Start->RE [L] BHE β-Hydride Elimination (Deactivation Pathway) Start->BHE [H] Product Desired C-C Coupled Product RE->Product Decomp Catalyst Decomposition & Byproducts BHE->Decomp

Caption: Key competition in C(sp³)-C(sp³) Suzuki-Miyaura coupling.

Success in these reactions hinges on selecting ligands and conditions that kinetically favor reductive elimination over β-hydride elimination.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. NIH. [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Reddit. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes. PMC. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. Wiley Online Library. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. RRIJM. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed cross-coupling reactions. This molecule is a valuable bifunctional building block, possessing both a nucleophilic boronic ester and an electrophilic alkyl iodide. However, its utility can be compromised by a common and frustrating side reaction: oxidative homocoupling of the boronic ester, leading to the formation of an undesired C(sp³)–C(sp³) dimer (octane-1,8-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)).

This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you suppress this side reaction and maximize the yield of your desired cross-coupled product.

Troubleshooting Guide: Dimer Formation

This section addresses the most common issues encountered during cross-coupling reactions with this compound.

Q1: I'm observing a significant byproduct with a mass corresponding to the dimer of my boronic ester. What are the primary causes and how can I prevent this?

The formation of a homocoupled dimer is a well-documented side reaction in Suzuki-Miyaura couplings and is typically promoted by oxidative processes involving the palladium catalyst.[1][2] The primary culprits are often related to the reaction atmosphere, catalyst system, and reagent concentration.

Core Cause: The presence of oxygen is a major contributor to boronic acid homocoupling.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to dimerization.[5] A proposed pathway involves two sequential transmetalations of the boronic ester to a Pd(II) center, followed by reductive elimination to yield the dimer and regenerate Pd(0).

Here is a systematic approach to mitigate this issue:

1. Rigorous Exclusion of Oxygen: This is the single most critical factor.[5]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (high-purity Argon or Nitrogen). This involves using Schlenk techniques or a glovebox.

  • Solvent Degassing: Solvents must be thoroughly degassed before use. The "freeze-pump-thaw" method is highly effective.[6] Subsurface sparging with an inert gas for 30-60 minutes is a viable alternative for less sensitive applications.

2. Catalyst and Ligand Selection:

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For suppressing homocoupling, bulky and electron-rich phosphine ligands are highly recommended.[6] Their steric hindrance around the palladium atom disfavors the formation of the di-organopalladium intermediate required for dimerization.

  • Catalyst State: Use a high-quality palladium precatalyst. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species.[3] If the reduction is inefficient or if Pd(II) species persist, they can drive the homocoupling pathway.[5]

3. Reaction Parameter Optimization:

  • Low Temperature: Run the reaction at the lowest temperature that affords a reasonable rate for the desired cross-coupling.[6] Homocoupling and other side reactions often have a higher activation energy and are more pronounced at elevated temperatures.

  • Slow Addition: Adding the 2-(4-Iodobutyl)-Bpin solution slowly via a syringe pump to the reaction mixture is a powerful technique.[6][7] This keeps the instantaneous concentration of the boronic ester low, statistically favoring its reaction with the coupling partner over self-reaction.

Below is a workflow diagram to guide your troubleshooting process.

G start High Homocoupling Observed degas Step 1: Improve Degassing (Freeze-Pump-Thaw, Inert Gas Sparge) start->degas Is O2 rigorously excluded? check_ligand Step 2: Evaluate Ligand (Switch to Bulky, e--rich Ligand, e.g., SPhos, XPhos) degas->check_ligand Dimer still present? success Homocoupling Suppressed degas->success Problem solved? check_temp Step 3: Lower Reaction Temperature check_ligand->check_temp Dimer still present? check_ligand->success Problem solved? slow_addition Step 4: Implement Slow Addition of Boronic Ester check_temp->slow_addition Dimer still present? check_temp->success Problem solved? check_base Step 5: Re-evaluate Base (Ensure Anhydrous, Finely Powdered) slow_addition->check_base Dimer still present? slow_addition->success Problem solved? check_base->success Problem solved?

Caption: A stepwise workflow for troubleshooting homocoupling.

Q2: My reaction is sluggish at lower temperatures, and forcing it with heat increases the dimer byproduct. What should I do?

This is a classic optimization problem. If lowering the temperature stalls the desired reaction, the catalytic system is not active enough.

  • Solution: Focus on the ligand and base. Instead of increasing temperature, switch to a more activating ligand system. The Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote challenging couplings at lower temperatures.[6] Additionally, ensure your base is appropriate and active. For anhydrous couplings with alkylboronic esters, a soluble base like potassium trimethylsilanolate (TMSOK) can accelerate the reaction, potentially allowing it to proceed efficiently at a lower temperature where homocoupling is minimized.[8]

Q3: I'm also seeing protodeboronation (the Bpin group is replaced by hydrogen). Is this related to homocoupling?

While mechanistically distinct, the conditions that favor protodeboronation can overlap with those for homocoupling. Protodeboronation is the cleavage of the C-B bond by a proton source, typically water.[3]

  • Cause: This side reaction is often exacerbated by strong bases in aqueous or protic media.[3]

  • Solution:

    • Use Anhydrous Conditions: If your reaction tolerates it, switching to a rigorously anhydrous solvent and base can significantly reduce protodeboronation.[3]

    • Milder Base: If water is necessary (e.g., for solubility), consider a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

    • Boronic Ester Stability: Pinacol esters are generally more robust against protodeboronation than the corresponding boronic acids.[9] Storing your 2-(4-Iodobutyl)-Bpin under inert gas and away from moisture is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle for homocoupling versus the desired cross-coupling?

The desired Suzuki-Miyaura cycle involves the coupling of your boronic ester with an organic halide (Ar-X). The undesired homocoupling cycle involves the coupling of two boronic ester molecules.

G cluster_0 Desired Suzuki-Miyaura Cross-Coupling cluster_1 Undesired Oxidative Homocoupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X OA->PdII TM Transmetalation PdII->TM PdII_R R-Pd(II)-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-Ar RE->Product ArX Ar-X ArX->OA Boron R'-Bpin Boron->TM PdII_ox Pd(II)X_2 (from O2 oxidation) TM1 First Transmetalation PdII_ox->TM1 PdII_R1 R'-Pd(II)-X TM1->PdII_R1 TM2 Second Transmetalation PdII_R1->TM2 PdII_R2 R'-Pd(II)-R' TM2->PdII_R2 RE2 Reductive Elimination PdII_R2->RE2 Pd0_regen Pd(0)L_n RE2->Pd0_regen Dimer R'-R' RE2->Dimer Boron1 R'-Bpin Boron1->TM1 Boron2 R'-Bpin Boron2->TM2

Caption: Simplified catalytic cycles for desired cross-coupling vs. homocoupling.

Q2: Why are bulky, electron-rich ligands so effective?

These ligands, such as SPhos or XPhos, influence the reaction in two key ways:

  • Steric Effect: Their large size creates a crowded environment around the palladium atom. This sterically disfavors the binding of a second boronic ester molecule, which is a prerequisite for homocoupling, while still allowing the oxidative addition of the (typically less bulky) organic halide.[6]

  • Electronic Effect: Being electron-rich, they increase the electron density on the palladium center. This facilitates the rate-limiting oxidative addition step of the desired cross-coupling cycle, allowing the reaction to proceed faster and at lower temperatures, thereby outcompeting the homocoupling pathway.

Q3: How does the base activate the boronic ester?

In the Suzuki-Miyaura reaction, the base (e.g., OH⁻, OR⁻) coordinates to the empty p-orbital of the boron atom in the boronic ester. This forms a more nucleophilic "ate" complex (a tetracoordinate boronate species).[10] This increased nucleophilicity of the organic group on the boron is essential for the subsequent transmetalation step, where the group is transferred from boron to the palladium center.[11]

Recommended Reaction Parameters & Protocols

Table 1: Recommended Starting Conditions to Suppress Homocoupling
ParameterRecommendationRationale
Catalyst System Pd Precatalyst: XPhos Pd G3 (1-2 mol%)Air-stable, reliable generation of active Pd(0).
Ligand: XPhos or SPhos (1-2 mol%)Bulky, electron-rich ligand to suppress dimer formation.[6]
Base K₃PO₄ (anhydrous, finely ground, 2-3 equiv) or TMSOK (anhydrous, 2-3 equiv)K₃PO₄ is a reliable standard. TMSOK is excellent for anhydrous, fast reactions.[8]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Aprotic solvents are generally effective at minimizing homocoupling.[6]
Temperature 60–80 °C (start low and increase if needed)Minimizes the rate of side reactions relative to the desired coupling.[6]
Concentration 0.1–0.5 M (relative to limiting reagent)Standard concentration range.
Addition Mode Slow addition of boronic ester over 1-2 hoursKeeps instantaneous concentration low to disfavor bimolecular homocoupling.[6][7]
Atmosphere High-purity Argon or NitrogenCRITICAL to prevent oxygen-mediated side reactions.[4][5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific coupling partner.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the chosen base (e.g., K₃PO₄, 2.5 equiv), and the palladium precatalyst/ligand (e.g., XPhos Pd G3, 0.02 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the required volume of degassed, anhydrous solvent (e.g., 1,4-Dioxane) via syringe.

  • Boronic Ester Solution: In a separate flame-dried flask under argon, prepare a solution of this compound (1.2 equiv) in a small amount of the same degassed solvent.

  • Reaction Setup: Place the main reaction flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring.

  • Slow Addition: Add the boronic ester solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Freeze-Pump-Thaw Degassing Technique
  • Freeze: Place the solvent in a robust Schlenk flask (no more than half full). Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a room temperature water bath. You will likely see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat this entire three-step cycle at least two more times to ensure complete removal of dissolved oxygen. After the final thaw, backfill the flask with argon.

References

  • Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106–3114. Available from: [Link]

  • Baudoin, O., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(1), 189-204. Available from: [Link]

  • Fandrick, D. R., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(5), 845–850. Available from: [Link]

  • Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9428-9434. Available from: [Link]

  • Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed, 28151655. Available from: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • Fandrick, K. R., et al. (2018). Development of a Manufacturing Process for the Synthesis of Lorlatinib. Organic Process Research & Development, 22(8), 1007-1017. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

Sources

Navigating the Intricacies of Bifunctional Building Blocks: A Technical Guide to Scaling Reactions with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, chemists, and drug development professionals who are looking to incorporate this versatile bifunctional reagent into their synthetic workflows. As a molecule possessing both a nucleophilic boronic ester and an electrophilic alkyl iodide, it offers unique opportunities for sequential bond formation. However, this dual reactivity also presents specific challenges that require careful consideration, particularly when scaling up reactions. This document provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and achieve reproducible, high-yield outcomes.

Understanding the Reagent: A Tale of Two Reactivities

At its core, this compound is an alkylboronic pinacol ester. These reagents are valuable partners in Csp³-Csp² Suzuki-Miyaura cross-coupling reactions, which are instrumental in forging carbon-carbon bonds.[1] The pinacol ester group offers relative stability compared to the corresponding boronic acid, though it is still susceptible to hydrolysis.[2] The key feature of this specific reagent is the terminal iodobutyl chain, which introduces a reactive electrophilic site.

The primary challenge when using this reagent is achieving chemoselectivity: how do you ensure that only the boronic ester or the alkyl iodide reacts in a given transformation? The answer lies in the judicious choice of catalytic system and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Like most boronic esters, this reagent is sensitive to moisture and, to a lesser extent, heat.[3] Hydrolysis of the pinacol ester to the corresponding boronic acid can occur in the presence of water, which can affect reaction kinetics and introduce impurities.[2] Therefore, it is crucial to:

  • Store under an inert atmosphere: Keep the container tightly sealed under nitrogen or argon.

  • Refrigerate: Store at 2-8°C to minimize degradation over time.

  • Handle with care: When weighing and dispensing the reagent, do so in a dry environment (e.g., a glovebox or under a stream of inert gas) to the extent possible. Use anhydrous solvents and reagents in your reactions.

Q2: I am observing low yields in my Suzuki-Miyaura coupling. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with alkylboronic esters can stem from several factors.[1] The most common culprits include:

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable for Csp³-Csp² couplings. Bulky, electron-rich phosphine ligands are often required to promote the challenging transmetalation and reductive elimination steps while minimizing side reactions.[1]

  • Base Selection: The choice of base is critical. While inorganic bases like K₃PO₄ are common, they often require the presence of some water to be effective, which can be problematic for the stability of the boronic ester.[1] Anhydrous bases like potassium trimethylsilanolate (TMSOK) can be highly effective in promoting rapid coupling under anhydrous conditions.[4]

  • Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom. It is often exacerbated by the presence of water or acidic protons in the reaction mixture. Running the reaction under strictly anhydrous conditions can help mitigate this issue.[5]

  • β-Hydride Elimination: This is another potential side reaction for alkylboronic esters, leading to the formation of an alkene. The choice of ligand and reaction temperature can influence the rate of this undesired pathway.[1]

  • Incomplete Reaction: Csp³-Csp² couplings can be slower than their Csp²-Csp² counterparts. Ensure you are monitoring the reaction to completion by a suitable analytical method (e.g., GC-MS or LC-MS).

Q3: How can I selectively react the boronic ester in the presence of the alkyl iodide?

A3: To favor the reaction of the boronic ester moiety, you should employ conditions that are specific for Suzuki-Miyaura coupling and less likely to activate the alkyl iodide. This typically involves:

  • Palladium Catalysis: Use a palladium catalyst and a suitable phosphine ligand.

  • A Base: A base is required to activate the boronic ester for transmetalation.[6]

  • Anhydrous Conditions: To prevent hydrolysis of the boronic ester and minimize protodeboronation.[5]

Under these conditions, the palladium catalyst will preferentially undergo oxidative addition with your aryl/vinyl halide or triflate partner, followed by transmetalation with the boronic ester and reductive elimination. The alkyl iodide is generally less reactive towards the Pd(0) catalyst under these conditions, especially at moderate temperatures.

Q4: Conversely, how can I selectively react the alkyl iodide?

A4: To react the alkyl iodide, you would typically use conditions for nucleophilic substitution or other coupling reactions that do not involve activation of the boronic ester. For example:

  • Nucleophilic Substitution: React with a strong nucleophile (e.g., an amine, thiol, or enolate) in a suitable polar aprotic solvent like DMF or DMSO. These reactions are typically not palladium-catalyzed and do not require a base in the same way a Suzuki coupling does.

  • Other Cross-Coupling Reactions: While less common for this specific substrate, other cross-coupling reactions that are known to activate alkyl iodides could be employed, such as certain copper-catalyzed or photoredox-catalyzed reactions. Careful selection of the catalyst and conditions would be necessary to avoid competing reactions at the boronic ester.

Troubleshooting Guide

Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Potential Cause Explanation & Recommended Action
Inactive Catalyst The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. The catalyst or ligand may have degraded. Action: Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.
Inappropriate Ligand Csp³-Csp² couplings often require bulky, electron-rich ligands to facilitate reductive elimination and prevent β-hydride elimination. Action: Screen a panel of ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective.[1]
Incorrect Base The base may be too weak, not soluble enough, or, in the case of anhydrous conditions, may require a small amount of water to be effective (e.g., K₃PO₄). Action: If using K₃PO₄ under anhydrous conditions, consider adding a few equivalents of water. Alternatively, switch to a stronger, more soluble anhydrous base like potassium trimethylsilanolate (TMSOK).[4]
Low Reaction Temperature Transmetalation with alkylboronic esters can be slow. Action: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Problem 2: Significant Formation of Side Products
Side Product Observed Potential Cause & Recommended Action
Protodeboronation Product (Butyl- group instead of coupled product) Presence of water or other proton sources cleaving the C-B bond. Action: Use rigorously dried solvents and reagents. Run the reaction under a strict inert atmosphere. Consider using anhydrous conditions with a base like TMSOK.[5]
Homocoupling of the Aryl/Vinyl Partner Can be caused by oxygen in the reaction mixture or side reactions of the catalyst. Action: Ensure thorough degassing of the solvent and reaction vessel. Use a fresh, high-quality catalyst.
Intramolecular Cyclization (Formation of a cyclobutane ring) While less likely under standard Suzuki conditions, strong bases or certain catalytic conditions could potentially promote intramolecular reaction between the boronic ester and the alkyl iodide. Action: This is a complex issue. If observed, a significant redesign of the reaction conditions would be needed. Consider protecting one of the functional groups if sequential reactivity is not the goal.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Selective for Boronic Ester)

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl/vinyl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%). Add this solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC, GC-MS, or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Workflow

Logical Troubleshooting Flow for a Failed Suzuki-Miyaura Coupling

G cluster_results Analysis Results cluster_solutions Potential Solutions start Reaction Failure (Low/No Product) check_reagents Verify Reagent Quality - Fresh Catalyst/Ligand? - Anhydrous Solvents? - Reagent Purity? start->check_reagents check_conditions Review Reaction Conditions - Degassing Thorough? - Inert Atmosphere Maintained? - Correct Temperature? start->check_conditions analysis Analyze Crude Mixture (LC-MS, GC-MS, NMR) check_conditions->analysis no_reaction Starting Material Unchanged analysis->no_reaction protodeboronation Protodeboronation Observed analysis->protodeboronation side_products Other Side Products (e.g., Homocoupling) analysis->side_products sol_no_reaction Increase Temperature Change Catalyst/Ligand System Screen Different Bases no_reaction->sol_no_reaction sol_protodeboronation Ensure Anhydrous Conditions Use Anhydrous Base (e.g., TMSOK) protodeboronation->sol_protodeboronation sol_side_products Improve Degassing Technique Use Fresh Catalyst side_products->sol_side_products

Caption: A flowchart for troubleshooting Suzuki-Miyaura coupling reactions.

Chemoselectivity Decision Pathway

G cluster_boron Suzuki-Miyaura Conditions cluster_iodine Nucleophilic Substitution Conditions start Starting Reagent: 2-(4-Iodobutyl)Bpin q1 Desired Reaction Site? start->q1 boron_path Boronic Ester (Csp³-Csp² Coupling) q1->boron_path Boron iodine_path Alkyl Iodide (e.g., Nucleophilic Substitution) q1->iodine_path Iodine boron_cond - Pd Catalyst (e.g., Pd₂(dba)₃) - Phosphine Ligand (e.g., SPhos) - Base (e.g., K₃PO₄, TMSOK) - Anhydrous Solvent (e.g., Toluene) boron_path->boron_cond iodine_cond - Nucleophile (e.g., R₂NH, RSNa) - Polar Aprotic Solvent (e.g., DMF) - No Pd Catalyst iodine_path->iodine_cond

Caption: Decision tree for achieving chemoselectivity.

References

  • Mohr, J. T., & Stoltz, B. M. (2009). The Suzuki-Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-655). John Wiley & Sons, Inc. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. (2018). [Link]

  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. (n.d.). [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Center for Biotechnology Information. (2022). [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. (2015). [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. (2020). [Link]

Sources

Validation & Comparative

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling Partners: 2-(4-Iodobutyl)- vs. 2-(4-Bromobutyl)-pinacol Boronate

For research scientists and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species with an organohalide, offering a versatile and functional-group-tolerant method for synthesizing complex molecules like biaryls, polyolefins, and styrenes.[2][3]

At the heart of this reaction lies the choice of coupling partners. While the focus is often on the aryl or vinyl component, the nature of the alkyl fragment—specifically, the halide on the alkylboronate reagent—plays a pivotal role in reaction efficiency, kinetics, and overall success. This guide provides a detailed comparison of two common alkylating agents: 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its bromo- a nalogue, 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

The Decisive Step: Oxidative Addition

The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts itself into the carbon-halogen bond of the organohalide.[5] The efficiency of this step dictates the overall reaction rate and the conditions required for a successful transformation.

The reactivity of the organohalide in this crucial step follows a well-established trend, governed by the carbon-halogen bond dissociation energy (BDE):

C-I < C-Br < C-Cl < C-F

A weaker bond is more easily cleaved by the palladium catalyst, leading to faster oxidative addition. The C-I bond, being the weakest among the common halogens, makes alkyl iodides the most reactive electrophiles in this class.

BondBond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-I~213Highest
C-Br~285High
C-Cl~327Moderate
C-F~485Low (requires special conditions)
Data sourced from general chemical principles.[6]

This fundamental difference in bond energy is the primary driver behind the performance variations between the iodo- and bromo-butyl dioxaborolane reagents.

Head-to-Head Performance Comparison

This compound (The Sprinter)

Due to the weaker C-I bond, this reagent is significantly more reactive. This enhanced reactivity translates into several practical advantages in the lab.

  • Milder Reaction Conditions: Couplings can often be achieved at lower temperatures, including room temperature in some cases, and with shorter reaction times.[3]

  • Lower Catalyst Loading: The facile oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.

  • Broader Catalyst Compatibility: It can be effective with less active, more conventional palladium precatalysts and ligands, such as those based on triphenylphosphine.

However, high reactivity is not always a benefit. In complex substrates with multiple reactive sites, the high reactivity of the iodide can sometimes lead to undesired side reactions if not carefully controlled.

2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (The Workhorse)

The stronger C-Br bond makes this reagent less reactive than its iodo counterpart. While this may seem like a disadvantage, it brings a different set of strategic benefits.

  • Enhanced Stability and Selectivity: Alkyl bromides are generally more stable and less sensitive than alkyl iodides. In molecules containing multiple halide atoms (e.g., an aryl iodide and an alkyl bromide), the difference in reactivity can be exploited for sequential, selective cross-coupling reactions.

  • Cost-Effectiveness: Alkyl bromides are typically more commercially available and less expensive than the equivalent iodides, a crucial factor for process development and scale-up.

  • Requires More Forcing Conditions: To achieve comparable reaction rates and yields to the iodide, the bromide often requires higher temperatures, longer reaction times, and more sophisticated catalytic systems. This frequently involves the use of bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) that promote the more challenging oxidative addition step.[3]

Experimental Data: A Comparative Overview

Hypothetical Comparison under Standard Palladium Catalysis (Reaction: Aryl-Br + Alkyl-Pinacolboronate -> Aryl-Alkyl)

Parameter2-(4-Iodobutyl) Derivative2-(4-Bromobutyl) DerivativeRationale
Reaction Temp. Room Temp to 60 °C80 °C to 110 °CWeaker C-I bond allows for lower activation energy.
Reaction Time 1 - 6 hours12 - 24 hoursFaster oxidative addition leads to shorter reaction times.
Typical Yield >90%70-85%Higher reactivity often leads to more complete conversion.
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ + SPhos/XPhosBromide requires a more active catalyst to facilitate C-Br cleavage.

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction, highlighting the critical role of oxidative addition.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiil R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiil Oxidative Addition (Rate-Limiting Step) pdiil_trans R¹-Pd(II)L₂-OR" pdiil->pdiil_trans Metathesis pdiil_final R¹-Pd(II)L₂-R² pdiil_trans->pdiil_final Transmetalation pdiil_final->pd0 Reductive Elimination product Coupled Product (R¹-R²) pdiil_final->product organohalide Organohalide (R¹-X) (e.g., Iodobutyl/Bromobutyl boronate) organohalide->pdiil boronate Organoboron Reagent (R²-B(OR)₂) boronate->pdiil_final base Base (e.g., K₂CO₃, Cs₂CO₃) base->pdiil_trans caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Standard Laboratory Protocol: Suzuki Coupling

This protocol provides a general methodology for the coupling of an aryl bromide with an alkylboronic ester.

Experimental_Workflow prep 1. Reagent Preparation - Weigh Aryl Halide (1.0 eq) - Weigh Boronic Ester (1.2 eq) - Weigh Base (e.g., K₃PO₄, 2.0 eq) - Weigh Pd Catalyst & Ligand setup 2. Reaction Setup - Add solids to oven-dried flask - Seal with septum - Purge with Argon/Nitrogen (3x) prep->setup solvent 3. Solvent Addition - Add anhydrous solvent (e.g., Toluene/Dioxane) - Add water if using aqueous base setup->solvent reaction 4. Reaction - Stir mixture at specified temp (e.g., 90 °C) - Monitor by TLC or LC-MS solvent->reaction workup 5. Workup - Cool to room temperature - Quench with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purify 6. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify analysis 7. Analysis - Characterize product by NMR, MS purify->analysis caption Fig. 2: General Experimental Workflow.

Caption: Fig. 2: General Experimental Workflow.

Detailed Steps:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the alkylboronic ester (iodo- or bromo-derivative, 1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) and any additional ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the required time (1-24 h). Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Recommendations

The choice between 2-(4-iodobutyl)- and 2-(4-bromobutyl)-pinacol boronate is a strategic decision based on the specific goals of the synthesis.

  • For maximum reactivity, speed, and mild conditions , especially in late-stage functionalization or with challenging substrates, the iodo-derivative is the superior choice. Its facile oxidative addition ensures high conversion under gentle conditions.

  • For cost-sensitive, large-scale syntheses or when designing sequential cross-coupling strategies , the bromo-derivative offers a robust and economical alternative. While it requires more forcing conditions and a carefully selected catalyst system, its stability and lower cost are significant advantages.

Ultimately, understanding the mechanistic underpinnings of the Suzuki reaction, particularly the impact of the carbon-halogen bond on the rate-determining oxidative addition step, empowers the modern chemist to make informed decisions, optimizing reaction conditions to achieve their synthetic goals with precision and efficiency.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • ResearchGate. (2010). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]

  • csbsju.edu. Oxidative Addition & Reductive Elimination. [Link]

  • Hao, W., et al. (2012). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PMC. [Link]

  • ACS Publications. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • Lau, K. S. Y., et al. (1974). Stereochemistry of oxidative addition of alkyl halides to palladium(0) complexes. Journal of the American Chemical Society. [Link]

  • Carrow, B. P. & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Royal Society of Chemistry. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

  • MySkinRecipes. 4,4,5,5-Tetramethyl-2-(5-octylthiophen-2-yl)-1,3,2-dioxaborolane. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • MySkinRecipes. 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. PMC. [Link]

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A Comparative Guide to 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for molecular building blocks that offer both stability and versatile reactivity is paramount. Alkylboronic esters have become indispensable reagents for forging carbon-carbon bonds, enabling the construction of complex molecules with high sp³ character.[1][2] This guide provides an in-depth comparison of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a bifunctional linchpin, against other common alkylboronic esters. We will explore its unique advantages in terms of stability, reactivity, and synthetic utility, supported by comparative data and detailed experimental protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.

The Ascendancy of Alkylboronic Esters in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and exceptional functional group tolerance.[3][4] While initially dominated by aryl and vinyl boron reagents, the use of alkylboron compounds has surged, driven by the need to introduce saturated carbocyclic fragments into drug candidates.[5] Alkylboronic esters, particularly those derived from pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or 'Bpin'), have emerged as superior alternatives to their corresponding boronic acids.[6]

The key advantages of pinacol esters include:

  • Enhanced Stability: They are generally solid, crystalline compounds that are stable to air and moisture, and can be purified via silica gel chromatography, unlike many alkylboronic acids which are prone to dehydration and protodeboronation.[2][6]

  • Improved Handling: Their stability simplifies storage and handling, contributing to reproducibility in reactions.

  • Broad Compatibility: They are compatible with a wide array of functional groups, making them ideal for late-stage functionalization in complex syntheses.[2]

Profiling 2-(4-Iodobutyl)-Bpin: A Bifunctional Reagent

This compound is more than a simple alkylating agent; it is a strategic tool for sequential and orthogonal synthesis.

Synthesis and Structure

This reagent is a primary alkylboronic ester featuring a terminal iodide on the butyl chain. This bifunctional design is its most powerful attribute. The C-B bond provides a nucleophilic carbon source for palladium-catalyzed cross-coupling, while the C-I bond offers a robust electrophilic site for subsequent nucleophilic substitution or a secondary cross-coupling event.

Its synthesis is typically achieved through the transition-metal-catalyzed hydroboration of 4-iodo-1-butene with pinacolborane (HBpin). This method provides direct and high-yielding access to the desired product.

cluster_0 Synthesis Workflow 4-Iodo-1-butene 4-Iodo-1-butene Reaction Hydroboration 4-Iodo-1-butene->Reaction HBpin Pinacolborane (HBpin) HBpin->Reaction Catalyst [Ir(cod)OMe]2 dtbbpy Catalyst->Reaction cat. Solvent Solvent (e.g., THF) Solvent->Reaction Product 2-(4-Iodobutyl)-Bpin Reaction->Product

Caption: Synthesis of 2-(4-Iodobutyl)-Bpin via catalyzed hydroboration.

Orthogonal Reactivity

The true value of 2-(4-Iodobutyl)-Bpin lies in its capacity for programmed, sequential reactions. A typical strategy involves:

  • Suzuki-Miyaura Coupling: Utilize the boronic ester to couple the butyl chain to an aryl or vinyl halide. The iodide remains intact under these conditions.

  • Secondary Transformation: The resulting product, now containing a terminal iodide, can be subjected to a variety of transformations, including Williamson ether synthesis, amination, cyanation, or another metal-catalyzed coupling like Sonogashira or Heck reactions.

This orthogonality allows for the efficient construction of complex molecules from simple precursors, avoiding lengthy linear syntheses and protection/deprotection steps.

cluster_1 Sequential Reaction Pathway Start 2-(4-Iodobutyl)-Bpin + Ar-Br Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate Ar-(CH2)4-I Step1->Intermediate Pd cat., Base Step2 Nucleophilic Substitution (Nu-) Intermediate->Step2 FinalProduct Ar-(CH2)4-Nu Step2->FinalProduct

Caption: Orthogonal reactivity of 2-(4-Iodobutyl)-Bpin in sequential synthesis.

Comparative Analysis with Alternative Alkylboronic Esters

The choice of an alkylboronic ester depends on the specific synthetic goal. Here, we compare 2-(4-Iodobutyl)-Bpin to other common classes of reagents.

Feature2-(4-Iodobutyl)-Bpinn-Butyl-Bpin (Non-functionalized)sec-Butyl-Bpin (Secondary)Potassium Alkyltrifluoroborates (R-BF3K)
Structure Primary, with terminal iodidePrimary, unfunctionalized alkyl chainSecondary, branched alkyl chainAnionic borate salt
Key Advantage Bifunctional for sequential reactionsSimple, direct alkylationIntroduces steric bulkHigh stability, often crystalline, slow-release
Stability High; chromatographable, stable to air/moistureHigh; comparable to functionalized analogueModerate; risk of decompositionVery high; often superior to esters in storage
Reactivity Excellent in Suzuki couplingExcellent; standard for primary alkyl couplingLower; prone to β-hydride eliminationRequires specific activation; slower transmetalation
Handling Easy; typically a solid or high-boiling liquidEasy; typically a liquidEasy; typically a liquidEasy; non-hygroscopic solids
Synthetic Utility Modular assembly of complex scaffoldsSimple butyl group installationCreation of sec-butyl substituted arenesGood for challenging couplings where slow addition is key
Versus Non-functionalized Primary Esters (e.g., n-Butyl-Bpin)

The primary advantage of 2-(4-Iodobutyl)-Bpin over a simple analogue like n-butyl-Bpin is strategic. While both reagents will participate efficiently in Suzuki-Miyaura couplings under similar conditions (typically using a palladium catalyst with a phosphine ligand like SPhos or AntPhos and a suitable base), n-butyl-Bpin offers only the installation of a butyl group.[1][5] 2-(4-Iodobutyl)-Bpin installs a functional handle for further elaboration, dramatically increasing its value in multi-step syntheses.

Versus Secondary Alkylboronic Esters (e.g., sec-Butyl-Bpin)

Secondary alkylboronic esters are valuable for introducing branched alkyl chains but present a significant challenge: β-hydride elimination . This competitive side reaction can lower yields and lead to complex product mixtures. Overcoming this often requires highly specialized ligands and carefully optimized conditions.[5] As a primary alkylboronic ester, 2-(4-Iodobutyl)-Bpin is not susceptible to this pathway, making its reactions more robust, predictable, and higher-yielding.

Versus Potassium Alkyltrifluoroborates (R-BF₃K)

Potassium alkyltrifluoroborates are another popular class of alkylboron reagents, prized for their exceptional benchtop stability.[1] They are often crystalline, non-hygroscopic solids. However, their participation in the Suzuki-Miyaura catalytic cycle is different. The B-C bond is less labile, and transmetalation is often slower. While this can be advantageous in some contexts, it can also lead to sluggish reactions requiring higher temperatures or more forcing conditions compared to the readily transmetalated pinacol esters.

Experimental Protocols and Best Practices

To ensure trustworthy and reproducible results, the following protocols are provided with causal explanations for key steps.

General Protocol for Suzuki-Miyaura Coupling of 2-(4-Iodobutyl)-Bpin

This protocol describes a typical reaction between an aryl bromide and 2-(4-Iodobutyl)-Bpin.

Rationale: The choice of catalyst, ligand, and base is critical. A bulky, electron-rich phosphine ligand (like SPhos) promotes the oxidative addition and reductive elimination steps while stabilizing the palladium center. A base like K₃PO₄ is essential to activate the boronic ester for transmetalation. The reaction must be conducted under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.08 mmol, 8 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL). The choice of solvent can influence reaction rates and solubility.

  • Inerting: Seal the flask and purge with inert gas for 5-10 minutes. This step is crucial to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the aryl bromide is a good indicator of completion.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure aryl-(CH₂)₄-I product.

Conclusion

This compound stands out as a highly valuable and strategic building block in organic synthesis. While sharing the inherent stability and handling advantages of the pinacol ester class, its true power is realized through its bifunctional nature. It offers a robust and predictable platform for primary alkyl Suzuki-Miyaura coupling, free from the complications of β-hydride elimination seen with secondary esters. More importantly, it installs a versatile iodide handle, enabling efficient, orthogonal, and sequential bond formation. For researchers in drug discovery and materials science, this reagent is not merely an alternative but a superior choice for the streamlined construction of complex, functionalized molecular architectures.

References

  • Order of thermodynamic stability of representative boronic esters. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Thomas, A. A., & Zise, C. A. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 20(15), 4549–4553. Available from: [Link]

  • Pytela, O., Vlčková, M., & Ludwig, M. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 5090–5093. Available from: [Link]

  • Gelep, C. E., Johnson, J. A., & Johnson, J. A. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276–283. Available from: [Link]

  • Almutairi, N. E. A., Elsharif, N. A., Kamranifard, T., Wang, J., & Partridge, B. M. (2021). Amination of alkylboronic esters. White Rose Research Online. Available from: [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277–299. Available from: [Link]

  • D'hooghe, M., et al. (2011). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available from: [Link]

  • Foss, F. W., et al. (2010). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 132(48), 17105–17107. Available from: [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. Available from: [Link]

  • Chemler, S. R. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. Available from: [Link]

  • Malik, I., & Czarnocki, Z. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1193. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. Available from: [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2015). ResearchGate. Available from: [Link]

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  • US Patent for Process for the preparation of tavaborole, its novel polymorphic forms and intermediates thereof. (n.d.). Google Patents.
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  • Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 19, 2026, from [Link]

  • Das, B. C., et al. (2020). Boron Chemistry for Medical Applications. Molecules, 25(11), 2649. Available from: [Link]

  • Luram, R., et al. (2017). N(4)-[B-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)methyl]-2'-deoxycytidine as a potential boron delivery agent with respect to glioblastoma. Biomedicine & Pharmacotherapy, 95, 1349-1356. Available from: [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

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A Comparative Guide to the Reactivity of Alkyl Iodides vs. Alkyl Bromides in Boronic Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-boron (C-B) bonds to generate alkylboronic esters stands as a cornerstone transformation. These versatile intermediates are pivotal in the construction of complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction. The choice of the alkyl halide precursor—typically an iodide or a bromide—is a critical parameter that significantly influences reaction efficiency, scope, and conditions. This guide provides an in-depth technical comparison of the reactivity of alkyl iodides and alkyl bromides in the synthesis of boronic esters, supported by experimental data and mechanistic insights to inform your experimental design.

At a Glance: Key Reactivity Differences

FeatureAlkyl IodidesAlkyl Bromides
General Reactivity Generally more reactive due to weaker C-I bond.Less reactive than iodides but often more stable.
Oxidative Addition Faster oxidative addition in metal-catalyzed reactions.Slower oxidative addition compared to iodides.
Radical Borylation Often preferred substrates, leading to higher yields.Also effective, but may require additives like KI to enhance reactivity.
Stability Can be less stable under certain reaction conditions.Generally more stable, which can be advantageous in some cases.
Cost & Availability Typically more expensive and less diverse commercially.More cost-effective and available in a wider variety.

Mechanistic Underpinnings: The "Why" Behind the Reactivity

The disparate reactivity of alkyl iodides and bromides in boronic ester synthesis is primarily governed by the strength of the carbon-halogen (C-X) bond and the nature of the reaction mechanism, which can be broadly categorized into metal-catalyzed and metal-free pathways.

Metal-Catalyzed Borylation: The Role of Oxidative Addition

In palladium- and copper-catalyzed borylation reactions, the initial and often rate-determining step is the oxidative addition of the alkyl halide to the low-valent metal center. The C-X bond strength decreases down the halogen group (C-Br > C-I), making the C-I bond easier to break. This translates to a lower activation energy and a faster rate of oxidative addition for alkyl iodides compared to their bromide counterparts[1][2][3].

For palladium-catalyzed reactions, the oxidative addition typically proceeds via a nucleophilic displacement (SN2-type) mechanism at the primary alkyl halide[1]. The superior leaving group ability of iodide compared to bromide further accelerates this step.

Diagram: Palladium-Catalyzed Borylation Cycle

Palladium_Catalyzed_Borylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R_X R-X (Alkyl Halide) (X = I, Br) R_X->OxAdd PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation B2pin2 B_2pin_2 B2pin2->Transmetalation PdII_Bpin R-Pd(II)(Bpin)L_n Transmetalation->PdII_Bpin Base Base (e.g., K_3PO_4) Base->Transmetalation RedElim Reductive Elimination PdII_Bpin->RedElim RedElim->Pd0 Catalyst Regeneration R_Bpin R-Bpin (Product) RedElim->R_Bpin

Caption: Generalized catalytic cycle for palladium-catalyzed borylation.

Transition-Metal-Free Radical Borylation

In the absence of a transition metal catalyst, borylation can proceed through a radical mechanism[3][4]. This pathway is often initiated by a single-electron transfer (SET) to the alkyl halide, leading to the formation of an alkyl radical. The weaker C-I bond also facilitates this process, making alkyl iodides generally more reactive substrates in radical borylations[4]. In some cases, alkyl bromides can be used effectively, but may require the addition of a catalytic amount of an iodide source (e.g., KI) to facilitate the reaction, presumably through an in situ Finkelstein reaction to generate the more reactive alkyl iodide[1].

Diagram: Radical Borylation Workflow

Radical_Borylation_Workflow start Alkyl Halide (R-X) + Diboron Reagent (B_2pin_2) + Base/Initiator initiation Initiation (e.g., SET) start->initiation trapping Radical Trapping start->trapping B_2pin_2 radical Alkyl Radical (R.) initiation->radical radical->trapping product Alkylboronic Ester (R-Bpin) trapping->product

Sources

Validating the Structure of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural characterization of synthetic intermediates is not merely a procedural step but a cornerstone of scientific rigor. Organoboron compounds, particularly boronate esters like 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are invaluable building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in constructing complex molecular architectures necessitates an unambiguous understanding of their three-dimensional structure. This guide provides an in-depth exploration of X-ray crystallography for the structural validation of this compound, while also offering a comparative analysis with other prevalent analytical techniques.

The Imperative of Structural Validation

The reactivity and stability of boronate esters are intrinsically linked to their structure. The geometry of the dioxaborolane ring and the conformation of the alkyl chain in this compound can influence its reactivity in subsequent synthetic steps. An incorrect structural assignment could lead to the formation of unintended products, wasting valuable resources and time. Therefore, definitive structural validation is paramount. While techniques like NMR and mass spectrometry provide crucial information about connectivity and composition, single-crystal X-ray diffraction stands alone in its ability to provide a precise three-dimensional map of the molecule.

A Deep Dive into X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a crystalline compound. The process involves irradiating a single crystal of the target compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision.

1. Purification and Crystallization: The Crucial First Step

The quality of the crystal is the single most important factor for a successful X-ray diffraction experiment. The sample of this compound must be of high purity. Common purification techniques for boronate esters include column chromatography on silica gel or recrystallization.[2]

Crystallization of this compound:

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For a non-polar molecule like this, solvents such as hexane, pentane, or a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate would be a good starting point.

  • Slow Evaporation: A saturated solution of the compound is prepared and filtered to remove any particulate matter. The solution is then left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent like dichloromethane is placed in a small open vial. This vial is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble, such as pentane. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A nearly saturated solution is slowly cooled from a higher temperature. This can be achieved by placing the solution in a Dewar flask with a solvent that slowly sublimes (e.g., warm water in a cold room).

2. Crystal Mounting and Data Collection

Once suitable crystals are obtained (typically 0.1-0.3 mm in size), a single, well-formed crystal is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

3. Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the "phase problem" and generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to obtain the final, precise crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.

What to Expect from the Crystal Structure

While a specific crystal structure for this compound is not publicly available as of early 2026, we can predict key structural features based on related compounds. The five-membered dioxaborolane ring is expected to be nearly planar.[3][4] The C-B bond length will likely be in the range of 1.55-1.58 Å, and the B-O bond lengths around 1.35-1.38 Å.[4] The conformation of the 4-iodobutyl chain will be of particular interest, as it can adopt various staggered arrangements.

Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Purification Purification of Compound Crystallization Crystallization Purification->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray DataProcessing Data Processing Xray->DataProcessing Solution Structure Solution (Phase Problem) DataProcessing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: Workflow of single-crystal X-ray crystallography.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides unparalleled detail, it is not always feasible or necessary. Other analytical techniques offer complementary information and are often used in conjunction.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow. Provides information on the solid-state structure, which may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C, ¹¹B), stereochemistry, and dynamic processes in solution.Provides information about the structure in solution, which is often more relevant to reactivity. Non-destructive.Does not provide precise bond lengths and angles. Can be difficult to interpret for complex molecules or mixtures.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information about the overall molecular structure.

Synergistic Approach: The Best of All Worlds

For a comprehensive validation of the structure of this compound, a multi-technique approach is recommended. NMR and MS should be used to confirm the connectivity and molecular formula, respectively. X-ray crystallography, if successful, would then provide the definitive 3D structure, confirming the stereochemistry and providing insights into the solid-state conformation.

Logical Relationship of Analytical Techniques for Structural Validation

G cluster_0 Initial Characterization cluster_1 Definitive Structure MS Mass Spectrometry (Molecular Formula) XRD X-ray Crystallography (3D Structure) MS->XRD NMR NMR Spectroscopy (Connectivity) NMR->XRD ConfirmedStructure Validated Structure XRD->ConfirmedStructure

Caption: The logical flow of structural validation.

Conclusion

The validation of the structure of this compound is a critical step in its application in research and development. Single-crystal X-ray crystallography offers the most definitive method for this purpose, providing a wealth of structural information. However, a comprehensive understanding is best achieved through a synergistic approach, integrating data from NMR and mass spectrometry. This multi-faceted analytical strategy ensures the highest level of scientific integrity and provides a solid foundation for subsequent research endeavors.

References

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  • A Practical and Modular Construction of C(sp3)-rich Alkyl Boron Compounds. (2021). ChemRxiv. [Link]

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  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). In D. G. Hall (Ed.), Boronic Acids (pp. 1-100). Wiley-VCH.
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  • data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan- 2-yl)ethenyl]-9H-carbazole. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 193–196. [Link]

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  • Boronic acid. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol. (n.d.). Boron Molecular. Retrieved January 20, 2026, from [Link]

  • Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. (2024). ChemRxiv. [Link]

Sources

Mass spectrometry analysis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Analytical Challenge of a Bifunctional Reagent

This compound is a valuable bifunctional reagent in modern organic synthesis. Its utility lies in the orthogonal reactivity of its two key functional groups: the pinacol boronic ester, a staple of Suzuki-Miyaura cross-coupling reactions, and the primary alkyl iodide, which is amenable to nucleophilic substitution and other transformations. For researchers in pharmaceutical and materials science, verifying the identity, purity, and stability of this reagent is paramount to ensuring the success and reproducibility of subsequent synthetic steps.

However, the very structure that makes this molecule synthetically useful also presents distinct challenges for mass spectrometric analysis. It is a relatively non-polar, neutral molecule lacking easily ionizable sites (such as acidic or basic functional groups), which complicates analysis by common soft-ionization techniques like Electrospray Ionization (ESI). Furthermore, the presence of both boron and iodine atoms introduces unique isotopic signatures that, while powerful for confirmation, require careful interpretation.

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of mass spectrometry-based methodologies for the comprehensive characterization of this compound. We will explore the causality behind choosing specific ionization techniques, present supporting experimental data, and contrast the capabilities of mass spectrometry with other orthogonal analytical methods.

Part 1: A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in the mass spectrometric analysis of this analyte. The goal is to convert the neutral molecule into a gas-phase ion with maximum efficiency and minimal unintended degradation. We will compare three common techniques: Gas Chromatography with Electron Ionization (GC-EI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds, a category that includes many alkyl halides and boronic esters.[1][2] In this approach, the sample is vaporized and separated on a GC column before entering the ion source.

  • Principle of Ionization: In the EI source, high-energy electrons (~70 eV) bombard the molecule, causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).[3] This high energy often leads to extensive and reproducible fragmentation.[4]

  • Expected Performance: The C-I bond is the weakest in the molecule, making its cleavage a highly probable fragmentation event. While this provides a rich fragmentation pattern for structural confirmation, the molecular ion peak at m/z 310 is expected to be of very low abundance or entirely absent. The base peak is often a small, stable carbocation fragment.[5]

Hypothetical GC-EI-MS Spectrum:

m/z (Observed) Relative Abundance (%) Proposed Fragment Ion Fragment Structure Notes
310< 1[C₁₀H₂₀BIO₂]⁺•[M]⁺•Molecular Ion (very weak)
18345[C₁₀H₂₀BO₂]⁺[M - I]⁺Loss of iodine radical
1275[I]⁺I⁺Iodine cation (confirms presence of I)
10080[C₆H₁₂BO₂]⁺Pinacolboronate fragmentCleavage of the C-B bond
8365[C₅H₈BO]⁺Fragment from pinacol groupCommon boronic ester fragment
57100[C₄H₉]⁺Butyl cationBase Peak , loss of the iodo-boronate moiety
4170[C₃H₅]⁺Allyl cationFurther fragmentation of the butyl chain
Liquid Chromatography-Atmospheric Pressure Chemical Ionization MS (LC-APCI-MS)

APCI is an excellent alternative for analyzing less polar to non-polar molecules that are not amenable to ESI.[6][7] It is considered a "soft" ionization technique, but it is more energetic than ESI.[8]

  • Principle of Ionization: The LC eluent is sprayed into a heated vaporizer, and a high-voltage corona discharge needle ionizes the surrounding solvent and nitrogen gas molecules. These primary ions then transfer a proton to the analyte molecule through gas-phase reactions, typically forming a protonated molecule, [M+H]⁺.[9]

  • Expected Performance: Given the analyte's thermal stability and moderate polarity, APCI is exceptionally well-suited.[10] It is expected to produce an intense signal for the protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it ideal for accurate molecular weight determination.

Hypothetical LC-APCI-MS Spectrum:

m/z (Observed) Relative Abundance (%) Proposed Ion Formula Notes
311.0721100[M+H]⁺[C₁₀H₂₁BIO₂]⁺Base Peak , Protonated Molecule
333.054015[M+Na]⁺[C₁₀H₂₀BIONaO₂]⁺Sodium adduct (from solvent impurity)
184.16355[M+H - I]⁺[C₁₀H₂₁BO₂]⁺In-source fragment (loss of HI)
Liquid Chromatography-Electrospray Ionization MS (ESI-MS)

ESI is the most common LC-MS ionization technique but is best suited for polar molecules that are already ionized in solution or can be easily protonated or deprotonated.[11][12]

  • Principle of Ionization: A high voltage is applied to the LC eluent as it exits a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Expected Performance: Direct ionization of this compound is inefficient due to its lack of acidic or basic sites. However, organoboron compounds can be detected, often as adducts with cations like Na⁺ or K⁺ present in the mobile phase or as contaminants.[13][14] The signal intensity is expected to be significantly lower than with APCI.

Hypothetical LC-ESI-MS Spectrum:

m/z (Observed) Relative Abundance (%) Proposed Ion Formula Notes
333.0540100[M+Na]⁺[C₁₀H₂₀BIONaO₂]⁺Base Peak , Sodium Adduct
349.027935[M+K]⁺[C₁₀H₂₀BIKO₂]⁺Potassium Adduct
311.07215[M+H]⁺[C₁₀H₂₁BIO₂]⁺Protonated Molecule (very low abundance)

Part 2: The Definitive Power of High-Resolution Mass Spectrometry (HRMS)

Regardless of the ionization method, employing a high-resolution mass analyzer (such as a Time-of-Flight, TOF, or Orbitrap) provides unambiguous elemental composition determination. This is particularly crucial for this analyte due to the unique isotopic signatures of its constituent elements.

  • Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio of an ion to within 5 parts-per-million (ppm) of its true value, allowing for the confident assignment of an elemental formula.

  • Isotopic Pattern Analysis: The natural isotopic abundance of boron is approximately 20% ¹⁰B and 80% ¹¹B.[15] This creates a characteristic isotopic pattern for any boron-containing ion, which serves as a definitive confirmation of its presence. Iodine is monoisotopic (100% ¹²⁷I), simplifying that portion of the spectrum. The overall pattern is a convolution of the contributions from boron and carbon (¹²C vs. ¹³C).

Table: HRMS Data for the Protonated Molecule ([M+H]⁺)

Parameter Value
FormulaC₁₀H₂₁¹¹BIO₂
Calculated Exact Mass311.0732
Hypothetical Observed Mass311.0721
Mass Error-3.5 ppm
Isotopic PeakCalculated m/z
A (Mainly ¹¹B, ¹²C)311.0732
A+1 (Mainly ¹¹B, ¹³C)312.0766
A (from ¹⁰B)310.0762

Part 3: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

To definitively confirm the structure and connectivity of the analyte, tandem mass spectrometry (MS/MS) is the ultimate tool. In this experiment, the ion of interest (e.g., the [M+H]⁺ ion at m/z 311 from APCI) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

The fragmentation pathway provides a structural fingerprint of the molecule.

G parent [M+H]⁺ m/z 311.07 frag1 [M+H - HI]⁺ m/z 183.15 parent->frag1 -127.91 Da (Loss of HI) frag2 [M+H - C₄H₈]⁺ m/z 255.01 parent->frag2 -56.06 Da (Loss of Butene) frag3 [C₆H₁₂BO₂]⁺ m/z 127.09 frag1->frag3 -56.06 Da (Loss of Butene) frag4 [C₄H₉]⁺ m/z 57.07 frag1->frag4 -126.08 Da (Loss of Iodo-boronate group)

Caption: Proposed MS/MS fragmentation pathway for [C₁₀H₂₁BIO₂]⁺.

Hypothetical MS/MS Spectrum of Precursor Ion m/z 311.07

Product Ion m/z Relative Abundance (%) Proposed Fragment Notes
183.1549100[C₁₀H₂₀BO₂]⁺Loss of neutral HI. Confirms iodo-substituent.
127.091145[C₆H₁₂BO₂]⁺Cleavage of the butyl-boron bond. Confirms pinacol ester.
57.070460[C₄H₉]⁺Butyl cation fragment.

Part 4: Experimental Protocols

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile, dry solvent such as Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Hold at 60 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Scan mode from m/z 40 to 400.

Protocol 2: LC-APCI/ESI-MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in Acetonitrile. Note: Pinacol boronic esters can be susceptible to hydrolysis under typical reversed-phase HPLC conditions (high aqueous content).[16][17][18] Using a high percentage of organic solvent is recommended.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 60% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (APCI):

    • Ion Source: APCI, Positive Ion Mode.

    • Corona Discharge: 4 µA.

    • Vaporizer Temperature: 400 °C.

    • Drying Gas: Nitrogen at 5 L/min, 350 °C.

    • Mass Analyzer: Scan mode from m/z 100 to 500.

  • MS Conditions (ESI):

    • Ion Source: ESI, Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at 10 L/min, 350 °C.

    • Mass Analyzer: Scan mode from m/z 100 to 500.

Caption: General workflow for MS analysis of the target analyte.

Part 5: Comparison with Orthogonal Analytical Techniques

While powerful, mass spectrometry provides only one piece of the analytical puzzle. For complete and unambiguous characterization, data should be correlated with orthogonal techniques.

Technique Information Provided Strengths for this Analyte Limitations
Mass Spectrometry Molecular Weight, Elemental Formula (HRMS), Structural Fragments (MS/MS)Confirms MW and presence of I and B. Highly sensitive.Provides limited information on atom connectivity and stereochemistry.
NMR Spectroscopy Detailed atom connectivity (¹H, ¹³C), Boron environment (¹¹B)The "gold standard" for structural elucidation. Can quantify purity.Lower sensitivity than MS. Requires more sample.
Elemental Analysis Bulk elemental composition (%C, %H)Provides empirical formula to corroborate HRMS data.Does not give structural information. Requires pure sample.

Summary and Recommendations

The mass spectrometric analysis of this compound requires careful consideration of the ionization technique.

  • For Routine Screening and Purity Checks: LC-APCI-MS is the recommended method. It provides a robust and intense signal for the protonated molecular ion, allowing for straightforward molecular weight confirmation and quantification.

  • For Structural Confirmation and Unknown Identification: GC-EI-MS provides a rich, reproducible fragmentation pattern that serves as a structural fingerprint. This is invaluable when comparing to a known standard or elucidating the structure of a reaction byproduct.

  • For Unambiguous Formula Assignment: High-Resolution Mass Spectrometry (HRMS) is essential. The combination of accurate mass measurement and the unique isotopic signature of boron provides the highest level of confidence in identification.

  • When Only ESI is Available: Expect to see adduct ions ([M+Na]⁺, [M+K]⁺). While not ideal, it can still provide molecular weight information if interpreted correctly.

Ultimately, a comprehensive characterization relies on a combination of techniques. The synergy between the molecular weight and formula data from HRMS and the detailed connectivity map from NMR spectroscopy provides an unassailable structural assignment for this critical synthetic reagent.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (n.d.).
  • Atmospheric Pressure Chemical Ionization (APCI) - National MagLab. (n.d.).
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed Central. (n.d.).
  • Atmospheric Pressure Chemical Ionization Source, APCI - Agilent. (n.d.).
  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry - LabX. (n.d.).
  • Electrospray and APCI Mass Analysis - AxisPharm. (n.d.).
  • Atmospheric-pressure chemical ionization - Wikipedia. (n.d.). Retrieved from [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole - MDPI. (2023). Retrieved from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012). Retrieved from [Link]

  • Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source - PubMed. (2015). Retrieved from [Link]

  • Mass spectrometnc analysis for organic boron compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020). Retrieved from [Link]

  • Accurate Mass Determination of Organotrifluoroborates - PubMed. (2007). Retrieved from [Link]

  • Gas Chromatography/Mass Spectrometry (GC/MS) - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply - PMC - NIH. (n.d.). Retrieved from [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides - Shimadzu. (2012). Retrieved from [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021). Retrieved from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). Retrieved from [Link]

  • MALDI or ESI which is suitable for small molecules? - ResearchGate. (2013). Retrieved from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

  • Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery - PubMed Central. (2021). Retrieved from [Link]

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications | Borates Today. (2023). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Quantification of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In our work, the precise quantification of synthetic intermediates is not merely a procedural step; it is the foundation upon which process control, yield optimization, and ultimately, the quality of the final active pharmaceutical ingredient (API) are built. Today, we turn our analytical lens to 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable alkylboronic pinacol ester building block.

The primary analytical challenge with this and related boronic esters is their inherent susceptibility to hydrolysis, converting the desired ester back to its corresponding boronic acid and pinacol.[1][2] This instability is not just a storage concern; it can actively occur during sample preparation and chromatographic analysis, leading to inaccurate purity assessments.[3][4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the robust quantification of this intermediate, grounded in mechanistic principles and field-proven strategies.

The Core Analytical Challenge: Hydrolytic Instability

The central issue governing all methodological choices is the hydrolysis of the pinacol ester. The boronic ester functional group can react with water, especially under acidic or basic conditions or when catalyzed by active surfaces, to yield 4-iodobutylboronic acid.

cluster_products Ester 2-(4-Iodobutyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane (Analyte) Acid 4-Iodobutylboronic Acid (Hydrolysis Product) Ester->Acid Hydrolysis (e.g., residual water, active silanols) Water + 2 H₂O Pinacol + Pinacol

Figure 1: The hydrolysis reaction of the target boronic ester.

This reaction poses a significant problem for reversed-phase HPLC (RP-HPLC), which traditionally uses aqueous mobile phases.[5] For GC, while the parent ester is sufficiently volatile, the resulting boronic acid is not, making it invisible to the analysis without derivatization.[2] Our objective is to develop a quantitative method that minimizes this artifact generation while providing a true picture of the sample's purity.

Approach 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purity analysis due to its high resolution and versatility. However, for boronic esters, the standard RP-HPLC approach must be carefully modified to prevent on-column hydrolysis.

Causality Behind Experimental Choices

Our strategy is built around creating a low-nucleophile environment to preserve the ester's integrity throughout the analysis.[6]

  • Column Selection: The stationary phase is a critical factor. Standard silica-based C18 columns can have residual, acidic silanol groups on their surface that actively catalyze hydrolysis.[3][7] Therefore, the use of a column with low residual silanol activity is paramount. From our experience, end-capped columns or those based on hybrid particle technology, such as the Waters XTerra MS C18, demonstrate significantly reduced on-column hydrolysis.[3][7][8]

  • Sample Diluent: This is the first line of defense. Preparing samples in diluents containing water (e.g., 1:1 ACN:water) or even protic solvents like methanol can lead to significant hydrolysis before the sample is even injected.[5][8] The choice must be an aprotic solvent that provides good solubility. Acetonitrile (ACN) is an excellent and widely used choice.[6]

  • Mobile Phase Composition: The presence of water in the mobile phase is the primary driver of on-column degradation. While a completely non-aqueous mobile phase is an option (normal-phase), it is often less robust. In a reversed-phase context, we aim to minimize hydrolysis by:

    • Avoiding pH Modifiers: Acidic modifiers like formic or trifluoroacetic acid can accelerate hydrolysis.[7] A mobile phase with no pH modifier is often the most effective starting point.[7][8]

    • Considering HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a high percentage of organic solvent, which effectively suppresses hydrolysis and provides good solubility for the ester.[1][9]

  • Detection: The analyte lacks a strong UV chromophore. Detection will likely be performed at a low wavelength, such as 210 nm or 220 nm.[7] For enhanced specificity and confirmation, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard, as it can simultaneously monitor for the parent ion and the boronic acid.[10][11]

Experimental Protocol: Optimized Reversed-Phase HPLC

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Accurately weigh sample Prep2 Dissolve in 100% ACN to final concentration (e.g., 0.5 mg/mL) Prep1->Prep2 Prep3 Filter through 0.45 µm PTFE syringe filter Prep2->Prep3 Inject Inject 5 µL onto low-silanol C18 column Prep3->Inject Elute Elute with Water/ACN gradient (No acid modifier) Inject->Elute Detect Detect at 210 nm (UV) or by MS Elute->Detect Integrate Integrate peaks for parent ester and boronic acid Detect->Integrate Quantify Quantify using external standard calibration Integrate->Quantify

Figure 2: Experimental workflow for HPLC analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample into a 20 mL volumetric flask.
  • Dissolve and dilute to volume with 100% HPLC-grade acetonitrile (ACN).[5][6] Sonicate briefly if necessary.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.[12]

2. HPLC Instrumentation and Conditions:

  • Instrument: Agilent 1200 series or equivalent.
  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.[7]
  • Mobile Phase A: Water (HPLC Grade).
  • Mobile Phase B: Acetonitrile (HPLC Grade).
  • Gradient:
  • 0-2 min: 50% B
  • 2-15 min: 50% to 95% B
  • 15-18 min: 95% B
  • 18.1-22 min: 50% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Autosampler Temperature: 4 °C.[7]
  • Detection: UV at 210 nm.

3. System Suitability:

  • Prepare a mixed sample containing the ester and a small amount of its hydrolyzed boronic acid.
  • Resolution: The resolution between the boronic ester and boronic acid peaks should be > 2.0.
  • Tailing Factor: The tailing factor for the main analyte peak should be < 1.5.
  • Reproducibility: The relative standard deviation (RSD) for six replicate injections of a standard should be < 2.0%.[13]

Approach 2: Gas Chromatography (GC)

GC is an attractive alternative due to its speed and high efficiency, provided the analyte is sufficiently volatile and thermally stable.[14] The target compound, being a liquid with a relatively low molecular weight (309.98 g/mol ), is a good candidate for direct GC analysis.[15]

Causality Behind Experimental Choices

The GC strategy focuses on rapid volatilization and separation while preventing pre-analysis degradation.

  • Direct Injection: The key advantage of GC for this specific analyte is the potential for direct injection without derivatization. This simplifies sample preparation significantly.[16] However, this approach is blind to the non-volatile boronic acid impurity.[2] Therefore, GC is best suited for potency assays where hydrolysis has been proven to be controlled, rather than for primary purity profiling.

  • Injector Temperature: The injector temperature must be high enough to ensure complete and instantaneous vaporization of the analyte but not so high as to cause thermal degradation. A temperature of 250 °C is a robust starting point.

  • Column Selection: A standard, low-to-mid polarity column is appropriate. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) provides excellent resolving power for a wide range of compounds and is a workhorse in many labs.

  • Sample Preparation: As with HPLC, the use of an anhydrous, aprotic solvent is critical to prevent hydrolysis in the vial.[17] Hexane or dichloromethane are excellent choices.

  • Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds, providing excellent linearity and sensitivity for quantification. For identity confirmation, a Mass Spectrometer (MS) is indispensable.[18]

Experimental Protocol: Direct Injection GC

This protocol is optimized for a rapid assay of the main component.

cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Prep1_gc Accurately weigh sample Prep2_gc Dissolve in anhydrous Hexane to final concentration (e.g., 1.0 mg/mL) Prep1_gc->Prep2_gc Prep3_gc Transfer to GC vial Prep2_gc->Prep3_gc Inject_gc Inject 1 µL (Split mode) into GC Prep3_gc->Inject_gc Separate_gc Separate on DB-5 column with temperature program Inject_gc->Separate_gc Detect_gc Detect by FID or MS Separate_gc->Detect_gc Integrate_gc Integrate analyte peak Detect_gc->Integrate_gc Quantify_gc Quantify using internal or external standard Integrate_gc->Quantify_gc

Sources

A Comparative Guide to Palladium Ligand Performance in C(sp³)-C(sp²) Suzuki-Miyaura Couplings with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the creation of carbon-carbon bonds is paramount.[1][2] The coupling of sp³-hybridized alkylboron reagents with sp²-hybridized aryl halides to form alkylarenes is of increasing interest, as molecules with greater three-dimensional character are often considered more "drug-like."[3] This guide provides an in-depth comparison of palladium ligand performance for the Suzuki-Miyaura coupling of a versatile C4 building block, 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will explore the mechanistic role of ligands, compare the efficacy of different ligand classes with supporting data, provide a detailed experimental protocol, and offer insights into troubleshooting common challenges.

Introduction: The Critical Role of Ligands in C(sp³)-C(sp²) Coupling

The Suzuki-Miyaura reaction has revolutionized C-C bond formation due to its mild conditions and high functional group tolerance.[1] While traditionally used for C(sp²)-C(sp²) couplings, its application to C(sp²)-C(sp³) bond formation using alkylboron reagents presents unique challenges.[3] The substrate at the heart of this guide, this compound, is a primary alkyl pinacol boronic ester. These reagents are often sluggish in the critical transmetalation step and are susceptible to side reactions like β-hydride elimination (though not an issue for this specific substrate due to the lack of a β-hydrogen on the subsequent carbon) and protodeboronation.

The success of these challenging couplings hinges almost entirely on the choice of ligand coordinated to the palladium center. The ligand's steric and electronic properties directly influence each step of the catalytic cycle, dictating reaction rate, yield, and selectivity.[1] Bulky, electron-rich ligands have emerged as essential tools, as they promote the formation of highly reactive, monoligated L₁Pd(0) species that are crucial for efficient catalysis.[1]

The Catalytic Cycle: A Ligand-Modulated Pathway

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The ligand (L) plays a pivotal role in modulating the stability and reactivity of the palladium intermediates throughout this process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L-X (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Boron R²-B(OR)₂ (Boronic Ester) + Base Boron->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond. Bulky, electron-donating ligands facilitate this step, especially with less reactive aryl chlorides.[6]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This is often the rate-limiting step for alkylboronic esters. A base is required to activate the boronic ester, forming a more nucleophilic boronate species.[7][8] The ligand's steric bulk can influence the ease of this transfer.

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst. Bulky ligands often accelerate this final step.[6]

Comparative Analysis of Palladium Ligands

The choice of ligand is critical. Below, we compare two major classes of ligands widely used for challenging Suzuki-Miyaura couplings.

Buchwald-type Biaryl Phosphine Ligands

Developed by Professor Stephen Buchwald, these bulky, electron-rich monophosphine ligands are the gold standard for many cross-coupling reactions. Their steric hindrance promotes the formation of highly reactive 14-electron L-Pd(0) complexes, which are key to high catalytic activity.[1]

  • SPhos (L₇): Known for its ability to stabilize monoligated palladium intermediates, SPhos is highly active and often effective for coupling heteroaryl compounds.[1] Its relatively smaller size compared to XPhos can be advantageous in certain cases.

  • XPhos (L₈): One of the most versatile and widely used ligands. Its significant steric bulk and electron-donating properties make it exceptionally effective for coupling hindered substrates and unreactive aryl chlorides.[6][9] It is an excellent starting point for optimizing C(sp³)-C(sp²) couplings.

  • RuPhos: Another highly effective ligand, often used in cases where other Buchwald ligands fail. It has demonstrated high activity in a variety of challenging couplings.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are strong σ-donors and typically form very stable palladium complexes. This stability can translate to higher catalyst turnover numbers and robustness. Their electronic nature enhances the rate of oxidative addition.[10]

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically demanding NHC ligand that provides high activity and stability.

  • SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene): An NHC ligand that can exhibit different selectivity compared to others like SIPr, demonstrating that subtle electronic and steric changes in the ligand can control the reaction outcome.[11]

Performance Summary Table

The following table summarizes the general performance and typical conditions for these ligand classes in the context of C(sp³)-C(sp²) couplings.

Ligand ClassRepresentative LigandsTypical BaseTypical Solvent(s)Key AdvantagesPotential Issues
Biaryl Phosphines SPhos, XPhos, RuPhosK₃PO₄, CsF, K₂CO₃Toluene, Dioxane, 2-MeTHFHigh reactivity, versatile, effective for hindered substrates.[12]Can be air-sensitive, potential for P-C bond cleavage at high temps.
N-Heterocyclic Carbenes IPr, SIMesK₃PO₄, KOtBuToluene, DioxaneHigh catalyst stability, robust, excellent for electron-rich halides.[10][13]Pre-catalyst activation can be slower, may require higher temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene

This section provides a representative, self-validating protocol for the coupling of this compound with 4-bromotoluene using a XPhos-based palladium precatalyst. The use of a precatalyst like XPhos-Pd-G3 is recommended as they are air- and moisture-stable, ensuring greater reproducibility.[12][14]

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add aryl bromide, boronic ester, K₃PO₄, and XPhos-Pd-G3 to flask B Seal flask, evacuate, and backfill with Argon (repeat 3x) A->B C Add degassed solvent (Toluene/H₂O) via syringe B->C D Heat reaction mixture to 90 °C with vigorous stirring C->D E Monitor progress via TLC or GC-MS (Typically 12-24 h) D->E F Cool to RT, add water, and extract with Ethyl Acetate (3x) E->F G Combine organic layers, wash with brine, dry over Na₂SO₄, and filter F->G H Concentrate in vacuo G->H I Purify via flash column chromatography H->I

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions that are foundational to drug discovery and development. As an organoborane and an organoiodine compound, its unique reactivity necessitates a thorough understanding of not only its application but also its safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and its associated waste streams. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a comprehensive risk assessment is paramount. This compound presents a multi-faceted hazard profile stemming from its constituent parts: the boronic ester and the alkyl iodide.

Chemical Properties Summary

PropertyValueSource
Molecular FormulaC10H20BIO2Inferred from components
Molecular Weight310.98 g/mol Inferred from components
AppearanceLikely a liquid or low-melting solid[1][2]
StabilityOrganoboron compounds are generally stable but can be sensitive to oxidation and hydrolysis.[3]

Hazard Profile

  • Organoboron Moiety: Boronic acids and their esters are known to be potential irritants.[4] While generally stable, boronic esters can hydrolyze, especially in the presence of acid or base, to form the corresponding boronic acid and pinacol.[5][6]

  • Organoiodine Moiety: Alkyl iodides can be irritants and are generally considered hazardous.[7] Iodine-containing compounds can be harmful to the environment, particularly aquatic life.[8]

Part 2: Core Principles of Hazardous Chemical Waste Management

All chemical waste disposal must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[12] The following principles are universal in a laboratory setting.

  • Waste Identification: All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office.[11]

  • Segregation: Incompatible wastes must never be mixed.[13][14] For this compound, this means keeping it separate from strong oxidizing agents and strong bases.

  • Containment: Waste must be stored in containers that are in good condition, compatible with the chemical, and always kept closed except when adding waste.[14][15]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.[13][14][16]

  • Accumulation: Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][17] There are limits on the volume of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or one quart of acutely hazardous waste).[11]

Part 3: Step-by-Step Disposal Protocol

This protocol covers the disposal of pure, unused this compound, contaminated labware, and solutions containing the compound.

Step 1: Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Nitrile gloves are required.

  • Body Protection: A fastened lab coat should be worn.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous reactions.

  • Halogenated Organic Waste: This is the primary waste stream for this compound. Because it contains iodine, it must be disposed of as halogenated waste.[18]

  • Solid Waste: Contaminated solid materials such as gloves, paper towels, and silica gel should be collected in a separate, clearly labeled solid waste container. These items should be double-bagged in sturdy plastic bags before being placed in the final disposal container.[7][15]

  • Aqueous Waste: Do not pour any solution containing this compound down the drain.[18] If aqueous waste is generated (e.g., from a reaction quench), it must be collected as hazardous aqueous waste. Basic washes (e.g., with sodium bicarbonate) can convert the boronic ester to a boronate salt, which would be collected in the aqueous waste stream.[19]

Step 3: Selecting the Correct Waste Container

  • Liquid Waste: Use a clean, non-leaking container made of a material compatible with the waste. Glass or sturdy plastic bottles with a screw-top cap are appropriate.[15] If reusing a container, ensure the original label is completely defaced.[15] Your institution's EHS office may provide pre-labeled carboys for halogenated solvent waste.[15]

  • Solid Waste: A dedicated, labeled bucket with a lid or a sturdy, lined cardboard box is suitable for contaminated solid waste.[15]

Step 4: Labeling the Waste Container

Proper labeling is a regulatory requirement and ensures the safety of everyone who handles the waste.[16]

  • As soon as the first drop of waste is added, affix a hazardous waste label.[17]

  • The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound" and any solvents present. Do not use abbreviations or chemical formulas.[14]

    • The approximate concentrations of the components.

    • The date accumulation started.

    • The name of the principal investigator and the lab location.

Step 5: Storage in the Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within your laboratory.[17]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][17]

  • Ensure secondary containment (such as a plastic tub) is used to catch any potential leaks.[15]

  • Segregate the halogenated waste container from incompatible materials, particularly bases and oxidizers.

Step 6: Arranging for Disposal

  • Once the waste container is nearly full (about 90%), complete a chemical waste pickup request form as required by your institution's EHS department.[14]

  • Do not overfill containers. Leave adequate headspace for expansion.

  • Your institution's trained EHS personnel or a licensed hazardous waste vendor will collect the waste from your lab for final disposal, which is typically incineration for organic materials.[16]

Part 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of waste related to this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Waste Generated Containing 2-(4-Iodobutyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane waste_type What is the physical state? start->waste_type liquid Liquid waste_type->liquid Liquid (e.g., neat chemical, solutions in organic solvents) solid Solid waste_type->solid Solid (e.g., contaminated gloves, silica gel) aqueous Aqueous waste_type->aqueous Aqueous Solution liquid_container Collect in a labeled, sealed glass or plastic 'Halogenated Organic Waste' container. liquid->liquid_container solid_container Collect in a labeled, lined 'Solid Chemical Waste' container. solid->solid_container aqueous_container Collect in a labeled, sealed 'Aqueous Hazardous Waste' container. aqueous->aqueous_container store Store in designated Satellite Accumulation Area (SAA) with secondary containment. liquid_container->store solid_container->store aqueous_container->store request_pickup When container is 90% full, submit a waste pickup request to EHS. store->request_pickup disposal Final Disposal by authorized personnel request_pickup->disposal

Caption: Disposal workflow for this compound.

Part 5: Emergency Procedures and Waste Minimization

Spill Response: In the event of a spill, determine if it is manageable by laboratory personnel.[14] For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect the contaminated material using non-sparking tools, and place it in a sealed container for disposal as hazardous solid waste. For large spills, evacuate the area and contact your institution's EHS office immediately.

Waste Minimization: A key aspect of laboratory safety and environmental stewardship is waste minimization.

  • Purchase only the quantity of the chemical that is needed.

  • Design experiments to use the smallest scale feasible.

  • Do not dispose of old but usable chemicals; check if another research group can use them.[15]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Oregon State University Environmental Health and Safety. Retrieved from [Link]

  • Managing Hazardous Waste Generated in Laboratories. (n.d.). Ohio EPA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Boronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. (2018, November 2). Duke University SMIF. Retrieved from [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. Retrieved from [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • A method for the deprotection of alkylpinacolyl boronate esters. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Application of Organoboron Compounds. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Iodine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • 4,4,5,5-Tetramethyl[12][13][14]dioxaborolane. (n.d.). PubChem. Retrieved from [Link]

  • 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As a versatile building block in organic synthesis, understanding its proper handling, the necessary personal protective equipment (PPE), and emergency procedures is paramount to ensuring a safe and productive laboratory environment. The protocols outlined herein are designed to be a self-validating system of safety, grounded in established best practices for chemical handling.

Understanding the Hazard Profile

Anticipated Hazards:

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1]

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.

Given these potential hazards, the adoption of a stringent PPE protocol is not merely a recommendation but a critical component of the experimental workflow.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to protect against the primary routes of exposure.

Primary Protective Measures
PPE ComponentSpecifications and Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, chemical splash goggles should be worn. A face shield used in conjunction with safety glasses or goggles is recommended when handling significant volumes.[2]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use. For extended handling or in situations with a higher risk of exposure, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after use or upon contamination.[2]
Body Protection A laboratory coat that is fully buttoned is required to protect the skin and personal clothing from potential splashes. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat provides an additional layer of protection.
Footwear Closed-toe and closed-heel shoes must be worn at all times in the laboratory to protect against spills and falling objects.
Respiratory Protection

Under normal laboratory conditions with adequate engineering controls, such as a certified chemical fume hood, respiratory protection is not typically required. However, if there is a potential for generating aerosols or dusts, or if working outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator. If required, a NIOSH-approved respirator with the appropriate cartridge should be used.[3]

Procedural Guidance: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Gloves: Select the appropriate size and type of gloves and pull them on, ensuring they cover the cuffs of the lab coat.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

Doffing Sequence
  • Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Eye/Face Protection: Remove eye and face protection from the back to the front.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward to contain any potential contamination.

Wash hands thoroughly with soap and water after removing all PPE.

Operational Plan: Handling and Storage

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of any dust.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Assess the Spill: Evaluate the size and nature of the spill to determine if it can be safely managed by laboratory personnel. For large or highly hazardous spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in Section 2, including double gloves and chemical splash goggles.

  • Containment and Cleanup:

    • For solid spills , carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.

    • For liquid spills , cover the spill with an inert absorbent material such as vermiculite or sand.[4] Once absorbed, carefully scoop the material into a designated waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including absorbent materials and used PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.

Disposal Plan

All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.

  • Iodine Content Consideration: Due to the presence of iodine, there may be specific disposal requirements. It is advisable to consult with your institution's environmental health and safety (EHS) office for guidance on the proper disposal of iodine-containing organic compounds. Some protocols suggest reducing iodide to a less harmful form before disposal.[5]

  • Regulatory Compliance: Ensure that all disposal practices are in strict compliance with local, state, and federal regulations.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Task: Handling this compound AssessRisk Assess Potential for: - Splash - Aerosol/Dust Generation - Large Volume Handling Start->AssessRisk BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields AssessRisk->BasePPE Low Risk (e.g., small scale weighing in hood) SplashGoggles Upgrade to: Chemical Splash Goggles AssessRisk->SplashGoggles Splash Hazard (e.g., solution transfer) Respirator Consider: NIOSH-Approved Respirator AssessRisk->Respirator Aerosol/Dust Risk (e.g., outside fume hood) FaceShield Add: Face Shield SplashGoggles->FaceShield High Splash Risk (e.g., large volume)

Caption: PPE selection workflow based on task-specific hazard assessment.

References

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • SimpliCHEM. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004, April). Toxicological Profile for Iodine. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). U.S. Patent No. 3,425,798. Washington, DC: U.S. Patent and Trademark Office.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

  • Tietze, S. (2014). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration? r/chemistry. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773615, 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734648, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.